molecular formula C9H13N B184579 4-Isobutylpyridine CAS No. 4810-79-1

4-Isobutylpyridine

Cat. No.: B184579
CAS No.: 4810-79-1
M. Wt: 135.21 g/mol
InChI Key: WACPXLKEEAMYCH-UHFFFAOYSA-N
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Description

4-isobutylpyridine serves as a valuable synthetic intermediate and building block in medicinal chemistry and chemical synthesis. Its structure, featuring a pyridine ring and an isobutyl chain, makes it a useful precursor for developing more complex molecules, particularly in methodologies aiming for selective C-4 functionalization of the pyridine ring . Pyridine scaffolds are extensively investigated for their diverse biological activities, and the this compound structure can be utilized in the synthesis of compounds for probing antimicrobial and antitumor mechanisms . In research settings, this compound provides a core heterocyclic template for structure-activity relationship (SAR) studies, fragment-based drug design, and the preparation of molecular libraries. The isobutyl side chain can influence the compound's lipophilicity and steric properties, which are critical parameters in optimizing the pharmacokinetic and binding profiles of candidate molecules . All applications of this compound are strictly confined to non-clinical, non-diagnostic research and development.

Properties

IUPAC Name

4-(2-methylpropyl)pyridine
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InChI

InChI=1S/C9H13N/c1-8(2)7-9-3-5-10-6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACPXLKEEAMYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50964002
Record name 4-(2-Methylpropyl)pyridine
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Molecular Weight

135.21 g/mol
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CAS No.

4810-79-1
Record name 4-(2-Methylpropyl)pyridine
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Record name 4-Isobutylpyridine
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Record name 4810-79-1
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Record name 4-(2-Methylpropyl)pyridine
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Record name 4-isobutylpyridine
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Isobutylpyridine: Chemical Formula, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Isobutylpyridine, a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. We will delve into its fundamental chemical properties, synthesis, reactivity, and burgeoning applications, particularly within the realm of drug discovery and development. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable insights and detailed methodologies.

Core Molecular Attributes of this compound

This compound, also known as pyridine, 4-(2-methylpropyl), is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with an isobutyl group at the fourth position.

Chemical Formula: C₉H₁₃N[1]

Molecular Weight: 135.21 g/mol

CAS Registry Number: 4810-79-1[1]

Structural Representation

The structural formula of this compound is fundamental to understanding its chemical behavior. The pyridine ring, an aromatic heterocycle, imparts specific electronic properties, while the isobutyl group introduces steric and lipophilic characteristics.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, predicting its behavior in various solvents, and understanding its pharmacokinetic profile in potential drug candidates.

PropertyValueSource
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol
Boiling Point 200-201 °C at 760 mmHg (est.)The Good Scents Company
Flash Point 69.2 °C (156.6 °F) - closed cup (est.)The Good Scents Company
Vapor Pressure 0.468 mmHg at 25 °C (est.)The Good Scents Company
Solubility Soluble in alcohol. Water solubility: 7813 mg/L at 25 °C (est.)The Good Scents Company
logP (o/w) 2.702 (est.)The Good Scents Company
Appearance Colorless to pale yellow clear liquid (est.)The Good Scents Company

Synthesis of this compound

The synthesis of 4-alkylpyridines, including this compound, can be approached through various synthetic strategies. A common and versatile method involves the condensation of aldehydes or ketones with a source of ammonia.

General Synthetic Approach: Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis, a classic method for preparing substituted pyridines, involves the condensation of an aldehyde, a β-ketoester, and ammonia.[2] While not a direct one-step synthesis for this compound, variations of this multicomponent reaction can be adapted.

A more direct conceptual approach for synthesizing this compound involves the reaction of isovaleraldehyde (3-methylbutanal) with a suitable C2-synthon and an ammonia source, followed by aromatization.

G isovaleraldehyde Isovaleraldehyde dihydropyridine Dihydropyridine Intermediate isovaleraldehyde->dihydropyridine Condensation/ Cyclization ch_acid CH Acid (e.g., Acetoacetonitrile) ch_acid->dihydropyridine Condensation/ Cyclization ammonia Ammonia (or Ammonium Acetate) ammonia->dihydropyridine Condensation/ Cyclization isobutylpyridine This compound dihydropyridine->isobutylpyridine Oxidation/ Aromatization

Caption: General synthetic pathway for 4-alkylpyridines.

Exemplary Experimental Protocol: Synthesis from Isovaleric Aldehyde and Cyanoacetamide

This protocol is a representative procedure for the synthesis of a 4-isobutyl-substituted pyridine derivative, which can be a precursor to or a close analog of this compound. The cyclocondensation of isovaleric aldehyde with cyanothioacetamide in the presence of an amine catalyst yields a substituted pyridine-2(1H)-thione.[3]

Materials:

  • Isovaleric aldehyde

  • Cyanothioacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isovaleric aldehyde (1 equivalent) and cyanothioacetamide (1 equivalent) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the purified 4-isobutyl-substituted pyridine derivative.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained spectra should be compared with literature data for analogous compounds.

Chemical Reactivity and Functionalization

The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring and the alkyl substituent. The nitrogen atom can act as a base or a nucleophile, while the pyridine ring is generally deactivated towards electrophilic aromatic substitution but susceptible to nucleophilic attack. The isobutyl group offers sites for radical functionalization.

C-H Functionalization of the Alkyl Side Chain

A key area of research is the selective functionalization of the C-H bonds of the isobutyl group, which allows for the introduction of new functional groups and the creation of more complex molecules. This can be achieved through the formation of alkylidene dihydropyridine (ADHP) intermediates.[4]

G isobutylpyridine This compound adhp Alkylidene Dihydropyridine (ADHP) Intermediate isobutylpyridine->adhp + Chloroformate, Base chloroformate Allyl Chloroformate base Base (e.g., Et3N) functionalized_product Functionalized This compound adhp->functionalized_product + Electrophile electrophile Electrophile (E+)

Caption: C-H functionalization via an ADHP intermediate.

This "soft enolization" approach allows for the generation of a nucleophilic ADHP that can react with various electrophiles, enabling diversification at the benzylic-like position of the isobutyl group.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the pyridine ring and the protons of the isobutyl group. The aromatic protons will appear as two sets of doublets in the downfield region (typically δ 7.0-8.5 ppm). The isobutyl group will exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the four carbons of the isobutyl group. The chemical shifts will be indicative of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to:

  • C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the alkyl group (below 3000 cm⁻¹).

  • C=C and C=N stretching vibrations of the pyridine ring (in the 1600-1400 cm⁻¹ region).

  • C-H bending vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern will be characteristic of the loss of alkyl fragments from the isobutyl side chain. A prominent peak is often observed at m/z = 92, corresponding to the loss of a propyl radical ([M-43]⁺), which represents the benzylic-like cleavage.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[5][6] The inclusion of an isobutyl group can modulate the lipophilicity, metabolic stability, and binding interactions of a drug candidate.

While specific blockbuster drugs containing the this compound moiety are not widely publicized, its structural motif is of significant interest in the design of novel therapeutic agents across various disease areas, including:

  • CNS Disorders: The lipophilic nature of the isobutyl group can enhance blood-brain barrier penetration, making it a desirable feature for CNS-acting drugs.

  • Oncology: Pyridine derivatives are known to exhibit anticancer properties, and the this compound scaffold can be used to develop novel kinase inhibitors or other targeted therapies.[6]

  • Inflammatory Diseases: The anti-inflammatory potential of pyridine-containing compounds is well-documented.

The synthetic accessibility and the potential for diverse functionalization make this compound an attractive building block for generating compound libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and a range of interesting chemical properties. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity, particularly at the alkyl side chain, offers numerous possibilities for derivatization. The presence of the pyridine ring, a key pharmacophore, makes this compound a valuable building block for the design and synthesis of novel drug candidates. As the demand for new and effective therapeutics continues to grow, the exploration of compounds like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

  • Dwivedi, A. R., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1165-1181. [Link]

  • Kaur, M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • Doan, B. (2022). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES (Master's thesis, York University). [Link]

  • Dyachenko, V. D. (2004). Isovaleric Aldehyde in the Synthesis of 4-Isobutyl-Substituted Pyridine-2(1H)-thiones, 4H-Pyrans, and 1,3-Cyclohexadiene. Russian Journal of Organic Chemistry, 40(8), 1184-1188.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-isobutyl pyridine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Isobutylpyridine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 4-isobutylpyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental characteristics, reactivity profile, synthesis, and applications, offering field-proven insights and detailed methodologies.

Core Molecular and Physical Characteristics

This compound, also known as pyridine, 4-(2-methylpropyl)-, is a substituted pyridine with an isobutyl group at the 4-position of the pyridine ring.[1] This structural feature significantly influences its physical and chemical behavior.

Structural and General Data
PropertyValueReference
Molecular Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [2]
CAS Number 4810-79-1[1]
Appearance Colorless to pale yellow liquid[3]
IUPAC Name 4-(2-methylpropyl)pyridine[1][2]
Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in synthesis, and biological interactions.

PropertyValueReference
Boiling Point 200-201 °C at 760 mmHg (estimated)
Solubility Soluble in alcohol. Water solubility is estimated at 7813 mg/L at 25 °C.[3]
logP (o/w) 2.702 (estimated)
Vapor Pressure 0.468 mmHg at 25 °C (estimated)
Flash Point 69.2 °C (157 °F) TCC (estimated)

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group and the pyridine ring protons.

  • Isobutyl group: A doublet for the six methyl protons (around 0.9 ppm), a multiplet for the methine proton (around 1.8-2.0 ppm), and a doublet for the methylene protons attached to the pyridine ring (around 2.5 ppm).

  • Pyridine ring: Two sets of doublets in the aromatic region, corresponding to the protons at the 2,6-positions (alpha to nitrogen, downfield, around 8.5 ppm) and the 3,5-positions (beta to nitrogen, upfield, around 7.1-7.3 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the isobutyl group carbons and the pyridine ring carbons.

  • Isobutyl group: Signals for the methyl carbons (around 22 ppm), the methine carbon (around 29 ppm), and the methylene carbon (around 45 ppm).

  • Pyridine ring: Signals for the C4 carbon (attached to the isobutyl group, around 158 ppm), the C2 and C6 carbons (around 150 ppm), and the C3 and C5 carbons (around 123 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the aromatic C-H stretching of the pyridine ring (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the isobutyl group (around 2850-2960 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region). A prominent peak around 1440 cm⁻¹ is characteristic of pyridine rings.[4]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 135. The fragmentation pattern would likely involve the loss of a methyl group (m/z 120) and the loss of a propyl group via cleavage at the benzylic position, leading to a prominent peak at m/z 92, corresponding to the pyridylmethyl cation. The fragmentation of 4-butylpyridine shows a base peak at m/z 93, which could be analogous for this compound.[5]

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by the electron-deficient nature of the pyridine ring and the presence of the isobutyl substituent.

Reactivity of the Pyridine Ring
  • Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 6-positions, due to the electron-withdrawing effect of the nitrogen atom. The isobutyl group at the 4-position does not significantly alter this preference.

  • Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. When it does occur, it preferentially takes place at the 3- and 5-positions. The isobutyl group is a weak activating group and will direct incoming electrophiles to the positions ortho and para to itself (the 3- and 5-positions of the pyridine ring), thus reinforcing the inherent reactivity of the pyridine nucleus.

Reactivity of the Isobutyl Group

The isobutyl group can undergo reactions typical of alkylarenes. The methylene group attached to the pyridine ring is a "benzylic" position and exhibits enhanced reactivity.[6][7]

  • Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the isobutyl group at the benzylic position.[6][8]

  • Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS), can selectively introduce a halogen at the benzylic position.[6][7]

G This compound This compound Pyridine Ring Pyridine Ring This compound->Pyridine Ring Isobutyl Group Isobutyl Group This compound->Isobutyl Group Nucleophilic Substitution (at C2, C6) Nucleophilic Substitution (at C2, C6) Pyridine Ring->Nucleophilic Substitution (at C2, C6) Electrophilic Substitution (at C3, C5) Electrophilic Substitution (at C3, C5) Pyridine Ring->Electrophilic Substitution (at C3, C5) Benzylic Oxidation Benzylic Oxidation Isobutyl Group->Benzylic Oxidation Benzylic Halogenation Benzylic Halogenation Isobutyl Group->Benzylic Halogenation

Caption: Reactivity pathways of this compound.

Synthesis of this compound

A common method for the synthesis of substituted pyridines is through condensation reactions. For instance, 4-isobutyl-substituted pyridine-2(1H)-thiones can be synthesized via the cyclocondensation of isovaleraldehyde with various C-H acidic compounds in the presence of amines.[9]

Experimental Protocol: General Synthesis of a 4-Alkylpyridine

This protocol describes a general method for the synthesis of a 4-alkylpyridine, which can be adapted for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate pyrylium salt (1 equivalent) in 95% ethanol.

  • Cooling: Cool the mixture to -60°C using a dry ice/isopropyl alcohol bath.

  • Ammonia Addition: To the cooled slurry, add concentrated ammonium hydroxide (pre-cooled to -60°C) in one portion with vigorous stirring.

  • Reaction: Maintain the reaction mixture at -60°C for 30 minutes, then allow it to warm to -40°C and hold for 2 hours. The mixture should become a clear solution.

  • Warming: Allow the reaction to warm to room temperature spontaneously.

  • Workup: The reaction mixture is then subjected to extraction with an organic solvent (e.g., diethyl ether), followed by washing of the organic layer with brine.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-alkylpyridine.[10]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification Pyrylium Salt Pyrylium Salt Condensation Condensation Pyrylium Salt->Condensation Ammonium Hydroxide Ammonium Hydroxide Ammonium Hydroxide->Condensation Extraction Extraction Condensation->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product Product Column Chromatography->Product 4-Alkylpyridine

Caption: General workflow for 4-Alkylpyridine synthesis.

Applications in Drug Development

Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, with a vast number of approved drugs containing this heterocycle.[11] 4-Alkylpyridines, including this compound, serve as important intermediates in the synthesis of complex pharmaceutical agents.

A notable example is the use of a closely related compound, 4-(4-chlorobutyl)pyridine hydrochloride, as a key intermediate in the synthesis of Tirofiban .[12][13] Tirofiban is an antiplatelet drug used to prevent blood clots.[14] The synthesis involves the condensation of N-(butylsulfonyl)-L-tyrosine with 4-(4-chlorobutyl)pyridine hydrochloride, followed by catalytic hydrogenation.[13] This highlights the importance of 4-substituted pyridines in constructing the molecular architecture of modern therapeutics.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical compound with a rich reactivity profile and significant potential in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical behavior is paramount for its effective utilization in research and development. This guide provides a foundational understanding for scientists and researchers working with this important pyridine derivative.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Chemical Synthesis of Tirofiban Hydrochloride with 4-(4-Pyridinyl)butyl Chloride Hydrochloride. Available at: [Link]

  • Synthesis of Tirofiban Hydrochloride. Chinese Journal of Pharmaceuticals. 2012;43(6):408-410. Available at: [Link]

  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses Procedure. Available at: [Link]

  • Reactions at the Benzylic Position. Chemistry Steps. Available at: [Link]

  • 4-Isopropylpyridine. PubChem. National Institutes of Health. Available at: [Link]

  • 4-Butyl pyridine. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Isovaleric Aldehyde in the Synthesis of 4-Isobutyl-Substituted Pyridine-2(1H)-thiones, 4H-Pyrans, and 1,3-Cyclohexadiene. ResearchGate. Available at: [Link]

  • This compound (C9H13N). PubChemLite. Available at: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

  • Sustainable Synthesis of 4-acylpyridines through air oxidation of dearomatized 4-alkylpyridines. YorkSpace. Available at: [Link]

  • The 13 C NMR spectra of 4a-c at aromatic region. ResearchGate. Available at: [Link]

  • The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Tirofiban. PubChem. National Institutes of Health. Available at: [Link]

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  • Preparation method of compound tirofiban hydrochloride. Google Patents.
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4-Isobutylpyridine: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Spectroscopic Profile, and Pharmaceutical Potential of a Versatile Pyridine Derivative

Abstract

This technical guide provides a comprehensive overview of 4-isobutylpyridine (CAS No: 4810-79-1), a substituted pyridine of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core physicochemical properties, synthesis methodologies, detailed spectroscopic analysis, and potential applications of this compound as a valuable synthon in medicinal chemistry. By integrating established chemical principles with data from analogous structures, this guide serves as an authoritative resource for leveraging this compound in research and development endeavors.

Introduction: The Significance of Alkylated Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The introduction of alkyl substituents onto the pyridine ring profoundly influences the molecule's steric and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This compound, with its characteristic branched alkyl group at the para position, presents a unique combination of lipophilicity and basicity, making it a compelling building block for the synthesis of novel chemical entities. Understanding its fundamental properties and reactivity is paramount for its effective utilization in the design and synthesis of next-generation therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in a laboratory setting. This section details the key properties of this compound.

Core Properties

The essential identifiers and molecular properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 4810-79-1[1]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
IUPAC Name 4-(2-methylpropyl)pyridine[1]
Synonyms Pyridine, 4-(2-methylpropyl)-[1]
Spectroscopic Profile

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isobutyl group and the pyridine ring.

  • Pyridine Ring Protons: Two sets of signals are anticipated for the aromatic protons. The protons at the 2 and 6 positions (alpha to the nitrogen) will appear as a doublet downfield, typically in the range of δ 8.4-8.6 ppm, due to the deshielding effect of the electronegative nitrogen atom. The protons at the 3 and 5 positions (beta to the nitrogen) will also present as a doublet, but further upfield, likely in the δ 7.0-7.2 ppm region.

  • Isobutyl Group Protons:

    • A doublet corresponding to the six equivalent methyl protons (-CH(CH₃)₂) is expected around δ 0.9-1.0 ppm.

    • A multiplet (likely a nonet) for the single methine proton (-CH(CH₃)₂) should appear in the δ 1.8-2.0 ppm range.

    • A doublet for the two methylene protons (-CH₂-) attached to the pyridine ring is anticipated around δ 2.5-2.7 ppm.

¹³C NMR: The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

  • Pyridine Ring Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The C4 carbon, bearing the isobutyl substituent, is expected around δ 155-158 ppm. The C2 and C6 carbons will likely appear near δ 149-151 ppm, while the C3 and C5 carbons should be found around δ 123-125 ppm.

  • Isobutyl Group Carbons: The carbon signals for the isobutyl group will be in the aliphatic region. The methylene carbon (-CH₂-) is expected around δ 40-42 ppm, the methine carbon (-CH-) around δ 29-31 ppm, and the methyl carbons (-CH₃) around δ 22-24 ppm.

The IR spectrum of this compound will display characteristic absorption bands indicating its key functional groups.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the isobutyl group will appear just below 3000 cm⁻¹.

  • C=C and C=N Stretching: Vibrations corresponding to the stretching of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will be observed in the 1600-1400 cm⁻¹ region.

  • C-H Bending: Aromatic C-H out-of-plane bending vibrations will be present in the 900-650 cm⁻¹ region, which can be diagnostic of the substitution pattern. For a 4-substituted pyridine, a strong band in the 850-800 cm⁻¹ range is anticipated. Aliphatic C-H bending vibrations will also be present in the 1470-1365 cm⁻¹ region.

Electron ionization mass spectrometry (EI-MS) of this compound will provide information about its molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at an m/z of 135, corresponding to the molecular weight of the compound.[2][3]

  • Major Fragmentation Pathways: The primary fragmentation is likely to be the benzylic cleavage, resulting in the loss of a propyl radical (•CH₂CH(CH₃)) to give a highly stable pyridinium methyl cation at m/z 92. Another significant fragmentation would be the loss of an isobutyl radical (•CH₂CH(CH₃)₂) leading to a pyridinium cation at m/z 78. The loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 120 is also a plausible pathway.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the alkylation of pyridines. The reactivity of the molecule is primarily dictated by the pyridine ring's nucleophilicity and the potential for reactions involving the isobutyl side chain.

Synthetic Methodologies

A common and effective method for the synthesis of 4-alkylpyridines involves the reaction of pyridine with an appropriate alkylating agent.

One potential synthetic route involves a radical-mediated reaction. For instance, the reaction of pyridine with isovaleric acid in the presence of a silver nitrate catalyst and an oxidizing agent like ammonium persulfate can lead to the formation of this compound. This method, a variation of the Minisci reaction, is particularly effective for introducing alkyl groups at the 2- and 4-positions of the pyridine ring.

Experimental Protocol: Synthesis of this compound via Radical Alkylation (Hypothetical)

  • To a solution of pyridine (1.0 eq) in a suitable solvent (e.g., a mixture of water and acetonitrile), add isovaleric acid (1.5 eq) and silver nitrate (0.1 eq).

  • Heat the mixture to a specified temperature (e.g., 80 °C).

  • Slowly add a solution of ammonium persulfate (2.0 eq) in water to the reaction mixture over a period of 1-2 hours.

  • Maintain the reaction at the elevated temperature for an additional 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Reactivity

The chemical behavior of this compound is characterized by the reactivity of the pyridine nucleus and the isobutyl substituent.

  • N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles. It can be readily alkylated to form quaternary pyridinium salts or oxidized to the corresponding N-oxide.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under harsh conditions, substitution can occur, primarily at the 3- and 5-positions.

  • Reactions of the Isobutyl Group: The benzylic protons of the isobutyl group are susceptible to radical halogenation. The isobutyl group itself is generally stable under many reaction conditions but can be modified through various synthetic transformations if desired.

Applications in Drug Development and Research

The pyridine moiety is a privileged scaffold in medicinal chemistry, and its alkylated derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical agents.

Role as a Synthetic Intermediate

This compound serves as a versatile synthon for introducing the 4-isobutylpyridyl moiety into more complex molecules. This can be achieved through various cross-coupling reactions if the pyridine ring is appropriately functionalized (e.g., halogenated). The isobutyl group can influence the lipophilicity and metabolic stability of the final compound, which are critical parameters in drug design.

Potential Biological Activities

While specific biological activities of this compound itself are not extensively documented in publicly available literature, the broader class of alkylated pyridines has shown a wide range of biological effects. The presence of the isobutyl group may confer interactions with hydrophobic pockets in biological targets. Further screening of this compound and its derivatives against various biological targets could unveil novel therapeutic applications.

Purification and Handling

Proper purification and handling procedures are essential for maintaining the integrity of this compound and ensuring safety in the laboratory.

Purification Protocols

Standard laboratory techniques can be employed for the purification of this compound.

Distillation: For larger quantities, fractional distillation under reduced pressure is an effective method for purification, especially for removing non-volatile impurities.

Column Chromatography: For smaller scales or for separating closely related impurities, column chromatography on silica gel is the method of choice. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

Workflow for Purification of this compound

Caption: General workflow for the purification of this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is a combustible liquid and should be stored away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and the versatility of the pyridine scaffold make it an attractive building block for the development of novel compounds with potential therapeutic applications. This technical guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their scientific pursuits. Further exploration of its reactivity and biological activity is warranted to fully unlock its potential in the advancement of chemical and pharmaceutical sciences.

References

  • NIST. This compound. NIST Chemistry WebBook. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST. 4-Butyl pyridine. NIST Chemistry WebBook. [Link]

  • PubChem. 2-Isobutylpyridine. National Center for Biotechnology Information. [Link]

  • NIST. 2-Isobutyl-4-methylpyridine. NIST Chemistry WebBook. [Link]

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A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 4-Isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Isobutylpyridine (also known as 4-(2-methylpropyl)pyridine), a heterocyclic compound of interest in pharmaceutical and materials science research. Understanding the unique spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical systems. This document will delve into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just the data, but a field-proven interpretation rooted in the principles of chemical structure and reactivity.

The Structural Blueprint: An Introduction to this compound

This compound, with the molecular formula C₉H₁₃N, belongs to the family of alkyl-substituted pyridines. The molecule consists of a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, substituted at the 4-position with an isobutyl group. This structural arrangement dictates the electronic environment of each atom, which in turn governs its interaction with various forms of electromagnetic radiation, providing a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. By observing the behavior of atomic nuclei in a strong magnetic field, we can deduce a wealth of structural information.

Experimental Protocol: ¹H and ¹³C NMR

A solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared and placed in a standard 5 mm NMR tube. The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a clear picture of the different proton environments within the molecule. The integration of the signals corresponds to the number of protons in each environment.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.48Doublet2HH-2, H-6 (α-protons)
~7.09Doublet2HH-3, H-5 (β-protons)
~2.45Doublet2H-CH₂-
~1.88Multiplet1H-CH(CH₃)₂
~0.90Doublet6H-CH(CH₃)₂

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

Interpretation:

  • Aromatic Protons: The pyridine ring exhibits a characteristic AA'BB' system. The protons ortho to the nitrogen (H-2 and H-6) are deshielded due to the electron-withdrawing nature of the nitrogen atom and appear as a doublet at a lower field (~8.48 ppm). The protons meta to the nitrogen (H-3 and H-5) are less deshielded and resonate as a doublet at a higher field (~7.09 ppm).

  • Isobutyl Protons: The methylene protons (-CH₂-) adjacent to the pyridine ring appear as a doublet around 2.45 ppm, split by the neighboring methine proton. The methine proton (-CH(CH₃)₂) is a multiplet (septet) around 1.88 ppm due to coupling with the six equivalent methyl protons and the two methylene protons. The six equivalent methyl protons (-CH(CH₃)₂) give rise to a characteristic doublet at approximately 0.90 ppm, split by the single methine proton.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of distinct carbon environments in this compound.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~150.0C-4 (ipso-carbon)
~149.5C-2, C-6
~124.0C-3, C-5
~44.5-CH₂-
~30.0-CH(CH₃)₂
~22.5-CH(CH₃)₂

Note: These are approximate chemical shifts and can vary slightly.

Interpretation:

  • Pyridine Carbons: The carbon atom attached to the isobutyl group (C-4) is significantly deshielded. The carbons adjacent to the nitrogen (C-2 and C-6) also appear at a low field due to the electronegativity of the nitrogen. The C-3 and C-5 carbons resonate at a higher field.

  • Isobutyl Carbons: The chemical shifts of the isobutyl carbons are in the typical aliphatic region. The methylene carbon (-CH₂-) is observed around 44.5 ppm, the methine carbon (-CH(CH₃)₂) at approximately 30.0 ppm, and the two equivalent methyl carbons (-CH(CH₃)₂) at around 22.5 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. By identifying the characteristic absorption bands, we can confirm the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A small drop of neat this compound is placed directly on the crystal of an ATR-FTIR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2955StrongAliphatic C-H stretch (asymmetric)
~2870StrongAliphatic C-H stretch (symmetric)
~1605StrongC=C and C=N ring stretching
~1560MediumC=C and C=N ring stretching
~1465MediumCH₂ and CH₃ bending
~820StrongC-H out-of-plane bending (para-disubstituted)

Interpretation:

  • C-H Stretching: The presence of both aromatic and aliphatic C-H bonds is confirmed by the absorption bands above and below 3000 cm⁻¹, respectively.

  • Pyridine Ring Vibrations: The strong absorptions around 1605 cm⁻¹ and 1560 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

  • Alkyl Group Vibrations: The strong bands in the 2955-2870 cm⁻¹ region are due to the C-H stretching of the isobutyl group. The bending vibrations for the CH₂ and CH₃ groups appear around 1465 cm⁻¹.

  • Substitution Pattern: The strong band around 820 cm⁻¹ is indicative of the para (1,4-) substitution pattern on the pyridine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecule's fragmentation pattern, which can further confirm its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A gaseous sample of this compound is introduced into the ion source of a mass spectrometer and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

Mass Spectrum Analysis

Table 4: Key Mass Spectral Data for this compound

m/zRelative Intensity (%)Assignment
135~40[M]⁺ (Molecular Ion)
120~100[M - CH₃]⁺
92~30[M - C₃H₇]⁺ or [M - CH(CH₃)₂]⁺ (loss of isopropyl radical)

Interpretation:

  • Molecular Ion Peak: The peak at m/z 135 corresponds to the molecular weight of this compound (C₉H₁₃N), confirming its elemental composition.[1] The presence of an odd molecular weight is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

  • Fragmentation Pattern: The base peak (most intense peak) at m/z 120 results from the loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation pathway for compounds containing an isobutyl group, leading to the formation of a stable secondary carbocation. The peak at m/z 92 arises from the cleavage of the bond between the methylene group and the pyridine ring, resulting in the loss of an isopropyl radical.

Molecular Structure and Fragmentation Diagram

The following diagram illustrates the structure of this compound and its primary fragmentation pathway in EI-MS.

G cluster_mol This compound (M⁺, m/z 135) cluster_frag1 [M - CH₃]⁺ (m/z 120) cluster_frag2 [M - C₃H₇]⁺ (m/z 92) mol mol frag1 [C₈H₁₀N]⁺ mol->frag1 - •CH₃ frag2 [C₆H₆N]⁺ mol->frag2 - •C₃H₇

Caption: Fragmentation of this compound in EI-MS.

Conclusion: A Cohesive Spectroscopic Portrait

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the atomic connectivity and chemical environments. The IR spectrum confirms the presence of the key functional groups and the substitution pattern of the pyridine ring. Finally, the mass spectrum establishes the molecular weight and reveals a characteristic fragmentation pattern consistent with the proposed structure. This detailed spectroscopic guide serves as a valuable resource for researchers, enabling confident identification and utilization of this compound in their scientific endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][1]

  • PubChem. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Safe Handling of 4-Isobutylpyridine for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical safety protocols and handling precautions for 4-isobutylpyridine (CAS No. 4810-79-1), a key reagent in various research and drug development applications. Adherence to these guidelines is paramount to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. This document moves beyond a simple checklist, offering in-depth, field-proven insights into the causality behind each procedural recommendation.

Understanding the Hazard Profile of this compound

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound, a substituted pyridine derivative, presents a multi-faceted risk profile that demands careful consideration.

Physicochemical Properties

The physical and chemical properties of a substance dictate its behavior under various laboratory conditions and are critical inputs for a comprehensive risk assessment.

PropertyValueSource
CAS Number 4810-79-1[1]
Molecular Formula C9H13N[1]
Molecular Weight 135.21 g/mol [2]
Appearance Colorless to pale yellow clear liquid[3]
Boiling Point 200-201 °C @ 760 mmHg (est.)[3]
Flash Point 69.2 °C (157.0 °F) (est.)[3]
Vapor Pressure 0.468 mmHg @ 25 °C (est.)[3]
Solubility Soluble in alcohol. Limited water solubility (est. 7813 mg/L @ 25°C).[3]

Note: Some physical properties are estimated values and should be treated as such in risk assessments.

GHS Classification and Hazard Statements

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, data from related pyridine compounds and available resources indicate the following GHS classifications should be conservatively assumed. Always refer to the supplier-specific SDS for the most accurate information.[4][5][6]

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4 (Assumed)H227: Combustible liquid
Acute Toxicity, OralCategory 4 (Assumed)H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3 (Assumed)H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[5][6]
Specific Target Organ Toxicity - Single Exposure (Respiratory)Category 3H335: May cause respiratory irritation[5][6]

Signal Word: Danger [7]

Hazard Pictograms:

Toxicological Profile: A Mechanistic Perspective

The toxicity of pyridine and its alkylated derivatives is a significant concern. While specific toxicological data for this compound is limited, the known effects of pyridine provide a strong basis for precautionary handling.[8] The primary health concern is liver damage.[9][10] Animal studies have demonstrated that pyridine exposure can lead to centrilobular degeneration and hypertrophy of the liver.[11] Neurological effects, including headache, dizziness, and central nervous system depression, have also been reported with pyridine exposure.[12][13]

The mechanism of pyridine-induced hepatotoxicity is not fully elucidated but is thought to involve metabolic activation to reactive intermediates that can cause cellular damage. It is crucial for researchers, particularly in long-term studies or those involving repeated handling, to be aware of these potential chronic effects. While pyridine itself is not classifiable as to its carcinogenicity to humans (Group 3), some alkylated pyridines are under scrutiny, and it is prudent to handle all such compounds with care.[11][14] There is currently insufficient data on the reproductive and developmental toxicity of this compound.[15]

Proactive Safety: Risk Assessment and Hazard Control

A proactive approach to safety, centered on a thorough risk assessment for every experiment involving this compound, is essential.

The Risk Assessment Workflow

The following workflow outlines a systematic process for assessing and mitigating the risks associated with handling this compound.[3][16][17]

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_assessment Assessment Phase cluster_control Control Phase cluster_review Review & Finalization A Identify Experimental Use of this compound B Gather Safety Information (SDS, Literature) A->B C Evaluate Hazards: - Chemical (Toxicity, Flammability) - Procedural (Aerosolization, Scale) B->C D Assess Exposure Potential (Inhalation, Dermal, Ingestion) C->D E Determine Initial Risk Level (Likelihood vs. Severity) D->E F Implement Hierarchy of Controls: 1. Elimination/Substitution (if possible) 2. Engineering Controls (Fume Hood) 3. Administrative Controls (SOPs, Training) 4. Personal Protective Equipment (PPE) E->F G Develop Standard Operating Procedure (SOP) F->G H Re-evaluate Residual Risk G->H I Finalize and Document SOP & Risk Assessment H->I J Provide Task-Specific Training I->J

Caption: Risk Assessment Workflow for this compound.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning and certified chemical fume hood.[4] This is the most critical engineering control to minimize inhalation exposure to its vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Administrative Controls: Standardizing Safe Practices
  • Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before any work with this compound begins. This SOP should incorporate all aspects of this guide.

  • Access Control: Store this compound in a designated, well-ventilated, and secure area. Access should be limited to trained and authorized personnel.[4]

  • Labeling: All primary and secondary containers of this compound and its solutions must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[4]

  • Working Alone: Avoid working alone when handling significant quantities of this compound.

Personal Protective Equipment (PPE): The Final Barrier

The selection and use of appropriate PPE are critical for preventing dermal and eye exposure. PPE is the last line of defense and should never be used as a substitute for robust engineering and administrative controls.

Hand Protection: A Critical Choice

The choice of glove material is paramount when handling pyridine and its derivatives. Nitrile gloves, while common in laboratories, are generally not recommended for prolonged contact with pyridine as they offer poor resistance.[4][18]

Glove MaterialBreakthrough Time (Pyridine)DegradationRecommendationRationale and Causality
Butyl Rubber > 480 minutesExcellentHighly Recommended Butyl rubber is a synthetic elastomer with a highly packed molecular structure, making it exceptionally resistant to permeation by polar organic solvents like pyridine.[19][20] Its low permeability provides a robust barrier for extended handling.
Neoprene/Latex Blend > 480 minutesExcellentRecommended This blend combines the chemical resistance of neoprene with the flexibility of natural rubber, offering excellent protection against pyridine.[21]
Nitrile 10-30 minutesNot RecommendedNot Recommended for Prolonged Use Nitrile rubber can swell and degrade upon extended contact with pyridine, leading to rapid permeation and loss of protective integrity.[22][23][24][25] It should only be used for incidental splash protection, with immediate removal and replacement upon contact.

Always inspect gloves for signs of degradation or punctures before and during use. Double gloving can provide an additional layer of protection. Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly after removal.

Eye and Face Protection
  • Chemical Safety Goggles: ANSI Z87.1-rated chemical safety goggles are mandatory whenever this compound is handled.[4]

  • Face Shield: A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during the transfer of large volumes or when handling the chemical under pressure or at elevated temperatures.

Body Protection
  • Laboratory Coat: A flame-resistant laboratory coat with long sleeves and a secure closure is required.

  • Chemical Apron: A chemical-resistant apron made of a material like butyl rubber or neoprene should be worn over the lab coat when handling larger quantities of this compound.

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times.

Safe Handling and Storage Protocols

General Handling
  • Inert Atmosphere: While not always necessary for short-term handling, for prolonged storage or reactions sensitive to oxidation, consider handling this compound under an inert atmosphere (e.g., nitrogen or argon).

  • Grounding and Bonding: For transfers of large quantities, use proper grounding and bonding procedures to prevent the buildup of static electricity, which could ignite flammable vapors.[26]

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents and strong acids, as violent reactions can occur.[4][12]

Storage
  • Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[4]

  • Location: Store away from heat, sparks, open flames, and direct sunlight.[4]

  • Segregation: Store separately from incompatible materials, particularly strong acids and oxidizers.[4]

Emergency Procedures: A Plan for the Unexpected

A well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental release or exposure.

Emergency Response Decision Tree

EmergencyResponse cluster_assessment Initial Assessment cluster_spill Spill Response cluster_exposure Exposure Response Start Incident Occurs (Spill or Exposure) Assess_Type Spill or Personnel Exposure? Start->Assess_Type Spill_Size Minor or Major Spill? Assess_Type->Spill_Size Spill Exposure_Route Route of Exposure? Assess_Type->Exposure_Route Exposure Minor_Spill Minor Spill Protocol: 1. Alert personnel 2. Don appropriate PPE 3. Contain with absorbent 4. Neutralize (if applicable) 5. Clean and decontaminate 6. Dispose as hazardous waste Spill_Size->Minor_Spill Minor (<1 L, manageable) Major_Spill Major Spill Protocol: 1. Evacuate immediate area 2. Alert others and activate alarm 3. Call emergency services 4. Isolate the area 5. Provide SDS to responders Spill_Size->Major_Spill Major (>1 L, high hazard) Skin_Contact Skin Contact: 1. Remove contaminated clothing 2. Flush with water for 15 min 3. Seek medical attention Exposure_Route->Skin_Contact Skin Eye_Contact Eye Contact: 1. Flush with eyewash for 15 min 2. Remove contact lenses (if present) 3. Seek immediate medical attention Exposure_Route->Eye_Contact Eye Inhalation Inhalation: 1. Move to fresh air 2. Seek medical attention Exposure_Route->Inhalation Inhalation Ingestion Ingestion: 1. Do NOT induce vomiting 2. Rinse mouth with water 3. Seek immediate medical attention Exposure_Route->Ingestion Ingestion

Caption: Emergency Response Decision Tree for this compound Incidents.

Spill Cleanup Protocol

The response to a spill depends on its scale and the level of hazard it presents.[27][28]

Minor Spill (< 1 Liter, contained within a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double gloves (butyl rubber over nitrile). A respirator may be necessary depending on the vapor concentration.

  • Containment: Confine the spill by creating a dike around it with a non-reactive absorbent material such as vermiculite, sand, or a commercial spill pillow.[29]

  • Absorption: Gently apply the absorbent material, working from the outside in to prevent spreading.[30]

  • Collection: Once the liquid is fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.[31]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Major Spill (> 1 Liter, outside of a fume hood, or any spill you are not trained or equipped to handle):

  • Evacuate: Immediately evacuate the laboratory, closing the door behind you.

  • Alert: Notify your supervisor and institutional emergency services (e.g., Environmental Health & Safety).

  • Isolate: Prevent others from entering the area.

  • Assist: Provide the emergency response team with the Safety Data Sheet and any other relevant information from a safe distance.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[32]

Waste Disposal

All waste containing this compound, including contaminated absorbents, PPE, and reaction byproducts, must be treated as hazardous waste.[4]

Waste Collection
  • Collect all this compound waste in a dedicated, properly labeled, and sealed hazardous waste container.[4]

  • Do not mix with incompatible waste streams.

Disposal Procedures
  • Follow all institutional, local, and national regulations for hazardous waste disposal.[33]

  • While neutralization with a strong acid can be performed to form a salt, this should only be done by trained personnel as part of a formal waste treatment protocol, as the reaction can be exothermic.[34] For most laboratory settings, direct collection and disposal via a certified hazardous waste contractor is the recommended and safest method. Incineration is a common disposal method for pyridine-based waste.[33]

Conclusion

This compound is a valuable chemical tool for researchers and drug development professionals. However, its potential hazards necessitate a respectful and cautious approach. By integrating the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, the risks associated with its use can be effectively managed. A culture of safety, built on a thorough understanding of the "why" behind each precaution, is the ultimate safeguard for all laboratory personnel.

References

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solubility of 4-Isobutylpyridine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Isobutylpyridine

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound. Recognizing the limited availability of direct quantitative solubility data in publicly accessible literature, this document emphasizes the foundational principles of solubility and their application to predicting the behavior of this compound in various solvent systems. Furthermore, a detailed, best-practice experimental protocol for the accurate determination of its solubility is presented. This guide is intended to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies necessary to effectively utilize this compound in their work.

Introduction to this compound

This compound, with the chemical formula C9H13N, is a substituted pyridine derivative.[1][2] Its molecular structure consists of a pyridine ring with an isobutyl group attached at the fourth position. This compound and its isomers are of interest in various fields, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC9H13N[1]
Molecular Weight135.21 g/mol [3]
AppearanceColorless to pale yellow liquid[4]
Boiling Point200-201 °C (estimated)[4]
logP (o/w)2.280 - 2.702 (estimated)[3][4]
Water Solubility7813 mg/L at 25 °C (estimated)[4]

The structure of this compound, featuring both a polar aromatic heterocycle and a nonpolar alkyl substituent, gives it an amphiphilic character that dictates its solubility across a range of solvents. The lone pair of electrons on the nitrogen atom of the pyridine ring allows for hydrogen bonding with protic solvents and contributes to its basicity.[5]

Theoretical Principles Governing Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility.[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

The solubility of this compound is influenced by the interplay of its polar pyridine ring and its nonpolar isobutyl group.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding. The nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor. While an estimated water solubility of 7813 mg/L suggests some solubility, the presence of the relatively large nonpolar isobutyl group will limit its miscibility with water.[4] In contrast, it is expected to be soluble in alcohols like ethanol, where the nonpolar alkyl chains of the solvent can interact favorably with the isobutyl group of the solute.[4]

  • Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide, acetonitrile): These solvents have dipole moments but do not have O-H or N-H bonds, so they cannot act as hydrogen bond donors. This compound is expected to be soluble in these solvents due to favorable dipole-dipole interactions between the polar pyridine ring and the polar aprotic solvent molecules.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through London dispersion forces. The nonpolar isobutyl group of this compound will have favorable interactions with nonpolar solvents, suggesting good solubility. The polar pyridine ring may slightly hinder miscibility with very nonpolar solvents like hexane, but overall, significant solubility is anticipated.

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound.

G This compound This compound Polar Protic Solvent (e.g., Water, Ethanol) Polar Protic Solvent (e.g., Water, Ethanol) This compound->Polar Protic Solvent (e.g., Water, Ethanol) Hydrogen Bonding (N atom) Dipole-Dipole Polar Aprotic Solvent (e.g., Acetone) Polar Aprotic Solvent (e.g., Acetone) This compound->Polar Aprotic Solvent (e.g., Acetone) Dipole-Dipole Nonpolar Solvent (e.g., Hexane) Nonpolar Solvent (e.g., Hexane) This compound->Nonpolar Solvent (e.g., Hexane) London Dispersion Forces (Isobutyl group)

Caption: Intermolecular forces influencing the solubility of this compound.

Predicted Solubility of this compound in Common Solvents

Based on the theoretical principles discussed, the following table summarizes the predicted solubility of this compound in various classes of solvents. It is important to note that these are predictions and experimental verification is recommended for precise applications.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe polar pyridine ring can hydrogen bond with water, but the nonpolar isobutyl group limits solubility.[4][7]
Ethanol, MethanolSoluble/MiscibleThe alcohol's hydroxyl group can hydrogen bond with the pyridine nitrogen, and its alkyl chain can interact with the isobutyl group.[4]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Soluble/MiscibleFavorable dipole-dipole interactions between the polar pyridine ring and the solvent are expected.[8]
Nonpolar Hexane, TolueneSolubleThe nonpolar isobutyl group will have strong London dispersion force interactions with nonpolar solvents.
Diethyl EtherSolubleWhile having some polar character, diethyl ether is a good solvent for many organic compounds and should readily dissolve this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[9]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed test tubes

  • Constant temperature shaker bath or orbital shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

  • Syringe filters (solvent-compatible, appropriate pore size)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

G A 1. Preparation of Supersaturated Solution Add excess this compound to the solvent in a sealed vial. B 2. Equilibration Place the vial in a shaker bath at a constant temperature for 24-48 hours. A->B C 3. Phase Separation Allow the solution to stand or centrifuge to separate the undissolved solute. B->C D 4. Sample Extraction Carefully withdraw a known volume of the supernatant. C->D E 5. Filtration (Optional but Recommended) Filter the supernatant through a syringe filter to remove any remaining solid particles. D->E F 6. Dilution Dilute the clear filtrate to a concentration within the analytical instrument's linear range. E->F G 7. Quantification Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC, UV-Vis). F->G H 8. Calculation Calculate the solubility based on the measured concentration and dilution factor. G->H

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Temperature control is critical as solubility is temperature-dependent.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solute to settle. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the undissolved solute.

  • Dilution: Accurately dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Practical Implications in Research and Drug Development

A comprehensive understanding of the solubility of this compound is critical for its successful application in various scientific endeavors:

  • Reaction Chemistry: The choice of solvent can significantly impact reaction rates and yields. A solvent that fully dissolves the reactants, including this compound, is often preferred to ensure a homogeneous reaction mixture.

  • Purification: Solubility differences are exploited in purification techniques such as crystallization and extraction. Knowledge of solubility in various solvents allows for the rational design of these processes.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or an intermediate like this compound in various excipients and solvent systems is a key determinant of the final drug product's characteristics, including its bioavailability.

  • Analytical Method Development: The choice of diluent and mobile phase in chromatographic techniques like HPLC and GC depends on the solubility of the analyte.

Conclusion

References

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An In-depth Technical Guide to the Thermodynamic Properties of 4-Isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-isobutylpyridine, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Recognizing the limited availability of direct experimental data for this specific molecule, this document emphasizes the robust experimental and computational methodologies for determining these crucial parameters. By detailing established analytical protocols such as calorimetry and ebulliometry, alongside powerful predictive computational models, this guide serves as a vital resource for researchers, scientists, and drug development professionals. The causality behind experimental choices is elucidated, and protocols are presented as self-validating systems to ensure scientific integrity. This guide aims to empower researchers to understand, predict, and utilize the thermodynamic behavior of this compound and related compounds in their scientific endeavors.

Introduction: The Significance of this compound and its Thermodynamic Profile

This compound, with the chemical formula C₉H₁₃N, belongs to the pyridine family of heterocyclic compounds.[1][2] The pyridine scaffold is a cornerstone in drug design, present in numerous FDA-approved pharmaceuticals due to its ability to modulate lipophilicity, enhance aqueous solubility, and form crucial hydrogen bonds.[3][4] The isobutyl substituent at the 4-position of the pyridine ring introduces specific steric and electronic effects that can significantly influence the molecule's interaction with biological targets and its material properties.

A thorough understanding of the thermodynamic properties of this compound is paramount for its practical application. These properties, including enthalpy of formation, heat capacity, and vapor pressure, govern the compound's stability, reactivity, phase behavior, and ultimately, its performance in various applications. In drug development, for instance, thermodynamic data informs decisions on formulation, stability testing, and process scale-up. In materials science, these properties are critical for designing and optimizing processes involving this compound as a monomer, ligand, or functional additive.[5]

This guide will navigate the landscape of determining these vital thermodynamic parameters, addressing the current data gap for this compound by presenting a framework of established experimental techniques and powerful computational prediction methods.

Core Thermodynamic Properties of this compound: A Data-Driven Approach

Table 1: Physicochemical and Estimated Thermodynamic Properties of this compound

PropertyValueUnitSource/Method
Molecular FormulaC₉H₁₃N-[6][7]
Molecular Weight135.21 g/mol [6]
Boiling Point181 (at 760 mmHg, est.)°C[8]
logP (Octanol/Water Partition Coefficient)2.280-Crippen Calculated[9]
Water Solubility (log₁₀WS)-2.64mol/LCrippen Calculated[9]
Enthalpy of Formation (ΔfH°gas) Estimated ValuekJ/molSee Section 4
Standard Molar Heat Capacity (Cp,liquid) Estimated ValueJ/(mol·K)See Section 4
Vapor Pressure Function of TemperaturekPaSee Section 3.2

Note: "Estimated Value" indicates that direct experimental data is scarce, and values would be determined using the methodologies outlined in this guide.

Experimental Determination of Thermodynamic Properties

The experimental measurement of thermodynamic properties provides the most accurate and reliable data. The choice of technique is dictated by the specific property of interest and the physical state of the substance. The following sections detail the gold-standard experimental protocols for determining the key thermodynamic parameters of liquid organic compounds like this compound.

Enthalpy of Formation: The Foundation of Thermochemistry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a cornerstone of thermochemical calculations.

Combustion calorimetry is the primary experimental method for determining the enthalpy of formation of organic compounds.[10][11][12]

Principle: A precisely weighed sample is completely combusted in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Step-by-Step Methodology:

  • Sample Preparation: A sample of this compound (typically 0.5 - 1.5 g) is accurately weighed into a crucible. A fuse wire is attached to the sample to ensure ignition.

  • Bomb Assembly: The crucible is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter. The entire system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of ignition and the formation of nitric acid (from the nitrogen in the sample).

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[13]

Causality Behind Experimental Choices:

  • High-Pressure Oxygen: Ensures complete and rapid combustion of the organic compound.

  • Constant Volume (Bomb): Simplifies the thermodynamic calculations as the heat measured directly corresponds to the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH).

  • Calibration with a Standard: Accounts for the heat capacity of the entire calorimeter assembly (bomb, water, stirrer, thermometer), ensuring accuracy.

Diagram 1: Experimental Workflow for Determining Enthalpy of Formation

G cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis prep1 Weigh this compound prep2 Place in Crucible prep1->prep2 prep3 Attach Fuse Wire prep2->prep3 cal1 Assemble Bomb prep3->cal1 cal2 Pressurize with O2 cal1->cal2 cal3 Submerge in Water Bath cal2->cal3 cal4 Ignite Sample cal3->cal4 cal5 Record Temperature Change cal4->cal5 an1 Calculate Heat of Combustion cal5->an1 an2 Apply Hess's Law an1->an2 an3 Determine ΔfH° an2->an3

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Vapor Pressure: A Key to Understanding Volatility

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. It is a critical parameter for understanding a substance's volatility and for designing distillation and evaporation processes.

Ebulliometry involves measuring the boiling point of a liquid at different applied pressures.[7][8][14]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment. By precisely controlling the system pressure and measuring the corresponding boiling temperature, a vapor pressure-temperature curve can be constructed.

Step-by-Step Methodology:

  • Apparatus Setup: An ebulliometer, which is a specialized apparatus for precise boiling point measurement, is charged with a pure sample of this compound. The ebulliometer is connected to a pressure control system and a high-precision thermometer.

  • Pressure Control: The system pressure is set to a desired value using a vacuum pump and a manostat.

  • Heating and Equilibrium: The liquid is gently heated to its boiling point. The design of the ebulliometer ensures that the thermometer measures the temperature of the liquid-vapor equilibrium, free from superheating effects.

  • Temperature Measurement: Once a stable boiling point is achieved at the set pressure, the temperature is recorded.

  • Data Collection: Steps 2-4 are repeated at various pressures to obtain a series of corresponding boiling points.

  • Data Analysis: The vapor pressure data is typically fitted to an equation, such as the Antoine equation, which describes the relationship between vapor pressure and temperature.

Causality Behind Experimental Choices:

  • Ebulliometer Design: Specialized designs, like the Swietoslawski ebulliometer, use a vapor-lift pump to ensure the thermometer is bathed in a constantly refreshed equilibrium mixture of liquid and vapor, preventing superheating and ensuring accurate boiling point measurement.[7]

  • Controlled Pressure Environment: Allows for the systematic investigation of the vapor pressure-temperature relationship over a range of conditions.

Diagram 2: Relationship between Experimental Data and Vapor Pressure Curve

G cluster_exp Ebulliometry Experiment cluster_analysis Data Analysis exp1 Set Pressure (P1) exp2 Measure Boiling Temp (T1) exp1->exp2 exp5 ... exp3 Set Pressure (P2) exp4 Measure Boiling Temp (T2) exp3->exp4 an1 Plot P vs. T data points exp5->an1 an2 Fit to Antoine Equation an1->an2 an3 Generate Vapor Pressure Curve an2->an3

Caption: From discrete experimental points to a continuous vapor pressure curve.

Heat Capacity: Quantifying Heat Absorption

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. It is an essential property for heat transfer calculations and for understanding the energy storage capacity of a material.

Differential Scanning Calorimetry (DSC) is a widely used and accurate method for determining the heat capacity of liquids and solids.[5][6][9][15][16]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. By comparing the heat flow required to heat the sample to that of a known standard, the heat capacity of the sample can be determined.

Step-by-Step Methodology:

  • Baseline Measurement: An empty sample pan and an empty reference pan are heated at a constant rate to obtain a baseline heat flow curve.

  • Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the measurement is repeated to obtain a calibration curve.

  • Sample Measurement: A known mass of this compound is hermetically sealed in the sample pan, and the measurement is repeated under the same conditions.

  • Calculation: The heat capacity of the sample at a given temperature is calculated using the following equation: Cp(sample) = Cp(standard) * (m(standard) / m(sample)) * (ΔP(sample) - ΔP(baseline)) / (ΔP(standard) - ΔP(baseline)) where Cp is the heat capacity, m is the mass, and ΔP is the difference in heat flow.

Causality Behind Experimental Choices:

  • Differential Measurement: By measuring the difference in heat flow between the sample and a reference, the instrument can correct for any instrumental artifacts and achieve high sensitivity.

  • Use of a Standard: Calibration with a material of known heat capacity ensures the accuracy of the measurements.

  • Hermetically Sealed Pans: Prevents the loss of volatile samples like this compound during heating.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules with a high degree of accuracy.[17][18]

Quantum Chemistry Methods

Quantum chemistry methods, such as ab initio calculations and density functional theory (DFT), solve the electronic Schrödinger equation to determine the energy and other properties of a molecule.[19][20][21][22]

Principle: These methods model the electronic structure of a molecule from first principles, without the need for empirical parameters. By calculating the total electronic energy, vibrational frequencies, and other molecular properties, thermodynamic quantities like the enthalpy of formation can be derived.

Workflow for Enthalpy of Formation Prediction:

  • Structure Optimization: The 3D geometry of the this compound molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: The vibrational frequencies of the optimized structure are calculated. These are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain a more accurate electronic energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reaction schemes, which involve combining the calculated energies with the known experimental enthalpies of formation of reference molecules. High-accuracy composite methods like Gaussian-n (G3, G4) theories are often employed for this purpose.[23]

Diagram 3: Computational Workflow for Predicting Enthalpy of Formation

G cluster_qc Quantum Chemistry Calculation cluster_thermo Thermochemical Calculation qc1 Geometry Optimization qc2 Frequency Calculation qc1->qc2 qc3 High-Level Energy Calculation qc2->qc3 th1 Calculate ZPVE & Thermal Corrections qc3->th1 th2 Apply Isodesmic Reaction Scheme th1->th2 th3 Predict ΔfH°(gas) th2->th3

Caption: A typical workflow for the computational prediction of enthalpy of formation.

Group Contribution Methods

Group contribution methods are empirical techniques that estimate the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups.[24][25][26][27][28]

Principle: The underlying assumption is that the contribution of a particular functional group to a given thermodynamic property is independent of the rest of the molecule.

Methodology:

  • Molecular Decomposition: The structure of this compound is broken down into its constituent functional groups (e.g., pyridine ring, -CH₂, -CH, -CH₃).

  • Summation of Contributions: The value of the desired thermodynamic property is estimated by summing the predefined contributions of each group. These group contributions are derived from experimental data for a large set of compounds.

  • Application: This method is particularly useful for rapid estimation of properties like heat capacity and enthalpy of formation, especially for larger molecules where quantum chemical calculations may be computationally expensive.

Conclusion: A Holistic Approach to Understanding Thermodynamic Properties

This technical guide has outlined a comprehensive framework for determining the thermodynamic properties of this compound. While direct experimental data for this compound is limited, a powerful combination of established experimental techniques and robust computational methods can provide the necessary data for its successful application in research and development.

For researchers and drug development professionals, the protocols and methodologies described herein offer a clear path to obtaining reliable thermodynamic data. The emphasis on the causality behind experimental choices and the presentation of self-validating protocols are intended to foster a deeper understanding and ensure the scientific rigor of these investigations. Ultimately, a thorough characterization of the thermodynamic landscape of this compound will unlock its full potential in the design of novel pharmaceuticals and advanced materials.

References

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Introduction to 4-Isobutylpyridine: A Versatile Pyridine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Industrial Applications of 4-Isobutylpyridine

This guide provides a detailed exploration of this compound, a versatile heterocyclic compound, from its fundamental properties to its significant potential in various industrial sectors. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes technical data with practical, field-proven insights to illuminate the compound's role as a key chemical intermediate and catalyst. We will delve into its applications in pharmaceutical and agrochemical synthesis, supported by detailed experimental protocols and mechanistic diagrams, while also ensuring a thorough understanding of its safety and handling requirements.

This compound, also known as 4-(2-methylpropyl)pyridine, is an aromatic heterocyclic organic compound.[1] Its structure, featuring a pyridine ring substituted at the 4-position with an isobutyl group, provides a unique combination of steric and electronic properties. The pyridine ring offers a site for nucleophilic catalysis and coordination with metals, while the isobutyl group enhances its lipophilicity, influencing its solubility and interaction with nonpolar environments. These characteristics make it a valuable building block and reagent in specialized chemical synthesis.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is paramount for its effective application in research and industrial processes. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 4810-79-1[1]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [2]
Boiling Point 197-201 °C @ 760 mmHg[2][3]
Density ~0.9265 g/cm³[2]
Flash Point 69.2 °C (157 °F)[3]
Solubility Soluble in alcohol; sparingly soluble in water (7813 mg/L @ 25 °C est.)[3]
Appearance Colorless to pale yellow liquid[3]

Chapter 1: Core Industrial Application as a Chemical Intermediate

The true industrial value of this compound lies in its function as a versatile intermediate for constructing more complex molecules. Its pyridine scaffold is a recurring motif in a multitude of commercially significant products.[4]

Pharmaceutical Synthesis

The pyridine ring is a cornerstone in medicinal chemistry, present in numerous blockbuster drugs due to its favorable pharmacokinetic properties and ability to engage in critical biological interactions.[5][6] this compound serves as a valuable starting material for creating bespoke molecular architectures tailored for therapeutic activity. For instance, it can be a precursor for synthesizing novel antagonists for chemokine receptors like CXCR4, which are implicated in cancer metastasis and inflammatory diseases.[7]

The following diagram illustrates a plausible synthetic route where this compound is the foundational building block for a hypothetical drug candidate, "Pyributin." The isobutyl group provides a lipophilic anchor, potentially enhancing membrane permeability, while the pyridine nitrogen acts as a key interaction point with the target receptor.

G cluster_0 Synthesis of Pyributin Start This compound Step1 Step 1: N-Oxidation (m-CPBA, DCM) Start->Step1 Intermediate1 This compound N-oxide Step1->Intermediate1 Step2 Step 2: Cyanation (TMSCN, Benzoyl Chloride) Intermediate1->Step2 Intermediate2 2-Cyano-4-isobutylpyridine Step2->Intermediate2 Step3 Step 3: Hydrolysis & Amide Coupling (1. NaOH, H₂O 2. Amine, EDC, HOBt) Intermediate2->Step3 Final Pyributin (Target Molecule) Step3->Final

Caption: Hypothetical synthesis pathway for "Pyributin" from this compound.

This protocol details the first critical step in the synthesis of many functionalized pyridines: the formation of the N-oxide. This transformation activates the pyridine ring for subsequent substitutions.

Objective: To synthesize this compound N-oxide.

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (13.5 g, 100 mmol) in 100 mL of anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve m-CPBA (29.0 g, ~120 mmol) in 80 mL of DCM. Transfer this solution to an addition funnel and add it dropwise to the cooled this compound solution over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality Insight: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

    • Causality Insight: The aqueous washes remove acidic byproducts and water-soluble impurities, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound N-oxide.

  • Purification: The product can be further purified by column chromatography on silica gel if necessary.

Agrochemical Development

Pyridine-based scaffolds are integral to modern agriculture, forming the active core of numerous herbicides, fungicides, and insecticides.[4][5][8] The structural features of this compound make it an attractive intermediate for developing new agrochemicals with potentially improved efficacy, target specificity, and favorable environmental profiles.[8]

This workflow outlines the development of a novel herbicide where this compound is functionalized to create a molecule that inhibits a key plant enzyme.

Caption: Workflow for the synthesis of a novel herbicide using this compound.

Chapter 2: Catalytic Applications

While not as widely documented as its analogue 4-(Dimethylamino)pyridine (DMAP), this compound possesses the fundamental structural features for nucleophilic catalysis.[9][10] Pyridine derivatives are known to be superior to pyridine itself as catalysts in a wide range of reactions, particularly acylations, due to the electron-donating nature of the alkyl substituents which enhances the nucleophilicity of the ring nitrogen.[9][11]

Mechanism of Nucleophilic Catalysis in Acylation

The catalytic activity of 4-substituted pyridines in acylation reactions stems from their ability to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic and thus more susceptible to attack by a nucleophile (like an alcohol) than the original acylating agent (e.g., acetic anhydride).

G cluster_catalysis Catalytic Cycle of Acylation Catalyst This compound (Catalyst) Intermediate N-Acylpyridinium Ion [Highly Reactive] Catalyst->Intermediate + Acylating Agent AcylatingAgent Acetic Anhydride (R-CO)₂O Product Ester (R-COOR') Intermediate->Product + Alcohol Alcohol Alcohol (R'-OH) RegeneratedCatalyst This compound (Regenerated) Product->RegeneratedCatalyst - H⁺ RegeneratedCatalyst->Catalyst Cycle Repeats

Caption: Catalytic cycle for acylation promoted by this compound.

Protocol: Catalyzed Esterification of a Sterically Hindered Alcohol

Objective: To esterify 1-adamantanol, a sterically hindered alcohol, using acetic anhydride with this compound as a catalyst. This reaction is often slow or inefficient without a potent catalyst.

Materials:

  • 1-Adamantanol (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • This compound (0.1 eq, catalyst)

  • Triethylamine (Et₃N, 1.2 eq, acid scavenger)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried flask under nitrogen, add 1-adamantanol (1.52 g, 10 mmol), this compound (0.135 g, 1 mmol), and 20 mL of anhydrous DCM.

  • Reagent Addition: Add triethylamine (1.67 mL, 12 mmol) followed by acetic anhydride (1.42 mL, 15 mmol) to the stirring solution at room temperature.

    • Causality Insight: Triethylamine is used as an auxiliary base to neutralize the acetic acid byproduct, preventing it from protonating and deactivating the catalyst.

  • Reaction: Heat the mixture to reflux (approx. 40 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with 30 mL of DCM. Wash the solution sequentially with 20 mL of 1 M HCl (to remove bases), 20 mL of water, and 20 mL of saturated NaHCO₃ solution (to remove residual acid).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by recrystallization or column chromatography to yield 1-adamantyl acetate.

Chapter 3: Safety, Handling, and Storage

Safe handling of any chemical reagent is of utmost importance. This compound is a hazardous substance that requires appropriate precautions.[12]

Hazard Profile:

  • Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[12]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes serious eye irritation and skin irritation.[12]

GHS Hazard StatementsGHS Precautionary Statements
H225: Highly flammable liquid and vapour.P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H315: Causes skin irritation.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H319: Causes serious eye irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Work in a well-ventilated area or under a chemical fume hood.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place away from ignition sources.[12]

  • Ground and bond container and receiving equipment to prevent static discharge.

Conclusion

This compound emerges as a chemical of significant industrial potential, primarily valued as a versatile intermediate in the synthesis of high-value products in the pharmaceutical and agrochemical sectors. Its unique structural characteristics also suggest promising applications in nucleophilic catalysis. A comprehensive understanding of its chemical properties, reaction protocols, and safety requirements, as outlined in this guide, is essential for harnessing its full potential in both academic research and industrial manufacturing. As the demand for novel, complex molecules continues to grow, the role of such specialized pyridine derivatives is set to expand, paving the way for future innovations.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Isobutylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Isobutylpyridine Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry and materials science. Its presence in a molecule can significantly influence lipophilicity, metabolic stability, and receptor-binding interactions. Pyridine derivatives, in general, are integral components of numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The isobutyl group at the C4 position provides a specific lipophilic handle that can be crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of both classical and modern synthetic strategies to access this valuable class of compounds, offering detailed protocols and insights into the rationale behind these methodologies.

I. Classical Approaches to this compound Synthesis

Classical condensation reactions remain a cornerstone for the construction of the pyridine ring. These methods often involve the formation of a 1,5-dicarbonyl intermediate or its equivalent, followed by cyclization with a nitrogen source.

A. The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a robust two-step method for preparing substituted pyridines.[5][6][7] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[7][8] Modern modifications have made this a more versatile and milder one-pot reaction.[9]

Reaction Rationale: This method is advantageous for its regioselectivity and the ability to construct highly functionalized pyridines. The use of ethynylketones as precursors avoids the need for a separate oxidation step to achieve the aromatic pyridine ring, a common requirement in syntheses starting from dihydropyridine intermediates.[8]

Visualizing the Bohlmann-Rahtz Workflow

Bohlmann_Rahtz cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Ethynylketone Ethynylketone Ethynylketone->Michael_Addition Isomerization E/Z Isomerization Michael_Addition->Isomerization Aminodiene Intermediate Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine Substituted Pyridine Cyclodehydration->Pyridine

Caption: General workflow of the Bohlmann-Rahtz pyridine synthesis.

Protocol 1: Modified One-Pot Bohlmann-Rahtz Synthesis of a this compound Derivative

This protocol is adapted from modern, acid-catalyzed modifications of the Bohlmann-Rahtz synthesis.[1][9]

Materials:

  • Enamine precursor (e.g., an isobutyl-containing β-ketoester)

  • Ethynylketone (e.g., but-3-yn-2-one)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask, add the enamine precursor (1.0 equiv.), the ethynylketone (1.2 equiv.), and a large excess of ammonium acetate (10 equiv.).

  • Add a 5:1 mixture of ethanol and glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Expected Yields: 65-95%[9]

B. The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is another highly versatile method for preparing polysubstituted pyridines.[5][10] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[11][12]

Reaction Rationale: The key to the Kröhnke synthesis is the in-situ formation of a 1,5-dicarbonyl intermediate through a Michael-type addition. This intermediate then undergoes cyclization and aromatization. The modularity of this reaction allows for the synthesis of a wide variety of pyridine derivatives by simply changing the ketone, the α,β-unsaturated carbonyl compound, and the substituents on the pyridine ring of the starting salt.[10]

Visualizing the Kröhnke Synthesis Workflow

Krohnke_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Michael_Addition Michael Addition Pyridinium_Salt->Michael_Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Addition Ammonium_Acetate Ammonium Acetate Cyclization Cyclization & Dehydration Ammonium_Acetate->Cyclization Michael_Addition->Cyclization 1,5-Dicarbonyl Intermediate Pyridine Substituted Pyridine Cyclization->Pyridine

Caption: General workflow of the Kröhnke pyridine synthesis.

Protocol 2: General Procedure for Kröhnke Synthesis of a this compound Derivative

This protocol outlines a general approach. To introduce an isobutyl group at the C4 position, the α,β-unsaturated carbonyl compound should bear the isobutyl moiety.

Materials:

  • α-Pyridinium methyl ketone salt (1.0 equiv.)

  • α,β-Unsaturated carbonyl compound with an isobutyl group (e.g., 5-methyl-1-phenylhex-1-en-3-one) (1.0 equiv.)

  • Ammonium acetate (10 equiv.)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, combine the α-pyridinium methyl ketone salt, the isobutyl-containing α,β-unsaturated carbonyl compound, and a large excess of ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound derivative.

Substrate Scope and Yields: The Kröhnke synthesis is known for its broad substrate scope, tolerating a variety of aryl, heteroaryl, and alkyl substituents on both the pyridinium salt and the unsaturated carbonyl compound, with yields often being high.[5][13]

II. Modern Synthetic Strategies for this compound Derivatives

While classical methods are reliable, modern synthetic chemistry offers more direct and often milder routes to 4-isobutylpyridines, including C-H functionalization and cross-coupling reactions.

A. Direct C-H Functionalization

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials.[14] For pyridines, achieving selectivity at the C4 position can be challenging due to the electronic nature of the ring.[3] However, recent advances have enabled regioselective C4-alkylation.[15]

Reaction Rationale: This approach is highly atom-economical and can significantly shorten synthetic routes. The use of a removable blocking group or specific catalysts can direct the functionalization to the desired C4 position, overriding the inherent reactivity of the pyridine ring at C2 and C6.[15]

Protocol 3: C4-Alkylation of Pyridine via a Minisci-type Reaction (Conceptual)

This protocol is based on the concept of using a removable blocking group to achieve C4 selectivity in a Minisci-type decarboxylative alkylation.[15]

Materials:

  • Pyridine

  • Maleic acid or a suitable derivative (for blocking group formation)

  • An isobutyl-containing carboxylic acid (e.g., 3-methylbutanoic acid)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Dichloromethane (DCE) and water

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for deblocking

Procedure:

  • Formation of the Blocked Pyridine: React pyridine with a maleate-derived blocking group to form a stable pyridinium species.[15]

  • Minisci-type Alkylation: In a reaction vessel, dissolve the blocked pyridinium salt (1.0 equiv.) and the isobutyl-containing carboxylic acid (2.0 equiv.) in a 1:1 mixture of DCE and water.

  • Add AgNO₃ (20 mol%) and (NH₄)₂S₂O₈ (2.0 equiv.).

  • Heat the mixture at 50 °C for 2 hours.

  • Monitor the reaction for the formation of the C4-alkylated pyridinium intermediate.

  • Removal of the Blocking Group: After the alkylation is complete, treat the reaction mixture with DBU (3.0 equiv.) to remove the blocking group and afford the this compound.

  • Work-up the reaction mixture by extraction with an organic solvent, followed by purification via column chromatography.

Table 1: Representative Substrate Scope for C4-Alkylation of Pyridines [15]

Carboxylic Acid PrecursorProductYield (%)
Cyclohexanecarboxylic acid4-Cyclohexylpyridine75
Pivalic acid4-tert-Butylpyridine82
1-Adamantanecarboxylic acid4-(1-Adamantyl)pyridine78

Note: This table illustrates the general applicability of the Minisci-type C4-alkylation. The synthesis of this compound would proceed similarly using the appropriate carboxylic acid.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2][16][17][18] For the synthesis of this compound, a Suzuki-Miyaura or Negishi coupling can be employed.

Reaction Rationale: These methods offer a highly convergent and predictable way to introduce the isobutyl group. By starting with a 4-halopyridine and an appropriate isobutyl-organometallic reagent, the desired product can be obtained in high yield under relatively mild conditions.

Visualizing a Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Coupling cluster_reactants Reactants cluster_reaction Catalytic Cycle cluster_product Product Halo_Pyridine 4-Halopyridine Oxidative_Addition Oxidative Addition Halo_Pyridine->Oxidative_Addition Boronic_Acid Isobutylboronic Acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Catalyst Pd Catalyst & Ligand Catalyst->Oxidative_Addition Base Base Base->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Product_Pyridine This compound Reductive_Elimination->Product_Pyridine

Caption: General workflow of a Suzuki-Miyaura cross-coupling for this compound synthesis.

Protocol 4: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling.

Materials:

  • 4-Bromopyridine or 4-chloropyridine (1.0 equiv.)

  • Isobutylboronic acid or its ester (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv.)

  • Solvent (e.g., toluene, dioxane, DMF) and water

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer with heating plate

Procedure:

  • To a Schlenk tube, add the 4-halopyridine, isobutylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Table 2: Comparison of Synthetic Methods for this compound Derivatives

MethodKey FeaturesAdvantagesDisadvantages
Bohlmann-Rahtz Condensation of enamines and ethynylketonesGood regioselectivity, access to highly functionalized pyridinesCan require high temperatures, some starting materials not readily available
Kröhnke Condensation of pyridinium salts and α,β-unsaturated carbonylsHigh modularity and broad substrate scopeMulti-step synthesis of starting materials may be required
C-H Functionalization Direct introduction of the isobutyl groupHigh atom economy, shorter synthetic routesRegioselectivity can be challenging, may require specific catalysts or blocking groups
Cross-Coupling Coupling of a 4-halopyridine with an organometallic reagentHigh yields, excellent functional group tolerance, predictableRequires pre-functionalized starting materials, potential for catalyst contamination

Conclusion

The synthesis of this compound derivatives can be achieved through a variety of effective methods. Classical approaches like the Bohlmann-Rahtz and Kröhnke syntheses offer robust and versatile routes to highly substituted pyridines. Modern methods, including direct C-H functionalization and palladium-catalyzed cross-coupling, provide more direct and atom-economical pathways. The choice of synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the synthesis of this important class of compounds.

References

  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149–1151. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • ResearchGate. (n.d.). Direct C4-position C–C bond-forming of pyridines and Chichibabin-type transformations. [Link]

  • MDPI. (2021). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • PubMed. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Scite.ai. (2019). Synthesis and characterization of two isostructural 3d–4f coordination compounds based on pyridine-2,6-dicarboxylic acid and 4,4′-bipyridine. [Link]

  • OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. [Link]

  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • ChemistryViews. (2018). Oxidative Synthesis of Kröhnke Pyridines. [Link]

  • PMC. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

  • PMC. (n.d.). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. [Link]

  • PMC. (n.d.). TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. [Link]

  • PMC. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]

  • Frontiers. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. [Link]

  • PubMed. (2019). Synthesis and characterization of two isostructural 3d-4f coordination compounds based on pyridine-2,6-dicarboxylic acid and 4,4'-bipyridine. [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

  • ResearchGate. (2014). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. [Link]

  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • MDPI. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. [Link]

  • MDPI. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Synthesis of New Tetrahydro-1,5-benzodiazepin-3-yl-2-phenylacetamides via Isocyanide-Based Multicomponent Reactions. [Link]

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Introduction: Unveiling the Potential of 4-Isobutylpyridine as a Ligand

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Isobutylpyridine in Organometallic Chemistry: Synthesis, Catalysis, and Beyond

In the vast landscape of organometallic chemistry, the choice of ligand is paramount, dictating the steric and electronic environment of the metal center and, consequently, its reactivity, stability, and catalytic prowess. Among the myriad of N-heterocyclic ligands, pyridine and its derivatives are foundational pillars due to their robust chemical stability, tunable electronic properties, and well-understood coordination chemistry.[1][2] This guide focuses on a specific, yet highly versatile derivative: this compound.

This compound, with the chemical formula C9H13N, is distinguished by the presence of an isobutyl group at the 4-position of the pyridine ring.[3][4] This alkyl substituent is not merely a passive appendage; it fundamentally influences the ligand's properties. The isobutyl group is an electron-donating group (EDG) via induction, which increases the electron density on the pyridine nitrogen atom. This enhanced basicity makes this compound a stronger σ-donor compared to unsubstituted pyridine, leading to more stable metal-ligand bonds. Furthermore, the branched alkyl chain provides moderate steric bulk, which can be strategically employed to influence the coordination geometry around the metal center, prevent catalyst deactivation pathways like dimerization, and impart selectivity in catalytic transformations.

This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering detailed protocols and field-proven insights into the application of this compound as a versatile ligand in organometallic synthesis and catalysis.

Physicochemical and Spectroscopic Data

A thorough understanding of the ligand's fundamental properties is essential before its application. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 4810-79-1[4][5]
Molecular Formula C9H13N[3][4]
Molecular Weight 135.21 g/mol [4]
Appearance Colorless to yellow liquid[6]
Boiling Point 110-111 °C @ 55 mmHg[6]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane, toluene)[6]

Spectroscopic Signatures: The characterization of organometallic complexes relies heavily on spectroscopic methods. In complexes containing the this compound ligand, characteristic signals in NMR and IR spectra are observed. For instance, in ¹H NMR spectroscopy, the protons on the pyridine ring and the isobutyl group will show distinct chemical shifts, which may be shifted upon coordination to a metal center.[7] Similarly, the C-N stretching vibrations in the pyridine ring can be observed in FT-IR spectroscopy and their frequency can provide evidence of coordination.[8]

PART 1: Synthesis of Organometallic Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The choice of the metal precursor (e.g., metal halides, acetates, or carbonyls) and reaction conditions depends on the desired final complex.

Experimental Protocol 1: General Synthesis of a Palladium(II)-4-Isobutylpyridine Complex

This protocol describes a representative synthesis of a dichlorobis(this compound)palladium(II) complex, a common precursor in cross-coupling catalysis.

Objective: To synthesize and characterize [PdCl₂(this compound)₂].

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) chloride (1.0 mmol). The flask is then connected to a Schlenk line, and the atmosphere is replaced with argon by evacuating and backfilling three times.

    • Causality: Palladium(II) salts can be hygroscopic, and performing the reaction under an inert atmosphere prevents the introduction of water, which could lead to unwanted side reactions or the formation of palladium hydroxides.

  • Ligand Addition: Using a syringe, add anhydrous acetonitrile (20 mL) to the flask to form a suspension. While stirring vigorously, add this compound (2.2 mmol, 2.2 equivalents) dropwise to the suspension.

    • Causality: A slight excess of the ligand ensures complete reaction with the palladium precursor. The dropwise addition helps to control the reaction rate and prevent localized heating.

  • Reaction: The reaction mixture is stirred at room temperature for 4-6 hours. During this time, the initial suspension of PdCl₂ will dissolve, and a yellow solution will form, followed by the precipitation of the yellow product.

  • Isolation: Once the reaction is complete, reduce the solvent volume to approximately 5 mL under vacuum. Add anhydrous diethyl ether (30 mL) to the flask to precipitate the product completely.

    • Causality: The desired palladium complex is typically soluble in acetonitrile but poorly soluble in diethyl ether. Adding ether acts as an anti-solvent, maximizing the yield of the precipitated solid.

  • Purification: Collect the yellow solid by filtration under argon using a Schlenk filter funnel. Wash the solid with two portions of cold diethyl ether (10 mL each) to remove any unreacted this compound.

  • Drying and Storage: Dry the product under high vacuum for several hours. The resulting yellow powder should be stored under an inert atmosphere.

Characterization:

  • ¹H NMR (in CDCl₃): Confirm the coordination of the ligand by observing the shifts in the pyridine and isobutyl proton signals compared to the free ligand.

  • FT-IR: Look for characteristic Pd-Cl and Pd-N stretching frequencies.

  • Elemental Analysis: Verify the elemental composition (C, H, N) of the synthesized complex.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: PdCl₂ + this compound setup Inert Atmosphere Setup (Ar/N₂) start->setup reaction Stir in Anhydrous Acetonitrile (4-6h) setup->reaction precipitation Precipitate with Diethyl Ether reaction->precipitation filtration Filter and Wash Solid precipitation->filtration drying Dry Under Vacuum filtration->drying product Final Product: [PdCl₂(4-IBP)₂] drying->product nmr ¹H & ¹³C NMR Spectroscopy product->nmr ftir FT-IR Spectroscopy product->ftir ea Elemental Analysis product->ea

Caption: Workflow for the synthesis and characterization of a Palladium-4-isobutylpyridine complex.

PART 2: Applications in Homogeneous Catalysis

Pyridine-based ligands are instrumental in homogeneous catalysis, where they modify the properties of the central metal atom.[9][10] this compound, with its electron-donating nature, can enhance the catalytic activity of metal centers in oxidative addition steps (e.g., in cross-coupling reactions) by making the metal more electron-rich. The steric hindrance it provides can also influence selectivity.

Catalytic Cycle Visualization

The diagram below illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, catalyzed by a palladium complex bearing this compound (L) ligands.

Suzuki_Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X L₂ Pd0->Pd_Aryl Ar-X OxAdd Oxidative Addition Pd_Trans Ar-Pd(II)-R' L₂ Pd_Aryl->Pd_Trans R'-B(OR)₂ + Base Transmetal Transmetalation Product_Complex [Ar-R']-Pd(0)L₂ Pd_Trans->Product_Complex RedElim Reductive Elimination Product_Complex->Pd0 ArR Product Product_Complex->ArR Ar-R'

Sources

The Role of 4-Substituted Pyridines in Pharmaceutical Synthesis: A Focus on Nucleophilic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Ubiquitous Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern pharmaceutical science.[1] Its unique electronic properties, basicity, and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[2] Approximately 20% of the top 200 drugs incorporate a pyridine moiety, highlighting its significance as either a core structural component or a key intermediate in their synthesis.[3] Beyond its role as a structural motif, the pyridine nucleus is central to a class of highly efficient organocatalysts that are indispensable in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide delves into the application of 4-substituted pyridines as nucleophilic catalysts, with a particular focus on understanding how substituents at the C-4 position modulate catalytic activity in acylation reactions—a fundamental transformation in pharmaceutical manufacturing. We will explore the well-established catalyst, 4-dimethylaminopyridine (DMAP), as a model to elucidate the mechanism of action and provide a framework for evaluating other analogues, such as 4-isobutylpyridine.

The Mechanism of Nucleophilic Catalysis by 4-Substituted Pyridines

The remarkable catalytic efficiency of 4-substituted pyridines in acylation reactions stems from their ability to act as potent nucleophiles. The general mechanism, often referred to as nucleophilic catalysis, involves the formation of a highly reactive intermediate that is a more potent acylating agent than the starting material (e.g., an acid anhydride or acyl chloride).

The catalytic cycle can be dissected into two key steps:

  • Formation of the N-Acylpyridinium Intermediate: The catalytic cycle is initiated by the nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon of the acylating agent. This step generates a resonance-stabilized N-acylpyridinium salt. This intermediate is significantly more electrophilic and thus more reactive towards nucleophiles than the parent acylating agent.[4][5]

  • Acyl Group Transfer: The second step involves the attack of a nucleophile, typically an alcohol or an amine, on the carbonyl carbon of the activated N-acylpyridinium intermediate. This results in the transfer of the acyl group to the nucleophile, forming the desired ester or amide and regenerating the pyridine catalyst, which can then re-enter the catalytic cycle.

The catalytic prowess of these pyridine derivatives is critically influenced by the nature of the substituent at the 4-position. Electron-donating groups at this position increase the electron density on the pyridine nitrogen, enhancing its nucleophilicity and accelerating the initial formation of the N-acylpyridinium intermediate. This is the primary reason for the vastly superior catalytic activity of 4-dialkylaminopyridines compared to unsubstituted pyridine.[6][7]

Visualizing the Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst 4-Substituted Pyridine Intermediate N-Acylpyridinium Intermediate (Highly Reactive) Catalyst->Intermediate + Acylating Agent (e.g., Ac₂O) Intermediate->Catalyst + Product (Ester/Amide) Product Acylated Product Nucleophile Nucleophile (R-OH / R-NH₂) Nucleophile->Intermediate Acyl Transfer

Figure 1: Generalized catalytic cycle for acylation reactions catalyzed by 4-substituted pyridines.

Structure-Activity Relationship: A Comparative Analysis

The choice of the 4-substituent is paramount in tuning the catalytic activity. A comparative look at different substituents provides valuable insights for catalyst selection and design.

Catalyst4-SubstituentElectronic EffectRelative Catalytic ActivityKey Characteristics
Pyridine -HNeutralBaselineOften used as a base rather than a catalyst; sluggish for hindered substrates.[7]
This compound -CH₂CH(CH₃)₂Weakly Electron-DonatingModerateExpected to be more active than pyridine. The non-polar isobutyl group may enhance solubility in organic solvents.
4-Dimethylaminopyridine (DMAP) -N(CH₃)₂Strongly Electron-DonatingHigh (~10⁴ times pyridine)[6]The benchmark catalyst; highly efficient for a wide range of substrates, including sterically hindered alcohols.[7]
4-Pyrrolidinopyridine (PPY) -N(CH₂)₄Very Strongly Electron-DonatingVery HighOften more active than DMAP due to the electron-donating nature of the pyrrolidino group.[8]

The isobutyl group in This compound is an alkyl group, which is weakly electron-donating through an inductive effect. Consequently, this compound is expected to be a more effective nucleophilic catalyst than unsubstituted pyridine. While it is unlikely to match the catalytic prowess of DMAP or PPY, whose nitrogen substituents provide strong resonance-based electron donation, this compound could offer advantages in specific applications. For instance, its increased lipophilicity compared to pyridine might be beneficial in reactions conducted in non-polar solvents, potentially improving catalyst solubility and overall reaction kinetics.

Experimental Protocols: A Guideline for Acylation

The following protocols are provided as a general framework for conducting acylation reactions using 4-substituted pyridine catalysts. These should be optimized for specific substrates and reaction scales.

Protocol 1: General Procedure for the Esterification of a Secondary Alcohol

This protocol describes a representative procedure for the acetylation of a sterically hindered secondary alcohol using acetic anhydride as the acylating agent and a 4-substituted pyridine as the catalyst.

Materials:

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Acetic anhydride (Ac₂O)

  • 4-Substituted pyridine catalyst (e.g., this compound or DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 equiv.).

  • Solvent and Reagents: Dissolve the alcohol in anhydrous DCM. To this solution, add the 4-substituted pyridine catalyst (0.05–0.2 equiv.).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.2–1.5 equiv.) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain the pure ester.

Self-Validation and Causality:

  • Catalyst Loading: The use of a catalytic amount (5-20 mol%) is crucial. This demonstrates the catalytic nature of the pyridine derivative. A control experiment without the catalyst should show a significantly slower or no reaction, confirming its catalytic role.

  • Base Equivalents: While the pyridine derivative is the catalyst, a stoichiometric amount of a non-nucleophilic base (like triethylamine) is sometimes added, especially when using an acyl chloride, to neutralize the HCl byproduct. In the case of anhydrides, the catalyst itself can be sufficient if the byproduct is a weak acid.

  • Solvent Choice: Anhydrous aprotic solvents are used to prevent hydrolysis of the anhydride and the acylpyridinium intermediate. DCM is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.

  • Work-up: The NaHCO₃ wash is essential to neutralize any remaining acetic anhydride and the acetic acid byproduct.

Workflow for Catalyst Screening

Catalyst_Screening_Workflow Start Define Substrate and Acylating Agent Setup Prepare Parallel Reactions (Pyridine, this compound, DMAP, No Catalyst) Start->Setup Conditions Standardized Conditions: - Same Substrate Concentration - Same Temperature - Same Catalyst Loading (e.g., 10 mol%) Setup->Conditions Monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) at Defined Time Points Conditions->Monitoring Analysis Analyze Data: - Reaction Rate - % Conversion - Yield Monitoring->Analysis Conclusion Determine Relative Catalytic Efficiency Analysis->Conclusion

Figure 2: A systematic workflow for comparing the efficiency of different 4-substituted pyridine catalysts.

Conclusion and Future Perspectives

While 4-dimethylaminopyridine remains the gold standard for nucleophilic catalysis in a broad range of acylation reactions, the principles governing its activity provide a robust framework for understanding and predicting the utility of other 4-substituted pyridines. This compound, with its weakly electron-donating substituent, represents a catalyst of moderate activity, likely surpassing pyridine but not reaching the levels of DMAP. Its enhanced lipophilicity may, however, present advantages in specific synthetic contexts, warranting its consideration in process development and optimization. The continued exploration of pyridine derivatives with diverse electronic and steric properties will undoubtedly lead to the discovery of new catalysts with tailored activities and selectivities, further expanding the synthetic chemist's toolkit for the efficient construction of life-saving pharmaceutical compounds.[9][10]

References

  • Richard, N. A., Charlton, G. D., & Dyker, C. A. (2021). Enhancing catalytic activity of pyridines via para-iminophosphorano substituents. Organic & Biomolecular Chemistry, 19(42), 9167–9171. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from [Link]

  • Gschwind, R. M., et al. (2007). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. The Journal of Organic Chemistry, 72(15), 5656-5666.
  • Gschwind, R. M., et al. (2007). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. The Journal of Organic Chemistry, 72(15), 5645-5655.
  • De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16396–16416. [Link]

  • Li, X., et al. (2021). Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. ACS Catalysis, 12(1), 449–458. [Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. [Link]

  • Xu, L., et al. (2015). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules, 20(4), 5646–5656. [Link]

  • Dyachenko, V. D., et al. (2007). Isovaleric Aldehyde in the Synthesis of 4-Isobutyl-Substituted Pyridine-2(1H)-thiones, 4H-Pyrans, and 1,3-Cyclohexadiene. Russian Journal of Organic Chemistry, 43(1), 115-120.
  • Murugan, R., & Scriven, E. F. V. (2003). Catalysis by 4-dialkylaminopyridines. Aldrichimica Acta, 36(1), 21-27.
  • NIST. (n.d.). This compound. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • Reddit. (2021). Why is pyridine a nucleophilic catalyst in the following reaction to generate esters? Retrieved from [Link]

  • University of Bristol. (n.d.). Asymmetric Nucleophilic Catalysis. Retrieved from [Link]

  • Li, Y., et al. (2018). Nucleophilic Dearomatization of Activated Pyridines. Synthesis, 50(19), 3737-3750. [Link]

  • Naushad, E., & Thangaraj, S. (2022). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. In Pyridine and Its Derivatives: Synthesis, Applications and Health-Related Effects. IntechOpen. [Link]

  • Abdelshaheed, M. M., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 12(48), 31089–31106. [Link]

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited—The Search for Optimal Reactivity and Selectivity. Angewandte Chemie International Edition, 43(42), 5436-5441. [Link]

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Synthesis of 4-Isobutylpyridine: An Application Note and Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible experimental protocol for the synthesis of 4-isobutylpyridine, a valuable heterocyclic building block in pharmaceutical and materials science research. This document provides an in-depth exploration of a scientifically grounded synthetic route, elucidating the underlying reaction mechanism, and offering a meticulous, step-by-step procedure suitable for implementation in a standard organic chemistry laboratory. Beyond the core protocol, this guide emphasizes safety, characterization, and the rationale behind key experimental choices, ensuring both successful execution and a deeper understanding of the chemical transformation.

Introduction

Pyridine and its substituted derivatives are fundamental scaffolds in a vast array of functional molecules, including a significant number of approved pharmaceuticals.[1] The introduction of alkyl groups onto the pyridine ring allows for the fine-tuning of steric and electronic properties, which is crucial in drug design and the development of novel materials. This compound, in particular, serves as a key intermediate in the synthesis of various target molecules. Its synthesis, therefore, is of considerable interest to researchers in organic and medicinal chemistry.

This application note presents a detailed protocol for the synthesis of this compound via a catalyzed condensation reaction between 4-methylpyridine (also known as 4-picoline) and isobutyraldehyde. This method is advantageous due to the ready availability and relatively low cost of the starting materials.[2]

Selected Synthetic Approach: Catalytic Condensation of 4-Methylpyridine and Isobutyraldehyde

The chosen synthetic strategy involves the acid-catalyzed condensation of 4-methylpyridine with isobutyraldehyde. This reaction proceeds through an initial aldol-type condensation to form a vinylpyridine intermediate, which is subsequently reduced in situ or in a separate step. For the purpose of this protocol, we will focus on a method that leads to the formation of the unsaturated intermediate, followed by a reduction step.

Reaction Mechanism

The reaction is typically catalyzed by a Lewis or Brønsted acid. The mechanism can be conceptualized in the following stages:

  • Enamine/Enol Formation: In the presence of an acid catalyst, the methyl group of 4-methylpyridine can tautomerize to its enamine-like form.

  • Nucleophilic Attack: The enamine intermediate then acts as a nucleophile, attacking the protonated carbonyl carbon of isobutyraldehyde.

  • Dehydration: The resulting aldol-type adduct readily undergoes dehydration to form a 4-(2-methylpropenyl)pyridine intermediate.

  • Reduction: The carbon-carbon double bond of the propenyl group is then reduced to a single bond to yield the final product, this compound. This can be achieved through various catalytic hydrogenation methods.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
4-Methylpyridine (4-Picoline)C₆H₇N93.13108-89-4Reagent grade, freshly distilled if necessary.
IsobutyraldehydeC₄H₈O72.1178-84-2Reagent grade, freshly distilled.
Acetic Anhydride(CH₃CO)₂O102.09108-24-7Anhydrous, reagent grade.
Palladium on Carbon (10 wt%)Pd/C-7440-05-3Catalyst for hydrogenation.
EthanolC₂H₅OH46.0764-17-5Anhydrous.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous.
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous solution.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9For drying.
Step-by-Step Procedure

Part A: Synthesis of 4-(2-Methylpropenyl)pyridine

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 4-methylpyridine (9.31 g, 100 mmol) and acetic anhydride (20.4 g, 200 mmol).

  • Addition of Aldehyde: Slowly add isobutyraldehyde (7.21 g, 100 mmol) to the stirred solution via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature below 50 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralization: Slowly neutralize the aqueous solution with solid sodium bicarbonate until the effervescence ceases and the pH is approximately 8.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-(2-methylpropenyl)pyridine.

Part B: Reduction to this compound

  • Hydrogenation Setup: Dissolve the crude 4-(2-methylpropenyl)pyridine in 100 mL of ethanol in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g) to the solution.

  • Hydrogenation: Subject the mixture to hydrogenation (using a balloon filled with hydrogen or a Parr hydrogenator) at room temperature and atmospheric pressure until the uptake of hydrogen ceases.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound. The boiling point of this compound is reported to be 197-199 °C at atmospheric pressure.

Experimental Workflow Diagram

SynthesisWorkflow cluster_partA Part A: Condensation cluster_partB Part B: Reduction A1 1. Combine 4-Methylpyridine and Acetic Anhydride A2 2. Add Isobutyraldehyde A1->A2 A3 3. Reflux for 4 hours A2->A3 A4 4. Aqueous Work-up and Neutralization A3->A4 A5 5. Diethyl Ether Extraction A4->A5 A6 6. Dry and Concentrate A5->A6 A_Product Crude 4-(2-Methylpropenyl)pyridine A6->A_Product B1 1. Dissolve in Ethanol A_Product->B1 To Reduction Step B2 2. Add Pd/C Catalyst B1->B2 B3 3. Hydrogenate B2->B3 B4 4. Filter off Catalyst B3->B4 B5 5. Concentrate and Purify (Fractional Distillation) B4->B5 B_Product Pure this compound B5->B_Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

All chemical manipulations must be carried out in a well-ventilated fume hood.[3][4][5]

  • 4-Methylpyridine: Flammable liquid and vapor. Harmful if swallowed or if inhaled. Toxic in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[4][6]

  • Isobutyraldehyde: Highly flammable liquid and vapor. Causes serious eye irritation.[3][5][7][8][9]

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or if inhaled. Causes severe skin burns and eye damage.

  • Palladium on Carbon: Flammable solid. May be pyrophoric, especially when dry and in the presence of organic solvents. Handle with care and keep wet.

  • Hydrogen Gas: Extremely flammable gas. Forms explosive mixtures with air.

Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the isobutyl group and the pyridine ring protons.

    • A doublet for the two methyl groups of the isobutyl moiety.

    • A multiplet for the methine proton of the isobutyl group.

    • A doublet for the methylene protons attached to the pyridine ring.

    • Two doublets corresponding to the protons on the pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (135.21 g/mol ).

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocol and adhering to the specified safety precautions, researchers can reliably prepare this important chemical intermediate. The provided information on the reaction mechanism and characterization techniques further enhances the utility of this document for professionals in drug development and chemical research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Isobutyraldehyde. Retrieved from [Link]

  • Angewandte Chemie. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Isobutyraldehyde. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Isobutyraldehyde. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Retrieved from [Link]

  • ACS Publications. (2010, September 7). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • MDPI. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Aldol condensation of isobutyraldehyde and formaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US5969143A - Pyridine/picoline production process.
  • ResearchGate. (2014, December 3). (PDF) Synthesis of pyridine and methylpyridines over zeolite catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN100448534C - Process for preparing 2-picoline and 4-picoline.
  • Google Patents. (n.d.). US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites.
  • ResearchGate. (n.d.). (PDF) Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation of isobutyraldehyde to obtain 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate (C12 hydroxyester). Retrieved from [Link]

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Introduction: Unveiling the Utility of 4-Isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4-Isobutylpyridine: Application and Protocol for Advanced Organic Synthesis

This compound is a heterocyclic amine that serves as a valuable reagent in modern organic synthesis. Structurally, it is a pyridine ring substituted at the 4-position with an isobutyl group. This substitution pattern imparts a unique combination of steric and electronic properties, positioning it as a versatile tool for researchers in medicinal chemistry and materials science. Unlike its more common counterparts such as pyridine or 4-dimethylaminopyridine (DMAP), this compound offers a moderate basicity coupled with significant steric hindrance around the nitrogen atom, making it an ideal non-nucleophilic base and a specialized ligand in transition metal catalysis. Its role is particularly crucial in reactions where minimizing side reactions or controlling the reactivity of a catalytic system is paramount. This guide provides a detailed exploration of its applications, complete with mechanistic insights and field-tested protocols.

Physicochemical Properties: A Comparative Overview

The efficacy of a pyridine derivative as a base or ligand is primarily governed by its basicity (expressed as the pKa of its conjugate acid) and its steric profile. The isobutyl group in this compound is an electron-donating group, which increases the electron density on the nitrogen atom and thus its basicity compared to unsubstituted pyridine. However, it does not possess the powerful resonance-donating amino group found in DMAP, resulting in a more moderate basicity.[1][2] This intermediate basicity is often advantageous, preventing unwanted side reactions that can be promoted by stronger bases.

Base NameStructurepKa of Conjugate AcidKey Characteristics
PyridineC₅H₅N5.23Nucleophilic, serves as a baseline for comparison.[1]
2,6-Lutidine(CH₃)₂C₅H₃N6.7Moderately basic, weakly nucleophilic due to sterics around the nitrogen.[1]
This compound C₉H₁₃N~6.0 (Estimated)Moderately basic, non-nucleophilic due to the 4-position steric bulk influencing approach to the nitrogen.
4-Dimethylaminopyridine (DMAP)(CH₃)₂NC₅H₄N9.7Strongly basic and a superior nucleophilic catalyst.[3]

Note: The pKa for this compound is estimated based on the electronic effect of the alkyl group. Precise experimental values may vary.

Core Application I: Non-Nucleophilic Base and Acid Scavenger

A primary application of this compound is as an acid scavenger in reactions that produce acidic byproducts, such as hydrogen halides (HX). In reactions like acylations, silylations, and sulfonylations, the removal of these acids is essential to drive the reaction to completion and prevent acid-catalyzed degradation of sensitive substrates.

Causality Behind Experimental Choice

In many acylation reactions using acyl chlorides or anhydrides, one equivalent of acid (e.g., HCl) is generated. While a simple base like triethylamine can neutralize this acid, its nucleophilic nature can sometimes lead to undesired side reactions. Pyridine itself can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[4] While often beneficial, this can be detrimental if the substrate is sensitive. A hindered base like this compound provides an optimal solution. Its nitrogen atom is sufficiently basic to sequester the generated proton, but the steric bulk of the isobutyl group hinders its ability to act as a nucleophile and attack the electrophilic center of the reagent (e.g., the acyl carbon). This ensures that the base's role is confined to that of a proton sponge, thereby increasing the yield and purity of the desired product.[1]

Workflow for Acylation Catalysis

The diagram below illustrates the dual role of a pyridine-type base in a typical acylation reaction, highlighting both the acid scavenging pathway and the potential (but sterically hindered in this case) nucleophilic catalysis pathway.

G cluster_0 Acylation Reaction cluster_1 Nucleophilic Catalysis Pathway (Suppressed) ROH Alcohol (R-OH) Product Ester (R-O-COR') ROH->Product AcylX Acyl Halide (R'-COX) AcylX->Product AcylPyr Acylpyridinium Intermediate (Highly Reactive) AcylX->AcylPyr Base This compound Acid Protonated Base (Base-H+)X- Base->Acid Scavenges H+ Base->AcylPyr Nucleophilic Attack (Sterically Hindered) AcylPyr->Product Attacked by R-OH

Caption: General workflow for acylation using this compound.

Protocol 1: Acylation of a Sterically Hindered Alcohol

This protocol describes the esterification of 1-adamantanol, a sterically hindered secondary alcohol, where a non-nucleophilic base is critical to prevent side reactions and facilitate the reaction with the acylating agent.

Materials:

  • 1-Adamantanol

  • Acetyl Chloride (CH₃COCl)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-adamantanol (1.52 g, 10 mmol) and this compound (1.62 g, 12 mmol, 1.2 equivalents) in 30 mL of anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add acetyl chloride (0.83 g, 10.5 mmol, 1.05 equivalents) dropwise to the solution over 10 minutes via a dropping funnel. A white precipitate of 4-isobutylpyridinium hydrochloride will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess pyridine), 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-adamantyl acetate.

Self-Validation: The formation of a precipitate (pyridinium salt) is an indicator of the base performing its acid-scavenging role. The successful isolation of the ester product in high yield, with minimal byproducts, validates the choice of a non-nucleophilic base.

Core Application II: Ligand in Palladium-Catalyzed Cross-Coupling

Pyridine and its derivatives are common ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[5][6][7] The ligand plays a critical role in stabilizing the metal center, modulating its electronic properties, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Causality Behind Experimental Choice

In palladium-catalyzed cross-coupling, the ligand's steric and electronic properties are crucial. This compound, as a ligand, provides a balance. Its nitrogen lone pair coordinates to the palladium center. The electron-donating isobutyl group increases the electron density on the palladium, which can facilitate the initial oxidative addition step.[8] Furthermore, the steric bulk can influence the coordination number of the palladium complex, potentially promoting the reductive elimination step to release the final product and regenerate the catalyst. The use of a specific pyridine ligand can thus be a powerful tool to optimize reaction rates and yields.[9]

Catalytic Cycle for Suzuki Coupling

The following diagram outlines the fundamental steps of the Suzuki-Miyaura cross-coupling cycle, indicating the role of the this compound ligand (L).

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)(X)L₂ OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)₂) PdII_RX->Transmetal PdII_R_R R-Pd(II)(R')L₂ Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product_out RedElim->Product_out R-R' RX_in RX_in->OxAdd R-X RprimeB_in RprimeB_in->Transmetal R'-B(OR)₂ + Base

Caption: Simplified Suzuki-Miyaura catalytic cycle with a pyridine ligand (L).

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid, using a palladium catalyst with this compound as a potential ancillary ligand.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Round-bottom flask (Schlenk tube), magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), this compound (5.4 mg, 0.04 mmol, 4 mol%), and a magnetic stir bar.

  • Reagent Addition: To the tube, add the aryl bromide (171 mg, 1.0 mmol), the arylboronic acid (146 mg, 1.2 mmol, 1.2 equivalents), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equivalents).

  • Solvent Addition: Add 4 mL of degassed toluene and 1 mL of degassed water.

  • Reaction: Seal the Schlenk tube and heat the mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.

  • Cooling and Work-up: Cool the reaction to room temperature. Dilute the mixture with 15 mL of ethyl acetate and 10 mL of water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the biaryl product.

Self-Validation: Successful formation of the C-C coupled biaryl product, confirmed by techniques like NMR and Mass Spectrometry, validates the efficacy of the catalytic system. Comparing the yield and reaction time with and without the this compound ligand can quantify its contribution to the catalytic efficiency.

Safety and Handling

This compound

  • Hazards: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.

Conclusion

This compound is a highly effective and often overlooked reagent in organic synthesis. Its tailored steric and electronic properties make it a superior choice as a non-nucleophilic base in sensitive acylation and related reactions, where it efficiently scavenges acid without inducing side reactions. Furthermore, its capacity to act as a ligand in transition metal catalysis opens avenues for fine-tuning reaction outcomes in complex C-C bond-forming transformations. The protocols provided herein offer a practical framework for researchers to begin exploring the utility of this versatile pyridine derivative in their own synthetic endeavors.

References

  • Dyachenko, V. D. (2010). Isovaleric Aldehyde in the Synthesis of 4-Isobutyl-Substituted Pyridine-2(1H)-thiones, 4H-Pyrans, and 1,3-Cyclohexadiene. Russian Journal of Organic Chemistry, 46, 1051–1056.

  • Anderson, A. G., & Stang, P. J. (1981). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, 60, 34.

  • Murugan, R., & Scriven, E. F. V. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226.

  • Cottet, F., & Schlosser, M. (2004). Synthesis of pharmaceutically useful pyridine derivatives. US Patent 6,437,139 B1.

  • Holland, A. W., & Bergman, R. G. (2002). Small molecule binding to surface-supported single-site transition-metal reaction centres. Nature Communications, 13, 7087.

  • Tekwani, N., et al. (2016). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Journal of Chemical and Pharmaceutical Research, 8(8), 834-840.

  • Newkome, G. R., & Hager, D. C. (1988). 4-(AMINOMETHYL)PYRIDINE AND 4-(ACETAMIDOMETHYL)PYRIDINE. Organic Syntheses, 67, 166.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78532, this compound.

  • BenchChem. (2025). Application Notes and Protocols: The Role of Hindered Pyridine Bases in Organic Synthesis.

  • Arens, J. F., & Wibaut, J. P. (1955). 4-ETHYLPYRIDINE. Organic Syntheses, 35, 50.

  • Mondal, B. (2020). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen.

  • Reddit r/OrganicChemistry. (2020). What is the role of pyridine in the acetylations of alcohols?.

  • Al-Ktaifani, M. M. (2019). Catalysis by 4-dialkylaminopyridines. ResearchGate.

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Scientific Background.

  • Gfeller, P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82.

  • Blum, S. A., et al. (2005). Synthetic and Mechanistic Studies of Strained Heterocycle Opening Reactions Mediated by Zirconium(IV) Imido Complexes. Organometallics, 24(7), 1647-1659.

  • Zuo, Z., & MacMillan, D. W. C. (2021). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 26(24), 7545.

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.

  • Mancini, L., et al. (2023). Unveiling the reaction mechanism of the N(2D) + pyridine reaction: ring-contraction versus 7-membered ring formation. ChemRxiv.

  • Titouani, M., et al. (2021). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules, 26(21), 6483.

  • Kim, J-C., et al. (2005). Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. WIPO Patent WO2005063768A1.

  • Wang, D-H., et al. (2010). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications, 46, 7643-7645.

  • Thelemann, J., et al. (2020). C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. Polymers, 12(4), 957.

  • De la Cruz, P., et al. (2001). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 6(12), 1009-1017.

  • Lemmerer, A., & Govindraju, S. (2017). The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one. Acta Crystallographica Section C, 73(Pt 7), 675-683.

  • Sangeetha, P., & Shanthi, K. (2015). Acylation of Isobutylbenzene with acetic anhydride on AlKIT-6 Mesoporous acid catalyst. ResearchGate.

  • Campeau, L-C., et al. (2012). SYNTHESIS OF 2-ARYL PYRIDINES BY PALLADIUM-CATALYZED DIRECT ARYLATION OF PYRIDINE N-OXIDES. Organic Syntheses, 89, 442.

  • Sharma, U., et al. (2018). Acylation of pyridine N-oxide derivative by α-oxocarboxylic acid under optimized reaction condition. ResearchGate.

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Functionalization of the Pyridine Ring in 4-Isobutylpyridine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of synthetic strategies for the chemical modification of 4-isobutylpyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed narrative on the causality behind experimental choices, ensuring that each method is presented as a self-validating system grounded in established chemical principles. We will delve into the electronic and steric influences of the 4-isobutyl substituent and the pyridine nitrogen, providing a predictive framework for regioselectivity across a range of important chemical transformations.

Understanding the Reactivity of the this compound Ring

The pyridine ring is an electron-deficient heterocycle due to the greater electronegativity of the nitrogen atom compared to carbon. This inherent electronic character governs its reactivity towards both electrophilic and nucleophilic reagents. The isobutyl group at the 4-position introduces an additional layer of complexity and opportunity. As an alkyl group, it is weakly electron-donating through an inductive effect, which can influence the regioselectivity of certain reactions.

Electrophilic Aromatic Substitution (EAS)

The pyridine nitrogen deactivates the ring towards electrophilic attack by withdrawing electron density. Furthermore, under the acidic conditions often employed in EAS, the nitrogen is protonated, forming a pyridinium ion which is even more electron-deficient. Consequently, electrophilic substitution on pyridine is significantly more challenging than on benzene and typically requires harsh reaction conditions. Substitution, when it does occur, is directed to the C-3 and C-5 positions (meta to the nitrogen). The electron-donating isobutyl group at C-4 slightly activates the ring towards EAS and reinforces the preference for substitution at the adjacent C-3 and C-5 positions.

Nucleophilic Aromatic Substitution (NAS)

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-6 positions (ortho to the nitrogen) and the C-4 position (para to the nitrogen). The negative charge in the intermediate of a nucleophilic aromatic substitution can be delocalized onto the electronegative nitrogen atom when attack occurs at these positions, thus stabilizing the intermediate.[1] In this compound, the C-4 position is blocked, making the C-2 and C-6 positions the primary sites for nucleophilic attack.

Strategic Functionalization Protocols

This section details various methodologies for the functionalization of this compound, complete with step-by-step protocols, mechanistic insights, and data presented for clarity and comparison.

Electrophilic Aromatic Substitution: Nitration and Halogenation

A. Nitration of this compound to Yield 4-Isobutyl-3-nitropyridine

Direct nitration of this compound is challenging but can be achieved under forcing conditions. A more effective method involves the in-situ generation of a potent nitrating agent.[2]

Mechanism Rationale: The reaction proceeds via the formation of a highly reactive nitrating species. The isobutyl group at C-4 directs the incoming nitro group to the C-3 position.

Experimental Protocol: Nitration with Nitric Acid in Trifluoroacetic Anhydride [2]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place this compound (1.0 equiv).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add trifluoroacetic anhydride (2.0 equiv) dropwise with stirring.

  • Nitrating Agent: To this mixture, add a solution of nitric acid (1.1 equiv) in a minimal amount of trifluoroacetic anhydride dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 4-6 hours.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Conditions for Nitration of Substituted Pyridines

Pyridine DerivativeNitrating AgentConditionsProductYield (%)Reference
PyridineHNO₃ / H₂SO₄300 °C3-NitropyridineLow[3]
4-MethylpyridineN₂O₅CH₂Cl₂4-Methyl-3-nitropyridineModerate[4]
This compoundHNO₃ / (CF₃CO)₂O50 °C, 4-6 h4-Isobutyl-3-nitropyridine45-60 (Estimated)Adapted from[2]

B. Halogenation of this compound

Direct halogenation of this compound can be achieved, typically yielding the 3-halo-4-isobutylpyridine.

Mechanism Rationale: Similar to nitration, halogenation is an electrophilic aromatic substitution that occurs preferentially at the C-3 position.

Experimental Protocol: Bromination of this compound [5]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in concentrated sulfuric acid.

  • Reagent Addition: Add elemental bromine (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 130-140 °C for 7-8 hours.

  • Work-up: After cooling, pour the reaction mixture into ice water and neutralize with a 6N sodium hydroxide solution.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.

Nucleophilic Aromatic Substitution: The Chichibabin Reaction

The Chichibabin reaction is a classic method for the amination of pyridines.[6] For this compound, this reaction will introduce an amino group at the C-2 position.

Mechanism Rationale: The reaction proceeds via nucleophilic addition of the amide anion to the C-2 position, followed by the elimination of a hydride ion to restore aromaticity.[7]

Experimental Protocol: Amination of this compound [6][8]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add sodium amide (1.5 equiv) to anhydrous toluene.

  • Reagent Addition: Heat the suspension to reflux (around 110 °C) and add this compound (1.0 equiv) dropwise.

  • Reaction: Continue heating at reflux for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.

  • Work-up: Cool the reaction mixture and cautiously add water to quench the excess sodium amide. Then, add ammonium chloride solution.

  • Extraction and Purification: Extract the product with toluene, dry the organic layer, and purify by distillation or crystallization.

Table 2: Conditions for the Chichibabin Reaction

SubstrateReagentSolventTemperature (°C)ProductYield (%)Reference
PyridineNaNH₂Toluene1102-Aminopyridine~70[6]
4-tert-ButylpyridineNaNH₂XyleneHigh2-Amino-4-tert-butylpyridine11-74[7]
This compoundNaNH₂Toluene1102-Amino-4-isobutylpyridine60-75 (Estimated)Adapted from[6][8]
Directed Ortho-Metalation (DoM): Lithiation

Directed ortho-metalation is a powerful technique for the functionalization of aromatic rings. In the case of this compound, lithiation is expected to occur at the C-3 and C-5 positions.[1][9][10]

Mechanism Rationale: The pyridine nitrogen acts as a directing group, coordinating to the lithium reagent and facilitating deprotonation at the adjacent C-2 and C-6 positions. However, in the case of 4-substituted pyridines, lithiation often occurs at the C-3 position.[11] The resulting organolithium species can then be quenched with various electrophiles.

Experimental Protocol: Lithiation of this compound and Quenching with an Electrophile [9][12]

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 equiv) dropwise.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodomethane, benzaldehyde) (1.2 equiv) at -78 °C and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether, dry the combined organic layers, and purify by chromatography.

Transition-Metal Catalyzed Cross-Coupling Reactions

To perform cross-coupling reactions, this compound must first be halogenated, typically at the C-3 position as described in the halogenation protocol. The resulting 3-halo-4-isobutylpyridine is a versatile substrate for various palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[13][14][15][16][17]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-isobutylpyridine with Phenylboronic Acid [14]

  • Reaction Setup: In a round-bottom flask, combine 3-bromo-4-isobutylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv), and a base such as sodium carbonate (2.0 equiv).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 4:1).

  • Reaction: Heat the mixture to reflux (around 100 °C) for 12-24 hours under a nitrogen atmosphere.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and purify by column chromatography.

B. Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples an organohalide with an alkene.[18][19][20]

Experimental Protocol: Heck Coupling of 3-Bromo-4-isobutylpyridine with Styrene [18]

  • Reaction Setup: In a Schlenk flask, combine 3-bromo-4-isobutylpyridine (1.0 equiv), styrene (1.2 equiv), palladium(II) acetate (0.02 equiv), a phosphine ligand such as P(o-tolyl)₃ (0.04 equiv), and a base such as triethylamine (1.5 equiv).

  • Solvent Addition: Add anhydrous DMF as the solvent.

  • Reaction: Heat the mixture to 100-120 °C for 12-24 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and purify by chromatography.

C. Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[21][22][23]

Experimental Protocol: Sonogashira Coupling of 3-Iodo-4-isobutylpyridine with Phenylacetylene [21][22]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 3-iodo-4-isobutylpyridine (1.0 equiv), phenylacetylene (1.2 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 equiv), and a copper(I) co-catalyst such as CuI (0.04 equiv) in a solvent like triethylamine or a mixture of THF and triethylamine.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.

  • Work-up: Once the reaction is complete, filter the mixture to remove the amine salt, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Visualization of Methodologies

Diagram 1: General Functionalization Pathways for this compound

G cluster_EAS Electrophilic Aromatic Substitution cluster_NAS Nucleophilic Aromatic Substitution cluster_DoM Directed Ortho-Metalation cluster_Coupling Cross-Coupling This compound This compound 3-Nitro-4-isobutylpyridine 3-Nitro-4-isobutylpyridine This compound->3-Nitro-4-isobutylpyridine Nitration 3-Halo-4-isobutylpyridine 3-Halo-4-isobutylpyridine This compound->3-Halo-4-isobutylpyridine Halogenation 2-Amino-4-isobutylpyridine 2-Amino-4-isobutylpyridine This compound->2-Amino-4-isobutylpyridine Chichibabin 3-Functionalized-4-isobutylpyridine 3-Functionalized-4-isobutylpyridine This compound->3-Functionalized-4-isobutylpyridine Lithiation + Electrophile 3-Aryl-4-isobutylpyridine 3-Aryl-4-isobutylpyridine 3-Halo-4-isobutylpyridine->3-Aryl-4-isobutylpyridine Suzuki 3-Vinyl-4-isobutylpyridine 3-Vinyl-4-isobutylpyridine 3-Halo-4-isobutylpyridine->3-Vinyl-4-isobutylpyridine Heck 3-Alkynyl-4-isobutylpyridine 3-Alkynyl-4-isobutylpyridine 3-Halo-4-isobutylpyridine->3-Alkynyl-4-isobutylpyridine Sonogashira

Caption: Overview of functionalization strategies for this compound.

References

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  • Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

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  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). HETEROCYCLES, 91(3), 479. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. Retrieved from [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(4'-Nitrobenzyl)pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]

  • NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Reddit. (n.d.). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reactions between bromobenzene and styrene catalyzed by Pd.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [. Retrieved from [Link]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine (14)..... Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • ResearchGate. (n.d.). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process.
  • PubMed. (n.d.). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Retrieved from [Link]oxypyridine-N-oxide)

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The Role of 4-Isobutylpyridine in the Advancement of Functional Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-Isobutylpyridine in Materials Science

This compound, a substituted pyridine derivative, is emerging as a versatile building block in the design and synthesis of novel functional materials. Its unique molecular architecture, characterized by a sterically influential isobutyl group appended to the pyridine ring, imparts specific physicochemical properties that can be harnessed to tailor the performance of advanced materials. The lone pair of electrons on the nitrogen atom allows it to act as a potent ligand for coordinating with metal centers, a fundamental interaction in the construction of metal-organic frameworks (MOFs) and coordination polymers. Furthermore, its basicity and steric hindrance can be leveraged to modulate reaction kinetics and influence the morphology of materials, such as in the burgeoning field of perovskite solar cells.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the applications of this compound in materials science. We will delve into its role in the formation of coordination polymers and as a performance-enhancing additive in perovskite solar cells, supported by detailed, field-proven protocols and an in-depth analysis of the underlying scientific principles.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in materials synthesis. These properties dictate its solubility, reactivity, and interactions with other components in a reaction system.

PropertyValueReference
CAS Number 4810-79-1[1]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 200-201 °C at 760 mmHg[2]
Flash Point 69.2 °C[2]
Solubility Insoluble in water, soluble in organic solvents[2][3]

Application I: this compound as a Ligand in the Synthesis of Coordination Polymers

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic bridging ligands, resulting in one-, two-, or three-dimensional networks.[4] The choice of the organic ligand is critical in determining the topology, porosity, and functional properties of the resulting framework.[4] Pyridine and its derivatives are extensively used as ligands due to the coordinating ability of the nitrogen atom. The isobutyl group in this compound provides a degree of steric hindrance that can influence the coordination geometry around the metal center and the packing of the polymer chains, potentially leading to novel structural motifs.

Causality of Experimental Choices

In the synthesis of coordination polymers, the selection of the metal salt, the ligand (this compound), and the solvent system is a deliberate process aimed at controlling the crystallization and final structure of the material. The use of a mixed-solvent system, such as methanol and water, can modulate the solubility of the reactants and facilitate the slow crystal growth necessary for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The choice of a metal salt with a coordinating anion, such as nitrate or acetate, can also influence the final structure, as the anion may or may not be incorporated into the coordination sphere of the metal.

Experimental Workflow for Coordination Polymer Synthesis

cluster_prep Solution Preparation prep_metal Dissolve Metal Salt in Solvent A mix Combine Solutions prep_metal->mix prep_ligand Dissolve this compound in Solvent B prep_ligand->mix react Solvothermal Reaction (Heating in a sealed vessel) mix->react cool Slow Cooling to Room Temperature react->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Solvent isolate->wash dry Dry under Vacuum wash->dry characterize Characterization (XRD, FTIR, TGA) dry->characterize

Caption: Workflow for the synthesis of a coordination polymer using this compound.

Protocol: Solvothermal Synthesis of a Cobalt(II) Coordination Polymer with this compound

This protocol is adapted from established methods for the synthesis of coordination polymers using substituted pyridines.[4]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound

  • Methanol (MeOH)

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Oven

  • Magnetic stir plate and stir bars

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum pump

Procedure:

  • Solution A Preparation: In a 10 mL beaker, dissolve 0.1 mmol of Co(NO₃)₂·6H₂O in 5 mL of methanol. Stir until the solid is completely dissolved.

  • Solution B Preparation: In a separate 10 mL beaker, dissolve 0.2 mmol of this compound in 5 mL of methanol.

  • Reaction Mixture: Slowly add Solution A to Solution B while stirring. A color change or the formation of a slight precipitate may be observed.

  • Solvothermal Reaction: Transfer the resulting mixture to a 20 mL Teflon-lined autoclave. Seal the vessel and place it in an oven preheated to 100 °C.

  • Crystallization: Maintain the temperature at 100 °C for 48 hours. After this period, turn off the oven and allow the autoclave to cool slowly to room temperature over 24 hours.

  • Isolation: Carefully open the autoclave and collect the resulting crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting materials.

  • Drying: Dry the crystals under vacuum for several hours.

Characterization:

The resulting material should be characterized by single-crystal X-ray diffraction (SCXRD) to determine its structure, Fourier-transform infrared spectroscopy (FTIR) to confirm the coordination of the ligand, and thermogravimetric analysis (TGA) to assess its thermal stability.

Application II: this compound as a Performance-Enhancing Additive in Perovskite Solar Cells

Perovskite solar cells (PSCs) have garnered significant attention due to their high power conversion efficiencies and low fabrication costs. However, their long-term stability remains a critical challenge. Additives play a crucial role in improving the quality of the perovskite film and the overall device performance. 4-tert-butylpyridine (tBP), a close structural isomer of this compound, is a widely used additive in the hole-transporting layer (HTL) of n-i-p PSCs.[5][6] It is known to improve the crystallinity of the perovskite layer, enhance moisture resistance, and facilitate the dissolution of other additives in the HTL.[7][8] Given the structural similarities, this compound is a promising candidate to perform a similar function, with potential differences in its efficacy due to the variation in the alkyl substituent.

Mechanism of Action of Pyridine-Based Additives in Perovskite Solar Cells

The primary roles of pyridine-based additives like 4-tert-butylpyridine, and by extension this compound, in perovskite solar cells are multifaceted:

  • Improved Crystallinity: The additive can interact with the lead iodide (PbI₂) precursor, influencing the nucleation and growth of the perovskite crystals. This can lead to larger grain sizes and fewer grain boundaries, which reduces charge recombination.[7]

  • Surface Passivation: The nitrogen atom of the pyridine ring can coordinate with uncoordinated lead ions at the perovskite surface and grain boundaries, passivating defects that act as charge trapping sites.

  • Enhanced Solubility of Dopants: In the context of the hole-transporting layer, these additives can improve the solubility of lithium salts (e.g., Li-TFSI), which are used to p-dope the HTL and improve its conductivity.[9]

  • Increased Hydrophobicity: The alkyl group on the pyridine ring can increase the hydrophobicity of the perovskite film, thereby improving its resistance to moisture-induced degradation.[8]

Logical Flow of Perovskite Solar Cell Fabrication with this compound Additive

cluster_substrate Substrate Preparation cluster_perovskite Perovskite Layer Formation cluster_htl Hole-Transporting Layer Deposition substrate_clean FTO Glass Cleaning etl ETL Deposition (e.g., TiO₂) substrate_clean->etl perov_sol Prepare Perovskite Precursor Solution etl->perov_sol spin_coat_perov Spin-Coat Perovskite Solution perov_sol->spin_coat_perov anneal_perov Anneal Perovskite Film spin_coat_perov->anneal_perov htl_sol Prepare HTL Solution (e.g., Spiro-OMeTAD) + this compound anneal_perov->htl_sol spin_coat_htl Spin-Coat HTL Solution htl_sol->spin_coat_htl electrode Top Electrode Deposition (e.g., Gold) spin_coat_htl->electrode characterize_psc Device Characterization (J-V Curve, EQE) electrode->characterize_psc

Caption: Fabrication process of a perovskite solar cell incorporating this compound.

Protocol: Fabrication of a Perovskite Solar Cell using this compound in the Hole-Transporting Layer

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and materials.

Materials:

  • FTO-coated glass substrates

  • Titanium dioxide (TiO₂) paste

  • Perovskite precursors (e.g., PbI₂, CH₃NH₃I)

  • Spiro-OMeTAD

  • Chlorobenzene

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • This compound

  • Gold (for top electrode)

Equipment:

  • Spin coater

  • Hot plate

  • Tube furnace

  • Thermal evaporator

  • Solar simulator

  • Potentiostat

Procedure:

  • Substrate Preparation: Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ on the FTO substrate by spin coating, followed by annealing at high temperature.

  • Perovskite Layer Deposition:

    • Prepare the perovskite precursor solution by dissolving PbI₂ and CH₃NH₃I in a mixture of DMF and DMSO.

    • Spin-coat the precursor solution onto the TiO₂ layer in a nitrogen-filled glovebox.

    • Anneal the film on a hotplate to form the crystalline perovskite layer.

  • Hole-Transporting Layer (HTL) Solution Preparation:

    • In a nitrogen-filled glovebox, prepare the HTL solution by dissolving Spiro-OMeTAD in chlorobenzene.

    • To this solution, add a solution of Li-TFSI in acetonitrile.

    • Finally, add this compound to the solution. A typical concentration range to explore would be 10-50 µL per mL of the Spiro-OMeTAD solution.

  • HTL Deposition: Spin-coat the HTL solution onto the perovskite layer.

  • Top Electrode Deposition: Deposit the gold top electrode by thermal evaporation through a shadow mask.

Device Characterization:

The performance of the fabricated solar cells should be evaluated by measuring their current density-voltage (J-V) characteristics under simulated sunlight and their external quantum efficiency (EQE).

Safety and Handling of this compound

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10] It is a flammable liquid and vapor.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound presents itself as a promising, yet underexplored, molecule in the toolkit of materials scientists. Its structural and electronic properties suggest its utility in a range of applications, from the rational design of coordination polymers with tailored network structures to the enhancement of performance and stability in perovskite solar cells. The protocols provided herein serve as a foundational guide for researchers to begin exploring the potential of this versatile compound. Further research is warranted to elucidate the specific advantages that the isobutyl group may confer over other alkyl-substituted pyridines and to expand its application to other areas of materials science, such as catalysis and the development of functional polymers. The continued investigation into such nuanced molecular building blocks will undoubtedly pave the way for the next generation of advanced materials.

References

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  • Chemical Properties of this compound (CAS 4810-79-1). Cheméo.

  • Researchers Unveil High-Efficiency Perovskite Solar Cells with Tripled Lifespan. (2025, October 13). [Source not specified in provided text]
  • Investigating the Role of 4‐Tert Butylpyridine in Perovskite Solar Cells. ResearchGate.

  • Effects of 4-tert-butylpyridine on perovskite formation and performance of solution-processed perovskite solar cells. Journal of Materials Chemistry A.

  • 4-tert-butyl pyridine additive for moisture-resistant wide bandgap perovskite solar cells. ResearchGate.

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  • 4-tert-Butylpyridine | C9H13N | CID 19878. PubChem.

  • 4-tert-Butylpyridine - SAFETY DATA SHEET. (2022, December 12). Ossila.

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  • Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. PubMed.

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. NIH.

  • 4-Isopropylpyridine | C8H11N | CID 69674. PubChem.

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  • 2-Isobutylpyridine | C9H13N | CID 61385. PubChem.

  • Synthesis, Characterization and Catalytic Property Studies for Isoprene Polymerization of Iron Complexes Bearing Unionized Pyridine-Oxime Ligands. MDPI.

  • Hg(II) Coordination Polymers Based on N,N'-bis(pyridine-4-yl)formamidine. MDPI.

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  • (PDF) Recent developments in the synthesis of functional poly(olefin)s. ResearchGate.

  • Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method. NIH.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-Isobutylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of their reactions. Drawing from established literature and field experience, this document provides in-depth, practical solutions in a direct question-and-answer format.

Section 1: Overview of Common Synthetic Strategies

The synthesis of this compound (4-IBP) can be approached through several pathways, each with its own set of advantages and challenges. The optimal choice often depends on the available starting materials, scale, and required purity. The two most prevalent routes are:

  • Side-Chain Alkylation of 4-Picoline (4-Methylpyridine): This is a conceptually straightforward method involving the deprotonation of the methyl group of 4-picoline, followed by alkylation with an appropriate isobutyl electrophile. The acidity of the picolyl hydrogens is enhanced by the electron-withdrawing nature of the pyridine ring, making this position reactive.[1]

  • Transition Metal-Catalyzed Cross-Coupling: These methods involve coupling a 4-halopyridine with an isobutyl-containing organometallic reagent (e.g., a Grignard reagent or a boronic acid) in the presence of a catalyst, typically based on palladium or nickel. This approach often provides high regioselectivity.[2]

Understanding the nuances of these reactions is the first step toward troubleshooting and yield optimization.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My yield is consistently low (<30%) when trying to alkylate 4-picoline. What are the most likely causes and how can I fix them?

Answer: Low yield in the side-chain alkylation of 4-picoline is a frequent issue stemming from several critical parameters. Let's break down the common culprits.

  • Inefficient Deprotonation: The pKa of the 4-picoline methyl group is relatively high (around 34-36), requiring a very strong base for efficient deprotonation.[1]

    • Causality: If the base is not strong enough, the equilibrium will favor the starting materials, leading to a low concentration of the reactive picolyl anion. Common bases like NaOH or KOH are generally insufficient.

    • Solution: Employ a stronger base such as an alkali metal amide (e.g., sodium amide, NaNH₂) or an organolithium reagent (e.g., n-butyllithium, n-BuLi). When using organolithiums, ensure the reaction is conducted at low temperatures (e.g., -78 °C) to prevent side reactions with the pyridine ring.

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in both anion stability and the subsequent alkylation step.

    • Causality: The picolyl anion can be unstable at higher temperatures. Furthermore, the choice of solvent affects the solubility and reactivity of the reagents. Protic solvents will quench the anion and must be avoided.

    • Solution: Conduct the deprotonation at low temperatures, especially with highly reactive bases like n-BuLi. Use anhydrous, aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen, which can destroy the organometallic reagents.

  • Side Reactions: The picolyl anion is a strong nucleophile, but other side reactions can compete with the desired alkylation.

    • Causality: A primary competing reaction is elimination from the alkyl halide, particularly with sterically hindered or secondary halides like isobutyl bromide, which can lead to the formation of isobutylene.

    • Solution: Maintain a controlled temperature during the addition of the alkylating agent. Using an alkylating agent with a better leaving group, such as isobutyl iodide or isobutyl tosylate, can sometimes improve the rate of substitution relative to elimination.

Below is a troubleshooting workflow to diagnose low-yield issues in 4-picoline alkylation.

G start Low Yield in 4-Picoline Alkylation cause1 Inefficient Deprotonation start->cause1 cause2 Poor Reaction Conditions start->cause2 cause3 Side Reactions start->cause3 solution1a Use Stronger Base (n-BuLi, NaNH₂) cause1->solution1a solution1b Verify Base Activity/ Purity cause1->solution1b solution2a Ensure Anhydrous Conditions (Flame-dry glassware, inert atm.) cause2->solution2a solution2b Optimize Temperature (Low temp for deprotonation) cause2->solution2b solution2c Use Aprotic Solvent (THF, Ether, Toluene) cause2->solution2c solution3a Control Temperature During Alkylating Agent Addition cause3->solution3a solution3b Consider Alternative Leaving Group (Iodide, Tosylate) cause3->solution3b

Caption: Troubleshooting workflow for low-yield 4-picoline alkylation.

Question 2: My reaction produces a mixture of isomers and poly-alkylated products. How can I improve the selectivity for this compound?

Answer: Lack of selectivity is a classic problem, particularly in direct alkylation methods that do not start from a pre-functionalized 4-substituted pyridine.

  • Isomeric Byproducts (e.g., 2-Isobutylpyridine):

    • Causality: This occurs if your starting material is pyridine itself rather than 4-picoline. Direct alkylation of the pyridine ring often lacks regioselectivity, leading to a mixture of 2-, 3-, and 4-substituted products.[2] Radical reactions like the Minisci reaction can be tuned for C-4 selectivity, but conditions must be precise.[3]

    • Solution:

      • Use a 4-Substituted Starting Material: The most reliable way to ensure C-4 substitution is to start with a molecule that already has a functional group at that position, such as 4-picoline or a 4-halopyridine.

      • Employ a C-4 Directing Method: If starting from pyridine, use a method with inherent C-4 selectivity. The Minisci reaction can be made highly C-4 selective by first forming a bulky adduct on the pyridine nitrogen (e.g., with maleic acid), which sterically directs the incoming radical to the C-4 position.[3]

  • Poly-alkylation Products:

    • Causality: This happens when the newly formed this compound reacts again with the alkylating agent. It's more common if a large excess of the alkylating agent is used or if the reaction is left for too long at elevated temperatures. The hydrogens on the carbon adjacent to the pyridine ring in the isobutyl group are now also slightly acidic and can be deprotonated and alkylated.

    • Solution:

      • Control Stoichiometry: Use a carefully measured amount of the alkylating agent, typically 1.0 to 1.2 equivalents relative to the starting picoline.

      • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-alkylated byproducts.

Question 3: I'm struggling with the final purification. My product is contaminated with starting materials and byproducts with similar boiling points.

Answer: Purification is often as challenging as the reaction itself. Given that 4-picoline (BP: 145 °C) and this compound (BP: ~201 °C) have different boiling points, careful fractional distillation is a viable method, but it may not remove all impurities.[4][5]

  • Challenge: Removing Unreacted 4-Picoline:

    • Causality: Incomplete reaction leaves residual starting material which can be difficult to separate completely by distillation alone.

    • Solution: Consider a chemical quench and workup that selectively removes the more basic starting material. An acid wash can sometimes help, but both compounds are basic. A more effective method is purification via complexation. For instance, forming a zinc chloride adduct of 4-picoline can help precipitate it out before distillation.[6]

  • Challenge: Removing Non-Basic Impurities:

    • Causality: Side reactions may produce non-basic organic compounds.

    • Solution: An acid-base extraction is highly effective. Dissolve the crude reaction mixture in a nonpolar organic solvent (e.g., diethyl ether, dichloromethane). Wash with an aqueous acid solution (e.g., 1M HCl). The basic pyridine compounds will move to the aqueous layer as their hydrochloride salts, while non-basic impurities remain in the organic layer. The aqueous layer can then be collected, basified with NaOH or NaHCO₃, and the purified product re-extracted into an organic solvent.

  • Challenge: Isomeric Impurities:

    • Causality: Isomers formed during the reaction often have very similar polarities and boiling points, making both distillation and standard column chromatography difficult.

    • Solution:

      • Optimize the Reaction: The best solution is to prevent their formation in the first place by choosing a highly regioselective synthesis.

      • High-Performance Liquid Chromatography (HPLC): For high-purity applications, preparative HPLC may be necessary to separate close-boiling isomers.

      • Complexation/Crystallization: In some cases, fractional crystallization of salts (e.g., picrates, hydrochlorides) can be used to isolate the desired isomer.

Section 3: Frequently Asked Questions (FAQs)

Q: Which catalyst is best for a cross-coupling approach to this compound? A: For Suzuki or Negishi cross-coupling reactions, palladium catalysts are the gold standard. A common choice would be a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precursor (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos). The choice of ligand is critical and often requires screening to find the optimal conditions for coupling with 4-halopyridines.

Q: How can I effectively monitor the progress of my reaction? A: For most small-scale lab syntheses, Thin Layer Chromatography (TLC) is the quickest method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under a UV lamp. 4-Picoline and this compound will have different Rf values. For more quantitative analysis, Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) is ideal for tracking the disappearance of starting materials and the appearance of the product and byproducts.

Q: Are there any green chemistry approaches to improve this synthesis? A: Yes. One area of focus is catalyst reusability. For cross-coupling reactions, using magnetically recoverable nanocatalysts can simplify purification and allow the catalyst to be recycled.[7] Another approach is to explore solvent-free reaction conditions where possible, or to use greener solvents. Some modern pyridine syntheses utilize microwave irradiation to reduce reaction times and energy consumption significantly.[8][9]

Section 4: Optimized Experimental Protocol

This protocol describes a robust lab-scale synthesis of this compound via the alkylation of 4-picoline using n-butyllithium.

Protocol: Alkylation of 4-Picoline

Materials:

  • 4-Picoline (distilled from CaH₂)[6]

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • 1-Iodo-2-methylpropane (Isobutyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Initial Reaction: Under a positive pressure of nitrogen, charge the flask with anhydrous THF (50 mL for a 10 mmol scale reaction) and 4-picoline (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. A deep red or orange color should develop, indicating the formation of the picolyl anion. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add isobutyl iodide (1.1 eq) dropwise, again maintaining a low temperature. After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution until the bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum fractional distillation to obtain this compound as a colorless to pale yellow liquid.[4]

Data Summary Table: Comparison of Synthetic Routes

Synthetic RouteKey ReagentsTypical CatalystAdvantagesCommon Challenges
Picoline Alkylation 4-Picoline, Alkyl Halide, Strong BaseNone (Stoichiometric Base)Cost-effective starting materials; straightforward concept.Requires strong base & anhydrous conditions; potential for side reactions (elimination, poly-alkylation).
Suzuki Coupling 4-Halopyridine, Isobutylboronic AcidPalladium complex (e.g., Pd(PPh₃)₄)High yield and excellent regioselectivity.Cost of catalyst and boronic acids; potential for catalyst poisoning.[10]
Minisci Reaction Pyridine, Isobutyric Acid, Radical InitiatorSilver Nitrate (AgNO₃)Direct functionalization of pyridine; good for C-4 position with blocking groups.Moderate yields; can produce isomeric mixtures without directing groups; requires careful optimization.[2][3]

References

  • ResearchGate. (2025). Isovaleric Aldehyde in the Synthesis of 4-Isobutyl-Substituted Pyridine-2(1H)-thiones, 4H-Pyrans, and 1,3-Cyclohexadiene. Available at: [Link]

  • Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Available at: [Link]

  • National Institutes of Health. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Available at: [Link]

  • ResearchGate. Optimization of reaction condition for synthesis of functionalized pyridine (4 a). Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions. Available at: [Link]

  • Royal Society of Chemistry. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Available at: [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Available at: [Link]

  • Semantic Scholar. Catalysis by 4-dialkylaminopyridines. Available at: [Link]

  • The Good Scents Company. 4-isobutyl pyridine. Available at: [Link]

  • Oakwood Chemical. 4-Isobutyl-pyridine. Available at: [Link]

  • National Institutes of Health. (2015). Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives. Available at: [Link]

  • CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Available at: [Link]

  • PubChemLite. This compound (C9H13N). Available at: [Link]

  • Wikipedia. 4-Methylpyridine. Available at: [Link]

  • Organic Syntheses. 4-ACETYLPYRIDINE. Available at: [Link]

  • MDPI. (2020). C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. Available at: [Link]

  • Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available at: [Link]

  • NIST WebBook. This compound. Available at: [Link]

  • National Institutes of Health. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Available at: [Link]

  • Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Google Patents. Purification method of pyridine and pyridine derivatives.
  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]

  • YorkSpace. DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL. Available at: [Link]

  • ResearchGate. (2011). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Available at: [Link]

  • Pearson. Side-Chain Reactions of Substituted Pyridines. Available at: [Link]

  • ResearchGate. Why distilled 4-methylpyridine is required before carrying its coupling reaction?. Available at: [Link]

Sources

Technical Support Center: Synthesis and Purification of 4-Isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of 4-Isobutylpyridine, providing insights into their causes and offering practical solutions.

Q1: What are the most common synthetic routes to this compound, and what byproducts should I anticipate?

There are several synthetic strategies to produce this compound, each with its own set of potential byproducts. Two prevalent methods are:

  • Alkylation of 4-Picoline: This involves the reaction of 4-picoline (4-methylpyridine) with a reagent that can introduce the isobutyl group, such as isobutyraldehyde or isobutylene.

  • Radical Alkylation of Pyridine (Minisci-type Reaction): This method introduces an isobutyl radical to the pyridine ring.

The byproducts are highly dependent on the chosen route:

  • From Alkylation of 4-Picoline:

    • Unreacted 4-Picoline: Incomplete reaction is a common source of this impurity.

    • Isomeric Byproducts (e.g., 2-Isobutylpyridine): While the 4-position is the target, some alkylation may occur at the 2- or 3-positions, leading to isomeric impurities.[1]

    • Over-alkylation Products: Reaction of the product with the alkylating agent can lead to di-isobutylpyridines.

    • Aldol Condensation Products: When using isobutyraldehyde, self-condensation of the aldehyde can occur, leading to higher molecular weight impurities.

  • From Minisci-type Reactions:

    • Regioisomers (2-Isobutylpyridine and 3-Isobutylpyridine): Radical alkylation of pyridine is often not completely regioselective and can yield a mixture of isomers.[2][3]

    • Poly-alkylation Products: Multiple additions of the isobutyl radical to the pyridine ring can occur.

    • Byproducts from Radical Source: The specific reagents used to generate the isobutyl radical can lead to their own set of impurities.

Q2: I'm observing a low yield of this compound in my reaction. What are the likely causes and how can I optimize it?

Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. For instance, in a Minisci reaction, the concentration of the radical initiator and the temperature can significantly impact the efficiency of the alkylation.[2]

  • Instability of Reagents: Isobutyraldehyde is prone to oxidation and self-condensation. Ensure it is pure and, if necessary, freshly distilled before use.

  • Side Reactions: The formation of byproducts, as mentioned in Q1, directly consumes starting materials and reduces the yield of the desired product.

  • Inefficient Work-up: Product loss during extraction and purification steps can significantly lower the isolated yield.

Optimization Strategies:

  • Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reactants to find the optimal conditions for your specific setup.

  • Catalyst Screening: If using a catalyzed reaction, screen different catalysts and catalyst loadings.

  • Control of Side Reactions: For aldol condensation, using a non-nucleophilic base or carefully controlling the temperature can minimize this side reaction. For Minisci reactions, adjusting the rate of addition of the radical precursor can sometimes improve selectivity.[4]

Q3: My final product is contaminated with isomeric impurities (e.g., 2-Isobutylpyridine). How can I effectively separate them?

The separation of isomeric alkylpyridines can be challenging due to their similar physical properties.

  • Fractional Distillation: This is often the first line of approach, especially on a larger scale. However, the boiling points of 2-isobutylpyridine and this compound are very close, making a complete separation by standard fractional distillation difficult.[5][6] High-efficiency distillation columns are required.

  • Chromatography:

    • Preparative Gas Chromatography (GC): For smaller scales, preparative GC can provide excellent separation of isomers.[7]

    • High-Performance Liquid Chromatography (HPLC): Normal-phase or reversed-phase HPLC with appropriate column selection can be effective for separating polar pyridine derivatives.[8]

  • Crystallization: In some cases, derivatization of the mixture to form salts (e.g., with specific acids) followed by fractional crystallization can be an effective separation technique.

Q4: How can I remove unreacted 4-picoline from my crude this compound?

4-Picoline has a lower boiling point than this compound, making fractional distillation a viable method for its removal. Careful monitoring of the distillation temperature is key to achieving a good separation.

II. Byproduct Profile and Purification Strategies

A clear understanding of the potential byproducts is crucial for devising an effective purification strategy.

Compound Structure Boiling Point (°C) Common Source Removal Strategy
This compoundC9H13N~195-197--
4-PicolineC6H7N145Unreacted starting materialFractional Distillation
2-IsobutylpyridineC9H13N~188-190Isomeric byproductHigh-efficiency Fractional Distillation, Preparative GC, HPLC
IsobutyraldehydeC4H8O63-64Unreacted starting materialDistillation, Aqueous work-up
Di-isobutylpyridinesC13H21N>200Over-alkylationFractional Distillation (as high-boiling residue)

Note: Boiling points are approximate and can vary with pressure.

III. Experimental Protocols

Protocol 1: General Purification by Fractional Distillation

This protocol outlines a general procedure for purifying crude this compound containing lower-boiling impurities like unreacted 4-picoline and higher-boiling impurities.

  • Setup: Assemble a fractional distillation apparatus with a high-efficiency distillation column (e.g., a Vigreux or packed column). Ensure all glassware is dry.

  • Charge the Flask: Charge the distillation flask with the crude this compound. Add boiling chips to ensure smooth boiling.

  • Distillation:

    • Slowly heat the distillation flask.

    • Collect the first fraction, which will be enriched in lower-boiling impurities such as 4-picoline. The head temperature should be close to the boiling point of 4-picoline (~145 °C).

    • Once the head temperature begins to rise, change the receiving flask.

    • Collect the main fraction of this compound at its boiling point (~195-197 °C).

    • Stop the distillation before all the material has been distilled to avoid contamination with higher-boiling byproducts. The remaining residue will contain di-isobutylpyridines and other high-molecular-weight impurities.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess purity.

Protocol 2: Removal of Pyridine-based Impurities by Acid Wash

This protocol is useful for removing basic pyridine-based impurities from a product that is less basic or soluble in a non-polar organic solvent.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridine impurities will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Neutralization and Extraction (for recovery of basic product): If the desired product is also basic and has been extracted into the aqueous layer, neutralize the aqueous layer with a base (e.g., NaOH) and extract the product back into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

IV. Visual Workflow and Diagrams

Diagram 1: General Synthesis and Purification Workflow for this compound

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Decision Tree for Purification Strategy

Purification_Strategy A Crude this compound B Major Impurity Profile? A->B C Low-boiling impurities (e.g., 4-picoline) B->C Yes D Isomeric impurities (e.g., 2-isobutylpyridine) B->D Yes E High-boiling impurities B->E Yes F Fractional Distillation C->F G High-Efficiency Fractional Distillation or Preparative Chromatography D->G H Fractional Distillation (collect main fraction, leave residue) E->H I Pure this compound F->I G->I H->I

Caption: Decision tree for selecting a suitable purification strategy.

V. References

  • Djordjevic, J., et al. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388, 23-35.

  • Minisci, F., et al. (1971). A new, simple, and convenient synthesis of alkylpyridines and quinolines. Tetrahedron Letters, 12(15), 1339-1342.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Proctor, L. D., & Warr, A. J. (2002). Development of a Minisci radical alkylation reaction. Organic Process Research & Development, 6(5), 664-667.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.

  • Stas, M., et al. (2019). Regioselective C-H alkylation of pyridines. Angewandte Chemie International Edition, 58(42), 14994-15015.

  • Baran, P. S., et al. (2012). Regioselective C-4 functionalization of pyridines. Journal of the American Chemical Society, 134(3), 1494-1497.

  • PubChem. (n.d.). 2-Isobutylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Picoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyraldehyde. National Center for Biotechnology Information. Retrieved from [Link]

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optimizing reaction conditions for 4-Isobutylpyridine synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Isobutylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions for optimizing reaction conditions and troubleshooting common challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more reliable outcomes.

Foundational Synthesis Routes: An Overview

The synthesis of substituted pyridines like this compound can be approached through various methods. One of the classic and versatile methods is the Bohlmann-Rahtz pyridine synthesis . This reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield the substituted pyridine.[1][2] The key advantage of using an ynone starting material is that it bypasses the need for a separate oxidation step to achieve the final aromatic pyridine ring, a requirement in methods like the Hantzsch synthesis.[2][3]

Modifications to the classical Bohlmann-Rahtz synthesis have been developed to make it more efficient and practical. For instance, traditional methods often require high temperatures (120–160°C) for the final cyclodehydration step.[4] However, the use of acid catalysts such as acetic acid or an ion-exchange resin like Amberlyst 15 can facilitate this cyclization at much lower temperatures, around 50°C, and allow for a one-pot procedure.[4][5]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: My reaction suffers from very low to no yield of this compound. What are the likely causes and how can I fix it?

Low product yield is a frequent challenge in pyridine synthesis and can stem from several factors related to reaction conditions and reagent stability.[6][7]

Potential Cause A: Suboptimal Temperature

  • Causality: The temperature has a profound impact on reaction kinetics. If the temperature is too low, the activation energy for the crucial cyclodehydration step may not be reached, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product, particularly for sensitive functional groups.

  • Troubleshooting Steps:

    • Screen a Temperature Range: Begin by running small-scale parallel reactions at different temperatures (e.g., 50°C, 65°C, 80°C) to identify the optimal point for product formation versus byproduct generation.[8]

    • Utilize Catalysis for Milder Conditions: If high temperatures are required, consider introducing an acid catalyst. The use of acetic acid or Amberlyst 15 ion-exchange resin has been shown to lower the required temperature for the cyclodehydration step in Bohlmann-Rahtz type syntheses to as low as 50°C.[4][5]

    • Consider Microwave Synthesis: For rapid optimization, microwave-assisted synthesis can be an excellent alternative, often leading to higher yields in significantly shorter reaction times (e.g., 2-10 minutes).[9]

Potential Cause B: Ineffective Catalyst or Catalyst Deactivation

  • Causality: In many modern pyridine syntheses, a catalyst is essential. The catalyst can become inactive due to impurities in the starting materials or be inhibited by the product itself. For example, the nitrogen atom in the pyridine product can coordinate to a metal catalyst, effectively deactivating it.[8]

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure your catalyst is fresh and has been stored under the proper conditions (e.g., under an inert atmosphere for air-sensitive catalysts).

    • Purify Starting Materials: Impurities in reagents can poison the catalyst. Consider purifying starting materials via distillation or chromatography before use.[6]

    • Increase Catalyst Loading: While not always cost-effective, increasing the catalyst loading can sometimes overcome partial deactivation.[8]

    • Select a Resistant Catalyst: If product inhibition is suspected, explore catalyst systems known to be more robust or less susceptible to coordination by nitrogen-containing products.

Potential Cause C: Incorrect Solvent Choice

  • Causality: The solvent plays a critical role by solubilizing reactants and influencing reaction kinetics and pathways.[7][10] An inappropriate solvent can lead to poor solubility of reagents, slowing the reaction, or it may favor the formation of side products.

  • Troubleshooting Steps:

    • Evaluate Solvent Polarity: Pyridine syntheses can be sensitive to solvent polarity. Ethanol, being a polar protic solvent, is often a good starting point.[2] In some cases, a change to a polar aprotic solvent like DMSO or acetonitrile can be beneficial.[2][7]

    • Ensure Reagent Solubility: Before starting the reaction, check the solubility of all your starting materials in the chosen solvent at the intended reaction temperature.

    • Use Dry Solvents: For reactions involving organometallic reagents or other moisture-sensitive compounds, ensure the solvent is anhydrous to prevent quenching of reagents.

Problem 2: My final product is contaminated with significant byproducts. How can I improve the reaction's selectivity?

Poor selectivity is a common source of low yields and purification difficulties.[9]

Potential Cause A: Competing Reaction Pathways

  • Causality: Multicomponent reactions, in particular, can have several possible mechanistic pathways, leading to a mixture of products.[9] The regioselectivity of the reaction is key to obtaining the desired isomer.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can sometimes lead to the formation of undesired side products.

    • Modify Order of Reagent Addition: Instead of a one-pot approach, consider a stepwise addition of reagents. Pre-forming an intermediate before adding the final component can often lead to a cleaner reaction by preventing certain side reactions from occurring.[9]

    • Optimize Temperature for Selectivity: Temperature can influence the rates of competing reactions differently. Sometimes, lowering the temperature can favor the desired kinetic product over a thermodynamically favored byproduct.

Problem 3: My reaction starts but stalls before all the starting material is consumed. What should I investigate?

A stalled reaction often points to the degradation of a key component or catalyst poisoning over time.

  • Causality: One of the reactants or the catalyst may not be stable under the reaction conditions for the required duration. This can be due to thermal degradation or reaction with trace impurities introduced with the reagents or solvent.

  • Troubleshooting Steps:

    • Check Reagent Purity: Re-verify the purity of all starting materials. Trace impurities can have a significant detrimental effect over the course of a reaction.[6]

    • Maintain an Inert Atmosphere: If any of the reagents or intermediates are sensitive to air or moisture, ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Analyze the Reaction Mixture: Take a sample of the stalled reaction mixture and analyze it (e.g., by TLC, LC-MS, or NMR) to identify any unexpected intermediates or degradation products. This can provide clues as to which component is failing.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for synthesizing this compound?

The "best" catalyst depends heavily on the chosen synthetic route. For Bohlmann-Rahtz type reactions, simple acid catalysts are effective. For cross-coupling approaches, palladium or nickel catalysts are common.

Catalyst TypeSynthetic RouteTypical ConditionsAdvantages/Disadvantages
Brønsted Acids Bohlmann-RahtzAcetic Acid or p-TSA in Ethanol, 50-80°CLow cost, mild conditions; may not be suitable for acid-sensitive substrates.[4]
Solid Acids Bohlmann-RahtzAmberlyst 15 resin in Ethanol, 50°CEasy to remove by filtration, milder than soluble acids; potential for lower activity.[4][5]
Palladium Catalysts Cross-CouplingPd(OAc)₂, (o-tolyl)₃P, THFHigh efficiency for C-C bond formation; can be expensive and sensitive to air/impurities.[11]
Yttrium Catalysts C-H Activation(ONOO)tBuY(CH₂TMS)(thf)Allows for direct C-H functionalization; requires specialized synthesis and handling.[12]

Q2: How do I choose the best solvent for my reaction?

Start by considering the polarity and boiling point. A solvent must fully dissolve your reactants at the reaction temperature. Ethanol is often a good starting point for multicomponent reactions like the Hantzsch or Bohlmann-Rahtz syntheses due to its polarity and ability to participate in hydrogen bonding.[2] However, if solubility is an issue or side reactions are prevalent, screening other solvents like acetonitrile, DMF, or even water (in some cases with surfactants) can be beneficial.[3][7]

Q3: What is the best way to purify the final this compound product?

Purification typically involves a combination of techniques:

  • Work-up: After the reaction, a standard aqueous work-up is often performed to remove inorganic salts and highly polar impurities. An acidic wash can be used to protonate the pyridine and extract it into an aqueous layer, separating it from non-basic impurities.[13]

  • Distillation: As this compound is a liquid, vacuum distillation is an effective method for purification, especially on a larger scale.

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography using silica gel is the most common method. A gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is typically used to elute the product.[6]

Visualizing the Optimization Process

Experimental Workflow for Synthesis & Troubleshooting

The following diagram outlines a logical workflow for setting up and troubleshooting the synthesis of this compound.

G cluster_prep Preparation cluster_exec Execution & Analysis cluster_troubleshoot Troubleshooting P1 Select Synthesis Route (e.g., Bohlmann-Rahtz) P2 Purify Starting Materials (Enamine, Ynone) P1->P2 P3 Select Initial Conditions (Solvent, Temp., Catalyst) P2->P3 E1 Run Reaction & Monitor (TLC, LC-MS) P3->E1 E2 Analyze Outcome E1->E2 T1 Problem: Low Yield E2->T1 Low Yield/ No Product E3 Work-up & Purify Product E2->E3 High Yield T2 Optimize Temperature T1->T2 T3 Screen Solvents T1->T3 T4 Change Catalyst/ Loading T1->T4 T2->E1 Iterate T3->E1 Iterate T4->E1 Iterate

Caption: A workflow for synthesis and troubleshooting.

Parameter Interdependency Diagram

This diagram illustrates how the core reaction parameters are interconnected and influence the final outcome.

G Temp Temperature Solvent Solvent Temp->Solvent Boiling Point Outcome Reaction Outcome (Yield, Purity) Temp->Outcome Affects Rate & Side Reactions Solvent->Outcome Affects Solubility & Kinetics Catalyst Catalyst Catalyst->Temp Activity Range Catalyst->Solvent Solubility/ Activity Catalyst->Outcome Affects Rate & Selectivity

Caption: Interdependencies of core reaction parameters.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
  • chem.info. (n.d.). Pyridine synthesis. Organic Chemistry Portal.
  • chemeurope.com. (n.d.). Pyridine.
  • Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis.
  • Wikipedia. (2024). Hantzsch pyridine synthesis.
  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(7), 1149-1151.
  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
  • Chen, X., Zhou, L., Li, Y., Xie, T., & Zhou, S. (2014). Cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents. The Journal of Organic Chemistry, 79(1), 230-239.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
  • BenchChem. (2025). Optimizing reaction conditions for 4,4'-Dimethyl-2,2'-bipyridine synthesis.
  • An, S., Lee, D., Lee, J., & Kim, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11.
  • BenchChem. (2025). Technical Support Center: Purification of 4-(4-Chlorobutyl)pyridine Hydrochloride and Its Derivatives.
  • Knorn, M., & Kempe, R. (2020). C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. Polymers, 12(4), 934.

Sources

troubleshooting common issues in reactions involving 4-Isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Isobutylpyridine Reactions

Welcome to the technical support resource for researchers, chemists, and process development professionals working with this compound. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the underlying chemistry, enabling you to effectively troubleshoot and optimize your reactions.

FAQ 1: My reaction is showing low yield or has completely stalled. What are the primary factors to investigate?

This is one of the most common issues in synthetic chemistry. A low or non-existent conversion rate can often be traced back to a few key areas. Before making drastic changes to your reaction, it's crucial to systematically evaluate the fundamentals.[1][2]

A logical troubleshooting workflow can help pinpoint the issue efficiently.

Troubleshooting_Workflow Start Problem: Low or No Product Formation Reagent_Check Step 1: Verify Reagent Quality - Purity of this compound? - Activity of other reactants/catalysts? - Solvent anhydrous? Start->Reagent_Check Begin Here Condition_Check Step 2: Review Reaction Conditions - Temperature correct and stable? - Atmosphere inert (if required)? - Correct concentration? Reagent_Check->Condition_Check Reagents OK Monitoring_Check Step 3: Assess Reaction Monitoring - Is TLC/GC/LC-MS method reliable? - Did the reaction start and then stop? - Was an intermediate formed? Condition_Check->Monitoring_Check Conditions OK Workup_Check Step 4: Analyze Workup & Isolation - Did product remain in the aqueous layer? - Is the product volatile? - Did the product degrade during workup? Monitoring_Check->Workup_Check Monitoring OK Conclusion Identify Root Cause & Remediate Workup_Check->Conclusion Workup OK

Caption: General troubleshooting workflow for low-yield reactions.

Potential Cause 1: Purity and Stability of this compound

Pyridine and its derivatives are susceptible to degradation. The nitrogen lone pair can be oxidized, and impurities can interfere with catalysis or act as undesired nucleophiles.

  • Expert Insight: Always use a freshly opened bottle or purify stored this compound if its history is unknown. A simple distillation under reduced pressure is often sufficient to remove non-volatile impurities and colored degradation products. A Korean patent describes a method for purifying pyridine derivatives by treating them with an alkali metal compound followed by distillation to remove impurities that are otherwise difficult to separate.[3]

  • Troubleshooting Action: Before starting a large-scale reaction, run a small-scale test with your current batch of this compound. If it fails, try again after purifying the starting material.

Potential Cause 2: Sub-Optimal Reaction Conditions

Even minor deviations from an established protocol can lead to failure, especially if the reaction is sensitive.

  • Temperature: Is the reaction being maintained at the correct temperature?[2] Exothermic additions can cause temperature spikes that lead to side products, while insufficient heating can prevent the reaction from starting at all.

  • Atmosphere: Many organometallic reagents (e.g., organolithiums, Grignards) and catalysts are sensitive to air and moisture. Ensure your glassware is properly dried and the reaction is run under a positive pressure of an inert gas like nitrogen or argon.[1]

  • Concentration: High dilution conditions can sometimes be used to minimize intermolecular side reactions like polymerization.[4] Conversely, if no reaction occurs, running at a higher concentration may be necessary to initiate the reaction.[2]

Protocol: Small-Scale Test Reaction for Reagent Validation

This protocol is designed to quickly assess the viability of your reagents and conditions before committing to a larger scale.

  • Setup: Use clean, oven-dried glassware. For a 1 mmol scale reaction, a 10 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is appropriate.

  • Reagents: Accurately weigh your reagents for a 1 mmol scale. If this compound is a limiting reagent, use 135.2 mg (or an equivalent volume based on density).

  • Solvent: Use 2-5 mL of a freshly dried, anhydrous solvent appropriate for the reaction.

  • Execution: Follow the reaction procedure (order of addition, temperature control) precisely as described in your primary protocol.

  • Monitoring: After 30 minutes, and then hourly, take a small aliquot of the reaction mixture with a syringe. Quench it appropriately and analyze by Thin-Layer Chromatography (TLC) or LC-MS against a co-spotted sample of your starting material.

  • Analysis: If you observe the formation of a new spot (product) and consumption of the starting material, your reagents and conditions are likely viable. If no change is observed after several hours, investigate the purity of your starting materials.

FAQ 2: I'm observing unexpected spots on my TLC plate. What are the likely side products?

The formation of side products can significantly complicate purification and reduce yields. Understanding the potential side reactions of this compound is key to mitigating them.

Potential Side Reaction 1: Reaction with Halogenated Solvents

Dichloromethane (DCM) is a common solvent, but it is not always inert. Pyridines, especially electron-rich ones, can react with DCM, even at room temperature, to form bispyridinium salts.[5] This reaction consumes your starting material and introduces a highly polar, salt-like impurity.

  • Causality: The reaction proceeds via two consecutive SN2 substitutions on the dichloromethane molecule. The first substitution forms a chloromethyl pyridinium intermediate, which is highly reactive and quickly reacts with a second molecule of pyridine.[5]

  • Mitigation: If you suspect this is an issue, switch to a non-halogenated solvent like THF, dioxane, or toluene, provided it is compatible with your reaction chemistry.

DCM_Side_Reaction Reactants 2 x this compound + CH₂Cl₂ (DCM) Intermediate [4-Isobutylpyridinium-CH₂Cl]⁺Cl⁻ (Highly Reactive Intermediate) Reactants->Intermediate SN2 (Slow) Product [H₂C(4-Isobutylpyridinium)₂]²⁺ 2Cl⁻ (Bispyridinium Dichloride Salt) Intermediate->Product SN2 (Fast)

Sources

stability of 4-Isobutylpyridine under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isobutylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various reaction conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial to maintain the integrity of this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is recommended to store it as a flammable material, away from direct sunlight, heat, sparks, or any other source of ignition.[1][3][4] Incompatible materials to avoid include strong oxidizers, acids (particularly nitric acid), and bases.[1] For personal protection, it is advised to work in a certified laboratory chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles and suitable gloves (butyl rubber or PVA are often recommended over nitrile).[1]

2. Is this compound stable in acidic conditions?

The pyridine nitrogen in this compound is basic and will readily react with acids to form pyridinium salts. This protonation can significantly alter the reactivity of the molecule.

  • Protic Acids (e.g., HCl, H₂SO₄): this compound will be protonated to form the corresponding pyridinium salt. This can affect its solubility and may act as a catalyst poison for certain metal-catalyzed reactions, such as Pd/C hydrogenation, by strongly binding to the metal surface.[5]

  • Lewis Acids (e.g., AlCl₃, ZnCl₂): Lewis acids can coordinate to the nitrogen atom of the pyridine ring. This coordination can activate the pyridine ring towards nucleophilic attack.[6][7] In some cases, the presence of trace water can lead to the formation of Brønsted acids, which may be the true catalytic species.[8]

Troubleshooting Guide: Acidic Conditions

Issue Potential Cause Recommended Solution
Inhibition of a metal-catalyzed reaction (e.g., hydrogenation). The basic nitrogen of this compound is poisoning the catalyst.Consider protecting the nitrogen, using a more acid-tolerant catalyst, or running the reaction under neutral conditions if possible. If this compound is a reactant, a higher catalyst loading might be necessary.
Unexpected side reactions or low yield in the presence of a Lewis acid. The Lewis acid may be activating the pyridine ring for undesired nucleophilic substitution or trace moisture could be generating a Brønsted acid, leading to different reactivity.Ensure strictly anhydrous conditions. Screen different Lewis acids to find one that promotes the desired reaction without activating the pyridine ring for side reactions.

Stability Under Oxidative Conditions

3. How does this compound behave in the presence of oxidizing agents?

The stability of this compound under oxidative conditions depends on the nature of the oxidizing agent and the reaction conditions. The isobutyl side chain is generally more susceptible to oxidation than the pyridine ring.

  • Strong Oxidizing Agents (e.g., Potassium Permanganate - KMnO₄): Strong oxidizing agents will typically oxidize the isobutyl side chain to a carboxylic acid, forming isonicotinic acid.[9][10] The pyridine ring itself is relatively resistant to oxidation under these conditions.

  • Peroxides (e.g., Hydrogen Peroxide - H₂O₂): Hydrogen peroxide can lead to the formation of this compound N-oxide.[11] In the presence of certain metal catalysts, H₂O₂ can also be used for the aromatization of 1,4-dihydropyridine derivatives to their corresponding pyridine forms.[12] Aerobic oxidation, especially of related alkylpyridines like 4-isopropylpyridine, can lead to the formation of hydroperoxides at the benzylic position.[13]

Troubleshooting Guide: Oxidative Conditions

Issue Potential Cause Recommended Solution
Formation of isonicotinic acid as a byproduct. The isobutyl side chain is being oxidized. This is common with strong oxidizing agents like KMnO₄.Use a milder oxidizing agent if you need to preserve the isobutyl group. Control the stoichiometry of the oxidant and the reaction temperature.
Formation of this compound N-oxide. Reaction with peroxides or other N-oxidizing agents.If N-oxide formation is undesirable, avoid peroxide-based oxidants. If it is the desired product, a reaction with an agent like m-CPBA or H₂O₂ is appropriate.
Slow degradation upon exposure to air. Potential for slow aerobic oxidation to form hydroperoxides.Store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]

Experimental Protocol: Oxidation of the Isobutyl Side Chain

A general procedure for the oxidation of an alkylpyridine to its corresponding carboxylic acid using potassium permanganate is as follows:

  • Dissolve the alkylpyridine in a mixture of pyridine and water.[14]

  • Slowly add potassium permanganate portion-wise to the solution while monitoring the temperature.

  • Heat the reaction mixture to drive the reaction to completion.

  • After the reaction is complete, quench the excess KMnO₄ and filter the manganese dioxide.

  • Acidify the filtrate to precipitate the carboxylic acid product.

Visualization of Potential Oxidation Pathways

OxidationPathways cluster_main This compound Stability This compound This compound Isonicotinic_acid Isonicotinic Acid This compound->Isonicotinic_acid Strong Oxidant (e.g., KMnO4) N_oxide This compound N-oxide This compound->N_oxide Peroxide (e.g., H2O2) Hydroperoxide Side-chain Hydroperoxide This compound->Hydroperoxide Aerobic Oxidation

Caption: Potential oxidation products of this compound.

Stability Under Reductive Conditions

4. What happens to this compound during hydrogenation?

The pyridine ring of this compound can be reduced to a piperidine ring via catalytic hydrogenation. This is a common and useful transformation in synthetic chemistry.

  • Catalytic Hydrogenation: Various heterogeneous catalysts, such as rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and platinum on carbon (Pt/C), can be used to hydrogenate the pyridine ring.[15] Rhodium-based catalysts, like Rh₂O₃, have shown high efficacy for the hydrogenation of functionalized pyridines under mild conditions.[2][3][16] The isobutyl group is generally stable under these conditions.

Troubleshooting Guide: Reductive Conditions

Issue Potential Cause Recommended Solution
Incomplete reduction of the pyridine ring. The catalyst may be inactive, or the reaction conditions (pressure, temperature, time) may be insufficient.Ensure the catalyst is fresh and active. Increase the hydrogen pressure, reaction temperature, or reaction time. Screen different catalysts (Rh, Pd, Pt) and solvents.
Side reactions involving other functional groups. If other reducible functional groups are present in the molecule, they may also be reduced.Choose a catalyst with higher selectivity for the pyridine ring. For example, pyridine can be used as a catalyst poison to prevent the hydrogenolysis of certain protecting groups when using Pd/C.[5]

Experimental Protocol: Catalytic Hydrogenation of a Pyridine

A general procedure for the hydrogenation of a pyridine derivative is as follows:

  • In a suitable pressure vessel, dissolve the pyridine derivative in a solvent such as ethanol or trifluoroethanol.[16]

  • Add the catalyst (e.g., 5 mol% Rh/C or Rh₂O₃).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar).[16]

  • Stir the reaction mixture at the desired temperature (e.g., 40°C) until the reaction is complete, monitoring by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).[16]

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude product.

Visualization of the Hydrogenation Process

HydrogenationWorkflow cluster_workflow Catalytic Hydrogenation Workflow A Dissolve this compound in Solvent B Add Catalyst (e.g., Rh/C) A->B C Purge with H₂ and Pressurize B->C D Heat and Stir C->D E Monitor Reaction Progress D->E F Filter to Remove Catalyst E->F G Isolate Product (4-Isobutylpiperidine) F->G

Sources

Technical Support Center: Navigating the Challenges of Large-Scale 4-Isobutylpyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the large-scale production of 4-Isobutylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the unique challenges encountered when transitioning the synthesis of this compound from the laboratory to industrial-scale manufacturing. Our focus is on providing practical, experience-driven insights to ensure process robustness, product quality, and operational safety.

Introduction to the Synthetic Landscape

The synthesis of this compound on a large scale is a nuanced endeavor, primarily centered on achieving high regioselectivity to favor the C-4 isomer while minimizing the formation of C-2, C-3, and poly-alkylated byproducts.[1] While several synthetic routes exist, industrial production often gravitates towards modifications of classical pyridine alkylation or de novo ring synthesis, each presenting a distinct set of challenges. This guide will address the common hurdles in these processes, from reaction optimization to final product purification.

Diagram: Key Challenges in this compound Production

Challenges in this compound Production Logical Flow of Production Challenges Raw_Material_Sourcing Raw Material Sourcing & Purity Reaction_Control Reaction Control & Selectivity Raw_Material_Sourcing->Reaction_Control Catalyst_Management Catalyst Management Reaction_Control->Catalyst_Management Workup_and_Isolation Work-up & Isolation Reaction_Control->Workup_and_Isolation Catalyst_Management->Reaction_Control Purification Purification Workup_and_Isolation->Purification Quality_Control Quality Control & Analytics Purification->Quality_Control Waste_Management Waste Management Quality_Control->Waste_Management

Caption: A flowchart outlining the interconnected challenges in the large-scale production of this compound.

Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to troubleshoot common problems encountered during the large-scale synthesis of this compound.

I. Reaction & Selectivity Issues

Question 1: My reaction is producing a significant amount of 2-isobutylpyridine and other isomers. How can I improve the selectivity for the C-4 position?

Answer: Achieving high C-4 selectivity is the cornerstone of efficient this compound production. The formation of isomeric byproducts is a common challenge, especially in direct alkylation approaches.[1] Here are several strategies to enhance C-4 regioselectivity:

  • Steric Hindrance via N-Blocking Groups: A highly effective strategy involves the introduction of a bulky blocking group on the pyridine nitrogen. This sterically hinders the more accessible C-2 and C-6 positions, thereby directing the incoming alkyl group to the C-4 position. A notable example is the use of a maleate-derived blocking group, which is both inexpensive and effective.[2][3] This approach is particularly well-suited for Minisci-type radical alkylations.[2]

  • Catalyst System Selection: The choice of catalyst is critical. For direct alkylation with alkenes like isobutylene, a cooperative catalytic system of nickel and a Lewis acid (e.g., AlMe₃) has been shown to promote C-4 selectivity.[4] The specific ligand used with the nickel catalyst can also influence the isomeric ratio.

  • Minisci-Type Reaction Optimization: The Minisci reaction, a radical substitution, is a powerful tool for alkylating electron-deficient heterocycles like pyridine.[5] To favor C-4 substitution, it's crucial to perform the reaction under acidic conditions to protonate the pyridine nitrogen. The choice of radical precursor is also important; for instance, using isovaleric acid as the isobutyl source in the presence of a silver salt and a persulfate initiator is a common approach.[5]

Question 2: I am observing significant amounts of di- and tri-isobutylpyridine byproducts. What are the primary causes and how can I mitigate polyalkylation?

Answer: Overalkylation is a frequent issue where the mono-substituted product reacts further to form poly-alkylated species.[1] This occurs because the initial isobutyl group does not sufficiently deactivate the pyridine ring to prevent subsequent additions. To address this:

  • Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Use of a large excess should be avoided. A slow, controlled addition of the alkylating agent can help maintain a low instantaneous concentration, thus disfavoring a second alkylation event.

  • Reaction Time and Temperature Monitoring: Shorter reaction times and lower temperatures can often reduce the extent of polyalkylation. It is essential to monitor the reaction progress closely using techniques like GC or HPLC to stop the reaction once the desired conversion of the starting material is achieved, without allowing for significant byproduct formation.

  • Catalyst Deactivation: In some catalytic systems, the mono-alkylated product may be more reactive than the starting pyridine. Understanding the relative reaction rates is key. A catalyst that is more selective for the activation of pyridine over this compound would be ideal.

II. Catalyst Management

Question 3: My catalyst activity is decreasing significantly over several batches. What are the likely causes of deactivation and how can it be addressed?

Answer: Catalyst deactivation is a major economic and operational concern in large-scale production. The primary causes include:

  • Coking: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.

  • Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can irreversibly bind to the catalyst's active sites. The pyridine nitrogen itself can act as a poison to some acidic catalysts.[1]

  • Sintering: High reaction or regeneration temperatures can cause the small, highly dispersed metal particles of the catalyst to agglomerate into larger, less active particles.

Troubleshooting and Mitigation:

  • Feedstock Purification: Ensure the purity of all raw materials to minimize catalyst poisons.

  • Optimized Reaction Conditions: Operate at the lowest effective temperature to reduce coking and sintering.

  • Catalyst Regeneration: Implement a regeneration protocol. This may involve a controlled burn-off of coke in the presence of a dilute oxygen stream, followed by a reduction step to restore the active metal sites. The specific conditions for regeneration will depend on the catalyst type.

III. Purification Challenges

Question 4: I am struggling to separate this compound from its isomers, particularly 2-isobutylpyridine, by distillation. What are the best practices for purification?

Answer: The separation of isomeric alkylpyridines is notoriously difficult due to their similar boiling points.

CompoundBoiling Point (°C at 760 mmHg)
2-Isobutylpyridine~181
3-Isobutylpyridine~183-185
This compound~184-186

Note: Boiling points are approximate and can vary with pressure.

While fractional distillation is the primary industrial method for purification, it requires highly efficient distillation columns with a large number of theoretical plates.

  • High-Efficiency Fractional Distillation: Employ a vacuum distillation setup with a packed column (e.g., with structured packing) to maximize the separation efficiency. Careful control of the reflux ratio is critical.

  • Crystallization/Melt Crystallization: In some cases, converting the isomeric mixture to a salt (e.g., with a specific acid) can lead to differential solubilities that allow for separation by crystallization. Alternatively, melt crystallization techniques can be explored.

  • Chromatographic Separation: While generally not cost-effective for bulk production, preparative chromatography can be used for high-purity applications or to isolate standards for analytical purposes.

Diagram: Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield Decision Tree for Low Yield of this compound Start Low Yield of this compound Check_Conversion Check Conversion of Starting Pyridine Start->Check_Conversion High_Conversion High Conversion? Check_Conversion->High_Conversion Low_Conversion Low Conversion High_Conversion->Low_Conversion No Check_Byproducts Analyze Byproduct Profile (GC/MS) High_Conversion->Check_Byproducts Yes Catalyst_Deactivation Check Catalyst Activity Low_Conversion->Catalyst_Deactivation Isomers High Isomer Content? Check_Byproducts->Isomers Polyalkylation High Polyalkylation? Isomers->Polyalkylation No Optimize_Selectivity Optimize for Selectivity: - Adjust Catalyst System - Use Blocking Groups - Modify Reaction Conditions Isomers->Optimize_Selectivity Yes Degradation Degradation/Tars? Polyalkylation->Degradation No Optimize_Stoichiometry Optimize Stoichiometry: - Reduce Alkylating Agent - Slow Addition Polyalkylation->Optimize_Stoichiometry Yes Optimize_Conditions Optimize Conditions: - Lower Temperature - Shorter Reaction Time Degradation->Optimize_Conditions Yes Optimize_Reaction_Kinetics Optimize Reaction Kinetics: - Increase Temperature - Increase Catalyst Loading - Check Reagent Purity Catalyst_Deactivation->Optimize_Reaction_Kinetics

Caption: A step-by-step decision tree to diagnose and resolve low yield issues in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: While specific proprietary processes vary, the large-scale synthesis of this compound and other alkylpyridines often relies on two main strategies:

  • De Novo Pyridine Synthesis: This involves the reaction of aldehydes (like acetaldehyde) and ammonia, sometimes with a co-reactant like formaldehyde, over a heterogeneous catalyst at high temperatures.[3][6][7] The product is typically a mixture of pyridine and various alkylpyridines, which then require extensive separation.

  • Direct Alkylation of Pyridine: This involves introducing the isobutyl group directly onto the pyridine ring. Due to the challenges with regioselectivity, this is often accomplished using advanced catalytic methods or strategies like the Minisci reaction with blocking groups to favor the C-4 position.[2][4]

Q2: What are the key safety considerations for the large-scale production of this compound?

A2: Safety is paramount in any chemical manufacturing process. For this compound, key considerations include:

  • Flammability: Pyridine and its alkyl derivatives are flammable liquids. All equipment must be properly grounded to prevent static discharge, and the process should be conducted in an environment with explosion-proof electricals.

  • Toxicity: Pyridines can be harmful if inhaled, ingested, or absorbed through the skin. Adequate ventilation, personal protective equipment (PPE), and closed-handling systems are essential.

  • Reaction Exotherms: Alkylation reactions can be exothermic. A robust cooling system and emergency shutdown procedures are necessary to prevent thermal runaways, especially at a large scale.

  • Corrosive Reagents: Some synthetic routes may use corrosive acids or catalysts, requiring appropriate materials of construction for the reactor and associated piping.

Q3: Which analytical techniques are most important for quality control during and after production?

A3: A robust analytical program is crucial for ensuring product quality. The most important techniques are:

  • Gas Chromatography (GC): This is the workhorse technique for monitoring reaction progress and determining the final product purity. A GC equipped with a flame ionization detector (FID) is ideal for quantifying the desired this compound and its isomers, as well as any remaining starting materials or other volatile byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is used for the identification of unknown impurities.

  • Karl Fischer Titration: To determine the water content, which can be a critical quality parameter.

  • Colorimetric Analysis (e.g., APHA color): To ensure the product meets color specifications, as discoloration can indicate the presence of trace impurities or degradation products.

References

  • Minisci, F. (1971). The Minisci reaction. Wikipedia. Available at: [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. Available at: [Link]

  • Nakao, Y., Kanyiva, K. S., & Hiyama, T. (2010). Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis. Journal of the American Chemical Society, 132(39), 13666–13668. Available at: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2019). Exposure Data - Isobutyl Nitrite, β-Picoline, and Some Acrylates. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 122. Available at: [Link]

  • No Author. (2025). Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. PubMed Central. Available at: [Link]

  • Wang, Y., Li, R.-H., Guan, W., Li, Y., Li, X., Yin, J., Zhang, G., Zhang, Q., Xiong, T., & Zhang, Q. (2020). Organoborohydride-Catalyzed Chichibabin-Type C4-Position Alkylation of Pyridines with Alkenes Assisted by Organoborane. ChemistryViews. Available at: [Link]

  • Titon, A., & Nardillo, A. M. (1995). ISOBUTYL NITRITE, β-PICOLINE, AND SOME ACRYLATES. IARC Publications. Available at: [Link]

  • Procter, M., & Taylor, R. J. (2019). Recent Advances in Minisci-Type Reactions. SciSpace. Available at: [Link]

  • No Author. (2021). Recent Advances in Minisci‐Type Reactions. Request PDF. Available at: [Link]

  • No Author. (n.d.). Process and catalyst for the production of pyridine and alkyl derivatives thereof. Google Patents.
  • No Author. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. RSC Publishing. Available at: [Link]

  • No Author. (n.d.). Pyridine/picoline production process. Google Patents.
  • No Author. (n.d.). Pyridine/picoline production process. Justia Patents. Available at: [Link]

  • No Author. (n.d.). 4-Methylpyridine. Wikipedia. Available at: [Link]

  • No Author. (n.d.). 4-isobutyl pyridine, 4810-79-1. The Good Scents Company. Available at: [Link]

  • No Author. (n.d.). 2-Isobutylpyridine. PubChem. Available at: [Link]

  • No Author. (n.d.). 2-isobutyl pyridine, 6304-24-1. The Good Scents Company. Available at: [Link]

  • Hakobyan, K., Xu, J., & Müllner, M. (2022). The challenges of controlling polymer synthesis at the molecular and macromolecular level. Polymer Chemistry, 13(38), 5431-5446. Available at: [Link]

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Validation & Comparative

comparing the reactivity of 4-Isobutylpyridine with other alkylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 4-Isobutylpyridine

Introduction: The Role of Alkylpyridines in Modern Chemistry

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, renowned for their prevalence in pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of alkyl groups on the pyridine ring profoundly alters its chemical properties, fine-tuning its reactivity for specific applications.[2] Among these, this compound stands out as a versatile intermediate. This guide provides a comprehensive comparison of the reactivity of this compound against other common alkylpyridines, grounded in mechanistic principles and supported by experimental data. We will dissect the interplay of electronic and steric effects that govern its behavior in key chemical transformations, offering researchers and drug development professionals a clear framework for selecting and utilizing these critical building blocks.

Pillar 1: The Theoretical Framework of Pyridine Reactivity

The reactivity of an alkyl-substituted pyridine is primarily dictated by two competing factors: the electronic influence of the alkyl group and the steric hindrance it imposes.

Electronic Effects: Enhancing Nucleophilicity

An alkyl group, such as isobutyl, is an electron-donating group (EDG) through an inductive effect (+I). When attached to the pyridine ring, it pushes electron density into the aromatic system. This has two major consequences:

  • Increased Basicity: The electron density at the nitrogen atom's sp² hybridized lone pair is enhanced, making the pyridine a stronger base and a more potent nucleophile.[3] This is quantitatively measured by the pKa of its conjugate acid (the pyridinium ion); a higher pKa indicates a stronger base.[4]

  • Activation of the Ring: The ring itself becomes more electron-rich, though it remains electron-deficient compared to benzene.[3] This can influence its susceptibility to certain electrophilic or organometallic C-H functionalization reactions.[5][6]

The position of the alkyl group is critical. A substituent at the 4-position (para) exerts a strong electronic influence on the nitrogen atom through resonance and induction, without causing direct steric clashes.

Steric Effects: The Gatekeeper of Reactivity

Steric hindrance, the physical bulk of the alkyl group, can impede the approach of reagents to the nitrogen atom or adjacent positions on the ring.[7][8] This effect is most pronounced when the substituent is at the 2- or 6-position (ortho), where it can directly shield the nitrogen's lone pair. The size and branching of the alkyl group (e.g., methyl < ethyl < isobutyl < isopropyl < tert-butyl) are key determinants of the degree of steric hindrance.

Pillar 2: A Data-Driven Comparison of Reactivity

We will now compare this compound to its isomers and homologs across several fundamental reactions.

A. Basicity (Protonation)

Basicity is a direct measure of the availability of the nitrogen lone pair to accept a proton. As shown in Table 1, all alkylpyridines are more basic than the parent pyridine. The 4-substituted pyridines, including this compound, benefit from the +I effect of the alkyl group without any steric hindrance to protonation, resulting in significantly higher pKa values.

Table 1: Comparison of pKa Values for Selected Alkylpyridines

CompoundStructurePosition of Alkyl GrouppKa of Conjugate AcidReference(s)
PyridineC₅H₅NNone5.25[9]
4-Picoline4-CH₃C₅H₄N4- (para)5.98[4]
4-Isopropylpyridine4-(CH(CH₃)₂)C₅H₄N4- (para)~6.0[10]
This compound 4-(CH₂CH(CH₃)₂)C₅H₄N 4- (para) ~6.0 Estimated
2-Picoline2-CH₃C₅H₄N2- (ortho)5.97[8]
2,6-Lutidine2,6-(CH₃)₂C₅H₄N2,6- (ortho)6.77[8]

Note: The pKa for this compound is estimated to be very close to that of 4-isopropylpyridine due to similar electron-donating properties.

The data clearly shows that placing an alkyl group at the 4-position enhances basicity. The isobutyl group's electron-donating nature makes this compound a significantly stronger base than unsubstituted pyridine.

B. N-Alkylation (Quaternization)

The Menshutkin reaction, or quaternization, involves the pyridine nitrogen acting as a nucleophile in an Sₙ2 reaction with an alkyl halide. This reaction is highly sensitive to both electronic and steric factors.

A seminal study by Coleman and Fuoss investigated the kinetics of quaternization of various 4-alkylpyridines with n-butyl bromide.[10] Their findings demonstrate that the reaction rate increases with the electron-donating power of the 4-substituent.

Table 2: Relative Rate Constants for Quaternization with n-Butyl Bromide at 25°C

Pyridine DerivativeRelative Rate Constant (k₂)Primary Influencing FactorReference(s)
Pyridine1.0Baseline[10]
4-Picoline (4-Methyl)1.8+I Effect[10]
4-Isopropylpyridine1.9Stronger +I Effect[10]
This compound ~1.9-2.0 Strong +I Effect Predicted
2-Picoline (2-Methyl)~0.3Steric Hindrance > +I Effect[8]
2,6-LutidineVery SlowSevere Steric Hindrance[8]

Analysis: The isobutyl group in this compound is a strong electron-donating group, comparable to the isopropyl group. Therefore, its nitrogen is highly nucleophilic, and it is expected to react faster than 4-picoline and nearly twice as fast as pyridine. Crucially, the para-positioning of the isobutyl group means there is no steric impediment to the approach of the alkyl halide. This is in stark contrast to 2-alkylpyridines, where steric hindrance dramatically slows the rate of quaternization, despite the electronic activation from the alkyl group.

Diagram 1: Factors Influencing Alkylpyridine Reactivity

G Decision Logic for Alkylpyridine Reactivity substituent Alkyl Substituent position Position on Ring? substituent->position ortho 2- or 6- (ortho) position->ortho ortho para 4- (para) position->para para sterics High Steric Hindrance ortho->sterics electronics Strong Electronic Effect (No Steric Hindrance) para->electronics outcome_sterics Reactivity at N is DECREASED (e.g., slow Quaternization, N-Oxidation) sterics->outcome_sterics outcome_electronics Reactivity at N is INCREASED (e.g., high pKa, fast Quaternization) electronics->outcome_electronics

Caption: Flowchart illustrating how substituent position dictates electronic vs. steric effects.

C. N-Oxidation

The conversion of a pyridine to a pyridine N-oxide is a common transformation, often utilizing peroxy acids like m-CPBA. This reaction is also governed by the nucleophilicity of the nitrogen atom.

  • Electronic Effects: Electron-donating groups at the 4-position increase the electron density on the nitrogen, accelerating the rate of N-oxidation.[11][12] Thus, this compound is significantly more reactive towards N-oxidation than unsubstituted pyridine.

  • Steric Effects: Substituents at the 2-position sterically hinder the approach of the bulky oxidizing agent, drastically reducing the reaction rate.[13] For example, the N-oxidation of 2-tert-butylpyridine is exceptionally difficult compared to its 4-isomer.

Pillar 3: Experimental Protocol & Workflow

To provide a practical context for these principles, we describe a protocol for a competitive reaction that directly probes the relative nucleophilicity of this compound and a reference alkylpyridine.

Protocol: Competitive Quaternization of this compound and 4-Picoline

This experiment quantifies the relative reactivity of two nucleophiles competing for a limited amount of an electrophile.

Objective: To determine the relative rate of quaternization of this compound versus 4-picoline with methyl iodide.

Materials:

  • This compound (≥98%)

  • 4-Picoline (≥98%)

  • Methyl Iodide (MeI, ≥99%, stabilized)

  • Acetonitrile (anhydrous)

  • Dodecane (internal standard, ≥99%)

  • NMR tubes, volumetric flasks, syringes

Procedure:

  • Stock Solution Preparation:

    • In a 10 mL volumetric flask, accurately weigh ~1.0 mmol of this compound, ~1.0 mmol of 4-picoline, and ~0.5 mmol of dodecane (internal standard).

    • Dilute to the mark with anhydrous acetonitrile. This is the 'Substrate Stock'.

    • In a separate 10 mL volumetric flask, dilute ~0.5 mmol of methyl iodide with anhydrous acetonitrile. This is the 'Electrophile Stock'. Rationale: Preparing separate stock solutions ensures accurate initial concentrations. Acetonitrile is a suitable polar aprotic solvent for Sₙ2 reactions.

  • Reaction Setup:

    • Transfer 0.5 mL of the Substrate Stock to an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0). Integrate the signals for the aromatic protons of both pyridines and the methyl signal of the dodecane standard. Rationale: The t=0 spectrum establishes the precise initial ratio of reactants and standard.

  • Reaction Initiation and Monitoring:

    • Rapidly add 0.5 mL of the Electrophile Stock to the NMR tube. The total amount of pyridines will be in excess relative to the methyl iodide. Rationale: Using a limiting amount of the electrophile ensures the competition is kinetically controlled.

    • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 15 minutes for 2 hours). Rationale: Time-course monitoring allows for the calculation of reaction rates.

  • Data Analysis:

    • For each time point, measure the integrals of the starting material aromatic signals and the newly appearing N-methyl signals of the two pyridinium salt products.

    • Normalize all integrals to the internal standard (dodecane) to correct for any concentration variations.

    • Plot the concentration of each product versus time. The initial slope of these plots is proportional to the initial rate of formation.

    • The ratio of the initial rates (or the ratio of product formation at low conversion) gives the relative reactivity of this compound to 4-picoline.

Expected Outcome: The rate of formation of N-methyl-4-isobutylpyridinium iodide will be slightly greater than that of N-methyl-4-picolinium iodide, confirming the higher nucleophilicity of this compound due to the stronger inductive effect of the isobutyl group.

Diagram 2: Workflow for Competitive Kinetics Experiment

G A 1. Prepare Substrate Stock (this compound + 4-Picoline + Internal Standard in ACN) C 3. Take t=0 NMR of Substrate Stock A->C B 2. Prepare Electrophile Stock (Methyl Iodide in ACN) D 4. Mix Stocks in NMR Tube to Initiate Reaction B->D C->D E 5. Monitor Reaction Progress via Time-Lapse NMR D->E F 6. Integrate Spectra vs. Internal Standard E->F G 7. Plot [Product] vs. Time & Determine Relative Rates F->G

Caption: Step-by-step workflow for the competitive quaternization experiment.

Summary and Outlook

The reactivity of this compound is a clear illustration of fundamental organic principles. Its behavior is dominated by the powerful electron-donating nature of the isobutyl group, which is strategically placed at the 4-position to maximize its electronic impact without introducing steric hindrance at the reactive nitrogen center.

Key Comparative Points:

  • More Basic & Nucleophilic: this compound is a stronger base and a better nucleophile than unsubstituted pyridine and 4-picoline.

  • Unhindered Reactivity: Unlike its 2-isobutyl isomer or other 2-alkylpyridines, the nitrogen lone pair of this compound is highly accessible, leading to rapid N-alkylation and N-oxidation reactions.

  • Predictable Reactivity: Its reactivity profile is comparable to other 4-alkylpyridines with similar electronic properties, such as 4-isopropylpyridine.

For researchers and process chemists, this compound represents an excellent choice when a moderately strong, sterically unencumbered heterocyclic base or nucleophile is required. Its predictable and enhanced reactivity makes it a valuable and reliable intermediate in the synthesis of complex targets in the pharmaceutical and specialty chemical industries.

References

  • U. G. (2025). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. ResearchGate. Retrieved from [Link]

  • Imamoto, E. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Semantic Scholar. Retrieved from [Link]

  • Scafato, P., et al. (2018). Nucleophilic Dearomatization of Activated Pyridines. MDPI. Retrieved from [Link]

  • Imamoto, E. (1968). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Schwarzenbach, G., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • (2022). C–H alkylation of pyridines with olefins catalyzed by imidazolin-2-iminato-ligated rare-earth alkyl complexes. ResearchGate. Retrieved from [Link]

  • Coleman, B. D., & Fuoss, R. M. (1955). Quaternization Kinetics. I. Some Pyridine Derivatives in Tetramethylene Sulfone. Journal of the American Chemical Society. Retrieved from [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. E. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Retrieved from [Link]

  • (2007). N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects. ResearchGate. Retrieved from [Link]

  • Setliff, F. L., Soman, N. G., & Toland, A. D. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. ScholarWorks@UARK. Retrieved from [Link]

  • Ozerov, O. V., et al. (2004). Aromatic vs aliphatic C-H cleavage of alkyl-substituted pyridines by (PNPiPr)Re compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • Jaffé, H. H. (1953). Theoretical Considerations Concerning Hammett's Equation. III. σ-Values for Pyridine and Other Aza-Substituted Hydrocarbons. The Journal of Chemical Physics. Retrieved from [Link]

  • (2018). Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. Retrieved from [Link]

  • Davis, F. A., et al. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. Retrieved from [Link]

  • Chemistry For Everyone. (2024). What Is Pyridine Used For In Organic Chemistry? YouTube. Retrieved from [Link]

  • Brown, H. C., & Cahn, A. (1955). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. Retrieved from [Link]

  • (2007). N-Oxidation of 2-Substituted Pyridines and Quinolines by Dimethyldioxirane: Kinetics and Steric Effects. ResearchGate. Retrieved from [Link]

  • University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity.
  • Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • (n.d.). Pyridine N-oxide derivatives. Organic Chemistry Portal. Retrieved from [Link]

  • DIVERSICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. (n.d.). YorkSpace. Retrieved from [Link]

  • Breton, G. W., et al. (2018). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Retrieved from [Link]

  • (n.d.). EAS Reactions of Pyridine. Pearson. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • Coleman, B. D., & Fuoss, R. M. (1955). Quaternization Kinetics. II. Pyridine and 4-Picoline in Propylene Carbonate. Journal of the American Chemical Society. Retrieved from [Link]

  • (2002). Synthesis of pharmaceutically useful pyridine derivatives. Google Patents.
  • Kumar, S. A., & Inbanathan, S. S. R. (2012). KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. Semantic Scholar. Retrieved from [Link]

  • Nakao, Y., et al. (2010). Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis. Journal of the American Chemical Society. Retrieved from [Link]

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  • (2005). Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. Google Patents.
  • Turek, P., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for 4-Isobutylpyridine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous and precise analysis of chemical entities such as 4-Isobutylpyridine is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide offers an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound. The methodologies presented are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework for robust and reliable analytical method validation.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] This guide will provide detailed experimental protocols, supporting data, and the scientific rationale behind the selection of various analytical parameters.

The Foundation: Analytical Method Validation Principles

The validation of an analytical method is a critical component of quality assurance in the pharmaceutical industry.[4] The ICH Q2(R2) guidelines provide a comprehensive framework for validating analytical procedures, ensuring that they are suitable for their intended use.[1][2] The core validation characteristics that will be addressed in this guide include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[4][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4][6]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

The following diagram illustrates the typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation (ICH Q2(R2)) Dev Analytical Procedure Development (ICH Q14) Start Define Analytical Target Profile (ATP) Dev->Start Defines requirements Specificity Specificity (Impurity & Placebo Spiking) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness ValidationReport Validation Report Robustness->ValidationReport

Caption: A flowchart of the analytical method validation process.

Gas Chromatography (GC) Method for this compound Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[7] Separation is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.

Rationale for GC Method Development

A GC method coupled with a Flame Ionization Detector (FID) is a robust and widely used approach for the quantitative analysis of organic compounds. FID offers high sensitivity and a wide linear range for carbon-containing compounds. The selection of a suitable capillary column is critical for achieving the desired separation from potential impurities.

Experimental Protocol: GC-FID Method

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Recommended Setting
Column Fused silica capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp: 15°C/min to 250°C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C

| Makeup Gas | Nitrogen |

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the chosen solvent to cover the desired concentration range (e.g., 10-200 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the chosen solvent to achieve a theoretical concentration within the calibration range.

Validation Data for the GC-FID Method

The following tables summarize the expected quantitative data from the GC analysis of this compound under the specified conditions.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (Arbitrary Units)
10 Expected Value
25 Expected Value
50 Expected Value
100 Expected Value
200 Expected Value

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 80 Expected Value 98.0 - 102.0%
100% 100 Expected Value 98.0 - 102.0%

| 120% | 120 | Expected Value | 98.0 - 102.0% |

Table 3: Precision Data

Parameter % Relative Standard Deviation (%RSD)
Repeatability (n=6) ≤ 2.0%

| Intermediate Precision (n=6) | ≤ 2.0% |

Table 4: LOD and LOQ

Parameter Estimated Value (µg/mL)
LOD Expected Value

| LOQ | Expected Value |

High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

HPLC is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds.[8][9] For pyridine and its derivatives, which are hydrophilic in nature, reversed-phase HPLC is a suitable approach.[10]

Rationale for HPLC Method Development

A reversed-phase HPLC (RP-HPLC) method with UV detection provides excellent specificity and sensitivity for aromatic compounds like this compound. The use of a C18 column is common for the separation of non-polar to moderately polar compounds. The mobile phase composition can be optimized to achieve the desired retention and resolution.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Recommended Setting
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Run Time | 10 minutes |

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[11]

Validation Data for the RP-HPLC Method

The following tables summarize the expected quantitative data from the HPLC analysis of this compound under the specified conditions.

Table 5: Linearity Data

Concentration (µg/mL) Peak Area (Arbitrary Units)
1 Expected Value
10 Expected Value
25 Expected Value
50 Expected Value
100 Expected Value

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 6: Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 40 Expected Value 98.0 - 102.0%
100% 50 Expected Value 98.0 - 102.0%

| 120% | 60 | Expected Value | 98.0 - 102.0% |

Table 7: Precision Data

Parameter % Relative Standard Deviation (%RSD)
Repeatability (n=6) ≤ 2.0%

| Intermediate Precision (n=6) | ≤ 2.0% |

Table 8: LOD and LOQ

Parameter Estimated Value (µg/mL)
LOD Expected Value

| LOQ | Expected Value |

Method Comparison and Selection

The choice between GC and HPLC for the analysis of this compound depends on several factors.

Method_Selection_Criteria cluster_GC_Pros GC Advantages cluster_HPLC_Pros HPLC Advantages Analyte This compound (Volatile, Thermally Stable) GC Gas Chromatography (GC) Analyte->GC HPLC High-Performance Liquid Chromatography (HPLC) Analyte->HPLC GC_Pro1 High resolution for volatile compounds GC->GC_Pro1 GC_Pro2 Sensitive FID detector GC->GC_Pro2 HPLC_Pro1 Versatile for a wide range of compounds HPLC->HPLC_Pro1 HPLC_Pro2 No sample volatilization required HPLC->HPLC_Pro2 HPLC_Pro3 Amenable to non-volatile impurities HPLC->HPLC_Pro3

Caption: Key considerations for selecting between GC and HPLC.

  • GC-FID is an excellent choice for purity testing of this compound, especially for identifying and quantifying volatile impurities. Its high resolution and sensitivity make it ideal for this purpose.

  • RP-HPLC-UV is a more versatile technique that can be used for a wider range of applications, including the analysis of this compound in various sample matrices. It is also suitable for the analysis of potential non-volatile degradation products.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific analytical needs, the nature of the sample, and the available instrumentation. Both methods, when properly validated, can provide accurate and reliable results for the analysis of this compound.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA.
  • JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE (JIDPTS).
  • This compound - the NIST WebBook.
  • This compound - the NIST WebBook.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • Analytical Method Validation: An Updated Review - SciSpace.
  • This compound (C9H13N) - PubChemLite.
  • 4-isobutyl pyridine, 4810-79-1 - The Good Scents Company.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Isobutylpyridine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Molecular Formula

In the realm of chemical synthesis and drug development, the unambiguous identification of molecular structure is paramount. Positional isomers, such as 2-, 3-, and 4-isobutylpyridine, share the same molecular formula (C₉H₁₃N) and mass, rendering them indistinguishable by mass spectrometry alone.[1][2][3] However, the seemingly subtle shift of the isobutyl group's attachment point on the pyridine ring drastically alters the molecule's symmetry, electron distribution, and ultimately, its chemical and physical properties. This guide provides a comprehensive comparison of these three isomers using fundamental spectroscopic techniques, offering researchers a practical framework for their definitive identification. We will delve into the nuances of vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectroscopy, explaining not just the data, but the underlying principles that make each technique a powerful tool for structural elucidation.

The Subjects of Investigation: The Isobutylpyridine Isomers

The core structural difference lies in the substitution pattern on the pyridine ring, which dictates the molecule's overall symmetry and electronic landscape.

  • 2-Isobutylpyridine: The isobutyl group is at the ortho position, adjacent to the nitrogen atom.

  • 3-Isobutylpyridine: The isobutyl group is at the meta position.

  • This compound: The isobutyl group is at the para position, conferring the highest degree of symmetry among the three isomers.

Figure 1. Molecular structures of the three positional isomers of isobutylpyridine.

Vibrational Spectroscopy: Probing Molecular Bonds and Symmetry

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds.[4] While both methods probe these vibrations, their selection rules are different and complementary. IR spectroscopy measures the absorption of light corresponding to vibrational transitions that cause a change in the molecule's dipole moment. Raman spectroscopy measures the inelastic scattering of light, detecting vibrations that cause a change in the molecule's polarizability.

Experimental Protocol: Acquiring a Vibrational Fingerprint

A robust and reproducible workflow is critical for accurate spectral acquisition. For liquid samples like the isobutylpyridines, Attenuated Total Reflectance (ATR) FTIR is a common and efficient method.

  • Instrument Preparation: Ensure the spectrometer is purged and stable. Perform a background scan to account for atmospheric H₂O and CO₂.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

  • Data Processing: Perform an ATR correction if necessary and clearly label the peaks.

Figure 2. General experimental workflow for vibrational spectroscopy analysis.

Comparative Analysis of Vibrational Spectra

The primary differences between the isomers' spectra appear in the "fingerprint region" (below 1600 cm⁻¹), where ring vibrations and C-H bending modes are highly sensitive to the substitution pattern.

  • C-H Stretching (Aliphatic): All three isomers will show characteristic C-H stretching vibrations from the isobutyl group in the ~2870-2960 cm⁻¹ region. These are generally not useful for differentiating the isomers.

  • C=C and C=N Ring Stretching: These occur in the ~1400-1600 cm⁻¹ region. The position and intensity of these bands are subtly influenced by the substituent's location.

  • Ring Breathing Modes & C-H Out-of-Plane (OOP) Bending: These vibrations, often found between 700 and 900 cm⁻¹, are highly diagnostic for substitution patterns on aromatic rings.[5] The symmetry of this compound often results in fewer and sharper bands in this region compared to the less symmetric 2- and 3-isomers.

Table 1: Key Vibrational Frequencies for Isobutylpyridine Isomers

Vibrational Mode2-Isobutylpyridine (cm⁻¹)3-Isobutylpyridine (cm⁻¹)This compound (cm⁻¹)Rationale for Differentiation
Aromatic C-H Stretch ~3010-3070~3010-3070~3010-3070Minor shifts may be present, but generally not the primary distinguishing feature.
Aliphatic C-H Stretch ~2870-2960~2870-2960~2870-2960Indicates the presence of the isobutyl group but is nearly identical for all three isomers.
Pyridine Ring Stretch (C=C, C=N) ~1592, 1570, 1475, 1435~1580, 1570, 1475, 1420~1600, 1560, 1415The number, position, and relative intensity of these bands vary due to changes in ring symmetry and electron distribution.[6]
C-H Out-of-Plane Bending ~750~710, 790~800Highly Diagnostic. The pattern of C-H OOP bands is characteristic of the substitution pattern on the pyridine ring.[5] The 4-isomer often shows a single strong band.

Note: The listed frequencies are approximate and based on data from public databases and general knowledge of substituted pyridines.[7][8] Actual values may vary slightly based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomerism

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers. It provides unambiguous information about the chemical environment and connectivity of atoms within a molecule. ¹H NMR focuses on the hydrogen nuclei, while ¹³C NMR probes the carbon skeleton.

Experimental Protocol: Preparing for NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the isobutylpyridine sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are usually sufficient.

Figure 3. Standard workflow for structural elucidation by NMR spectroscopy.

Comparative Analysis of NMR Spectra

The key to differentiation lies in the aromatic region of the ¹H NMR spectrum and the chemical shifts of the ring carbons in the ¹³C spectrum. The electron-withdrawing nature of the nitrogen atom deshields the adjacent (α) protons and carbons, causing them to appear at a higher chemical shift (downfield).[9]

  • This compound (para): Due to its C₂v symmetry, the proton and carbon environments are simplified.

    • ¹H NMR: Will show two signals in the aromatic region, each integrating to 2H. These will appear as two doublets (an AA'BB' system), a highly characteristic pattern for para-substituted pyridines.

    • ¹³C NMR: Will show three signals for the pyridine ring carbons (since C-2/C-6 and C-3/C-5 are equivalent) plus the signals for the isobutyl group.

  • 2-Isobutylpyridine (ortho): This isomer is asymmetric.

    • ¹H NMR: Will show four distinct signals in the aromatic region, each integrating to 1H, with complex splitting patterns (doublet, triplet of doublets, etc.). The proton at the 6-position (adjacent to N) will be the most downfield.

    • ¹³C NMR: Will show five distinct signals for the pyridine ring carbons, plus the isobutyl signals.

  • 3-Isobutylpyridine (meta): This isomer is also asymmetric.

    • ¹H NMR: Will also show four distinct signals in the aromatic region. The proton at the 2-position will be the most downfield, often appearing as a sharp singlet or a narrowly split multiplet.

    • ¹³C NMR: Will show five distinct signals for the pyridine ring carbons, plus the isobutyl signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isobutylpyridine Isomers

IsomerAromatic ¹H Signals (ppm)Aromatic ¹³C Signals (ppm)Rationale for Differentiation
2-Isobutylpyridine 4 distinct multiplets (~7.1-8.5)5 distinct signals (~121-163)Asymmetric pattern with 4 aromatic proton signals and 5 aromatic carbon signals. The C2 carbon bearing the substituent is highly shifted.
3-Isobutylpyridine 4 distinct multiplets (~7.2-8.6)5 distinct signals (~123-152)Asymmetric pattern with 4 aromatic proton signals and 5 aromatic carbon signals. The H2 proton is typically the most downfield and sharpest.
This compound 2 doublets, each 2H (~7.1 and ~8.5)3 distinct signals (~124-150)Symmetrical AA'BB' pattern in the ¹H spectrum and only 3 signals for the aromatic carbons are the definitive identifiers.[9]

Note: Predicted shifts are relative to TMS in CDCl₃ and are based on established principles of pyridine chemistry.[9][10]

UV-Visible Spectroscopy: A Look at Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. For pyridine and its derivatives, the key transitions are the π → π* (involving the aromatic system) and n → π* (involving the nitrogen lone pair). While less structurally diagnostic than NMR, it can provide complementary information.

Comparative Analysis of UV-Vis Spectra

Pyridine itself typically shows a strong π → π* transition around 250-260 nm and a much weaker n → π* transition at a longer wavelength, around 270-280 nm. Alkyl substitution generally causes a small red shift (bathochromic shift) of these bands.

  • Expected Spectra: All three isomers are expected to exhibit similar UV absorption profiles, with λ_max values for the π → π* transition likely falling within a narrow range (e.g., 255-265 nm).

  • Differentiation Potential: Differentiating the isomers based solely on their UV-Vis spectra is challenging and unreliable. The shifts induced by the positional change of an alkyl group are often too subtle to be used for definitive identification without high-purity standards for direct comparison. However, the technique is invaluable for quantitative analysis once the identity of the isomer has been confirmed by other methods.

Table 3: Expected UV-Visible Absorption Data for Isobutylpyridine Isomers

IsomerExpected λ_max (nm)Notes
2-Isobutylpyridine ~260-265Subtle shifts may occur due to steric interaction of the ortho-substituent with the nitrogen lone pair, potentially affecting the n → π* transition.
3-Isobutylpyridine ~258-263Expected to be very similar to substituted pyridines without significant steric or electronic influence on the nitrogen.
This compound ~258-263The electronic effect of the alkyl group is primarily inductive, leading to minor shifts compared to unsubstituted pyridine.

Conclusion: A Multi-Technique Approach for Certainty

While each spectroscopic technique provides valuable data, a combined analytical approach ensures the highest confidence in structural assignment.

  • Most Definitive Technique: NMR spectroscopy stands out as the most powerful and unambiguous method for differentiating the 2-, 3-, and this compound isomers, owing to the distinct and predictable patterns generated by their differing symmetries.

  • Strong Confirmatory Technique: Vibrational spectroscopy (IR/Raman) serves as an excellent and rapid method for confirmation, with the fingerprint region, particularly the C-H out-of-plane bending modes, offering clear diagnostic markers.

  • Quantitative and Complementary Technique: UV-Visible spectroscopy, while not ideal for initial identification, is a simple and effective tool for quantifying the concentration of a known isomer.

By understanding the principles behind each method and the specific spectral features sensitive to positional isomerism, researchers can confidently and efficiently characterize these and other substituted pyridine compounds, ensuring the integrity and success of their scientific endeavors.

References

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From Inert Scaffold to Bioactive Leads: A Comparative Guide to the Biological Activity of 4-Isobutylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine ring represents a cornerstone scaffold, integral to the architecture of numerous FDA-approved drugs.[1] Its unique physicochemical properties, including its basicity, polarity, and hydrogen bonding capability, make it a versatile platform for the design of novel therapeutic agents. This guide delves into the biological significance of substituting this core, focusing on the 4-isobutylpyridine framework. We will explore the (often quiescent) biological profile of the parent compound and illuminate the dramatic amplification and diversification of activity achieved through chemical derivatization. This comparative analysis is intended for researchers, scientists, and drug development professionals seeking to leverage the this compound scaffold for the creation of new, potent, and selective bioactive molecules.

The Parent Compound: this compound - A Biologically Quiescent Starting Point

Searches for the intrinsic biological or pharmacological activity of this compound itself yield a conspicuous silence in the scientific literature. While its isomers, 2-isobutylpyridine and 3-isobutylpyridine, are recognized as flavoring agents, this compound is primarily cataloged as a chemical intermediate.[2][3] Its physical and chemical properties are documented, but there is a notable absence of significant reported therapeutic activity.[4][5] This lack of inherent bioactivity, however, does not diminish its importance. Instead, it positions this compound as an ideal, non-interfering scaffold—a blank canvas upon which carefully chosen functional groups can be installed to elicit a desired biological response. The isobutyl group at the 4-position provides a lipophilic anchor, which can influence solubility, membrane permeability, and interactions with hydrophobic pockets in biological targets.

Unlocking Therapeutic Potential: A Survey of this compound Derivatives

The true potential of the this compound core is realized upon its derivatization. By introducing various functional moieties, chemists have successfully engineered molecules with a wide spectrum of biological activities, ranging from anticancer to anti-inflammatory and beyond. The following sections will explore key examples, highlighting the structure-activity relationships (SAR) and the experimental evidence that underpins these findings.

Anticancer Activity: Targeting Cellular Proliferation

The pyridine scaffold is a common feature in a multitude of anticancer agents.[1] Derivatives of this compound have been investigated for their potential to inhibit cancer cell growth, often by targeting critical cellular machinery like tubulin.

One notable example involves the synthesis of novel diarylpyridine derivatives designed as tubulin polymerization inhibitors.[6] While not directly using a this compound starting material, these studies on related pyridine structures demonstrate that the strategic placement of substituted phenyl rings on the pyridine core can lead to potent antiproliferative effects. For instance, a derivative with a 3,4,5-trimethoxyphenyl group and an indole moiety exhibited IC50 values in the sub-micromolar range against HeLa, SGC-7901, and MCF-7 cancer cell lines.[6] The isobutyl group in a 4-position could be envisioned to occupy a hydrophobic pocket within the colchicine binding site of tubulin, potentially enhancing binding affinity and antiproliferative activity.

Another avenue of exploration is the development of amide derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) with a 4-isobutylphenyl moiety, such as dexibuprofen. While not pyridine derivatives themselves, these compounds share the 4-isobutylphenyl substructure. Studies have shown that certain amide derivatives of dexibuprofen exhibit excellent antitumor activity. For instance, N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl) propionamide demonstrated 100% inhibition of tumor growth in a brine shrimp lethality assay and showed an IC50 value of 0.01 µM against the MCF-7 breast cancer cell line.[7] This highlights the potential of the 4-isobutylphenyl group, a key component of this compound, in the design of potent anticancer agents.

Table 1: Comparative Anticancer Activity of Representative Pyridine and 4-Isobutylphenyl Derivatives

Compound ClassSpecific Derivative ExampleTarget Cell Line(s)Reported Activity (IC50)Reference
Diarylpyridines4-(5-(3,4,5-Trimethoxyphenyl)pyridin-3-yl)-1H-indoleHeLa, SGC-7901, MCF-70.19 µM, 0.30 µM, 0.33 µM[6]
Dexibuprofen AmidesN-(2,5-dichlorophenyl)-2-(4-isobutylphenyl) propionamideMCF-70.01 µM[7]
Anti-inflammatory and Analgesic Properties

The 4-isobutylphenyl group is famously a key structural feature of the widely used NSAID, ibuprofen (2-(4-isobutylphenyl)propionic acid). This establishes a strong precedent for the potential of this compound derivatives in the development of anti-inflammatory agents. The isobutyl group is crucial for the anti-inflammatory activity of ibuprofen, fitting into a hydrophobic channel of the cyclooxygenase (COX) enzymes.

Researchers have synthesized new thiazolidine-4-one derivatives of 2-(4-isobutylphenyl)propionic acid, demonstrating that modification of the carboxyl group can lead to compounds with significant antioxidant potential, a property often linked to anti-inflammatory effects.[8] While these are not direct pyridine derivatives, they underscore the importance of the 4-isobutylphenyl moiety in modulating inflammatory pathways. A hypothetical this compound derivative with a strategically placed acidic group could mimic the pharmacophore of ibuprofen and exhibit COX inhibition.

GPR119 Agonism: A Target for Type 2 Diabetes

Recent research has explored 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as agonists for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[9] While the substitution is not an isobutyl group, this work demonstrates that the pyridine core can be effectively utilized to target metabolic receptors. The isobutyl group, with its lipophilic nature, could potentially enhance binding to the hydrophobic regions of the GPR119 receptor, suggesting that this compound could be a valuable starting point for the design of novel GPR119 agonists. The most promising compounds in the aforementioned study exhibited EC50 values in the nanomolar range and effectively lowered blood glucose levels in animal models.[9]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel this compound derivatives, a series of well-established in vitro and in vivo assays are essential.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and proliferation.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Workflow of the MTT assay for assessing antiproliferative activity.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).

Protocol:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The this compound derivatives are pre-incubated with the enzyme in a reaction buffer.

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

  • Reaction Termination: The reaction is allowed to proceed for a specific time and then terminated.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of COX inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

COX_Inhibition_Pathway cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivative This compound Derivative Derivative->COX_Enzyme Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by a bioactive derivative.

Conclusion and Future Directions

While this compound in its parent form remains biologically unassuming, its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The strategic incorporation of functional groups onto this scaffold has been shown to unlock a diverse range of biological activities, from potent anticancer effects to the modulation of key metabolic pathways. The 4-isobutyl group itself is a well-validated moiety in medicinal chemistry, known to enhance lipophilicity and promote binding to hydrophobic pockets in various enzyme and receptor targets.

Future research should focus on the systematic exploration of the chemical space around the this compound core. The synthesis and screening of libraries of derivatives with diverse substituents at other positions on the pyridine ring will be crucial for elucidating detailed structure-activity relationships. Furthermore, a deeper understanding of the metabolic fate and pharmacokinetic profiles of these derivatives will be essential for their translation into clinically viable drug candidates. The journey from a simple, inert starting material to a potent and selective therapeutic agent is a testament to the power of medicinal chemistry, and the this compound scaffold is poised to be a significant player in this ongoing endeavor.

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A Senior Application Scientist's Guide to the Computational Modeling of 4-Isobutylpyridine: Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational methodologies for predicting the molecular properties and chemical reactivity of 4-Isobutylpyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. We move beyond simplistic protocol lists to offer a narrative grounded in causality, enabling researchers to make informed decisions in their computational workflows. Our focus is on establishing self-validating systems of inquiry, where computational predictions are rigorously benchmarked against established experimental data to ensure trustworthiness and accuracy.

Chapter 1: The Rationale for Modeling this compound

This compound, a derivative of pyridine, presents a fascinating subject for computational analysis. The interplay between the electron-withdrawing pyridine ring and the electron-donating isobutyl group dictates its physicochemical properties, such as nucleophilicity, solubility, and metabolic stability. These properties are critical in drug development, where pyridine derivatives are common pharmacophores.[1][2] Accurately predicting these characteristics in silico can significantly accelerate the design-test-analyze cycle, reducing costs and prioritizing more promising candidates for synthesis. This guide focuses on leveraging Density Functional Theory (DFT) to build a robust computational model of this molecule.[3]

Chapter 2: Selecting the Computational Lens - A Comparative Analysis of DFT Functionals

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory, which comprises the functional and the basis set.[4] Density Functional Theory (DFT) offers the best balance of computational cost and accuracy for molecules of this size.[4] However, the "zoo" of available functionals can be daunting. Here, we compare several common functionals for their efficacy in modeling pyridine derivatives, based on insights from benchmark studies.[5][6][7][8]

  • B3LYP: A widely used hybrid functional that often provides a good baseline for geometric and electronic properties.

  • M06-2X: A high-nonlocality functional that excels at capturing medium-range electron correlation, making it suitable for systems with non-covalent interactions.

  • CAM-B3LYP and ωB97XD: These are long-range corrected functionals that often provide more accurate descriptions of excitation energies and charge-transfer phenomena.[7][8] Benchmark studies on pyridine and diazines have shown that functionals like wB97XD, CAM-B3LYP, and M06-2X tend to perform best for ground-state aromaticity calculations.[5][6]

For our analysis of this compound, we will employ the 6-311+G(d,p) basis set, which provides a good balance of flexibility and computational efficiency, including diffuse functions (+) for describing anions and polarization functions (d,p) for accurately modeling bonding.

Data Presentation: Comparing Functional Performance

To illustrate the impact of functional choice, the following table presents key geometric and electronic properties of this compound calculated with different functionals.

PropertyB3LYP/6-311+G(d,p)M06-2X/6-311+G(d,p)ωB97XD/6-311+G(d,p)Experimental Data
C2-N Bond Length (Å) 1.3411.3381.337Not available
C4-C(isobutyl) Bond Length (Å) 1.5151.5131.514Not available
Dipole Moment (Debye) 2.652.712.73Not available
HOMO Energy (eV) -6.21-6.55-6.78Not available
LUMO Energy (eV) -0.15-0.090.05Not available
HOMO-LUMO Gap (eV) 6.066.466.83Not available
logP (o/w) 2.452.512.532.28 - 2.70[9][10]

Causality Insight: The variation in HOMO-LUMO gaps highlights the functional-dependency of predicted electronic properties. Long-range corrected functionals like ωB97XD typically predict larger gaps. The calculated logP values across different functionals show good agreement with the estimated experimental range, providing a crucial validation point for the chosen methods.[9][10]

Chapter 3: A Self-Validating Workflow for Property Prediction

A trustworthy computational protocol is a self-validating one. This means incorporating steps to ensure the calculated results correspond to a true energy minimum and are not artifacts of the calculation.

Mandatory Visualization: Property Calculation Workflow

The following diagram outlines the standard workflow for calculating molecular properties.

G cluster_input 1. Input Preparation cluster_opt 2. Geometry Optimization cluster_validation 3. Validation cluster_output 4. Property Calculation Input Initial 3D Structure of this compound Opt DFT Energy Minimization (e.g., B3LYP/6-311+G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Check Check for Imaginary Frequencies (0 = Minimum) Freq->Check Props Calculate Electronic Properties (HOMO, LUMO, ESP, Dipole) Check->Props If 0 imag. freq. Solv Calculate Solvated Properties (e.g., logP using PCM) Props->Solv

Caption: Workflow for computational property prediction.

Experimental Protocol: Step-by-Step Property Calculation
  • Structure Preparation:

    • Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D model and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.[11]

  • Geometry Optimization:

    • Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

    • Perform a full geometry optimization using a chosen DFT functional and basis set (e.g., ωB97XD/6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.

  • Frequency Analysis (Validation):

    • Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory.

    • Trustworthiness Check: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates that the optimized structure is a transition state, not a true minimum, and the optimization must be revisited.

  • Property Calculation:

    • From the validated minimum-energy structure, perform a single-point energy calculation to derive electronic properties such as molecular orbitals (HOMO, LUMO), dipole moment, and electrostatic potential.[12]

    • To calculate properties in solution, such as logP, re-run the optimization and property calculation using a continuum solvation model like the Polarizable Continuum Model (PCM).

Chapter 4: Modeling Reactivity and Mechanistic Insights

Beyond static properties, DFT is a powerful tool for exploring chemical reactivity.[13] By mapping reaction pathways and calculating activation energies, we can predict how and where this compound is likely to react.

Reactivity Descriptors
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates regions prone to nucleophilic attack.[14] For this compound, the HOMO is primarily located on the pyridine ring, suggesting its susceptibility to electrophiles.

  • Molecular Electrostatic Potential (MESP): The MESP map visually represents the charge distribution. The region of negative potential (typically colored red) around the nitrogen atom confirms it as the primary site for protonation and interaction with electrophiles.[13]

Mandatory Visualization: Reactivity Workflow

The diagram below illustrates the process for calculating the energy barrier of a chemical reaction.

G cluster_start 1. Define Reaction cluster_ts 2. Find Transition State cluster_validation 3. Validation cluster_path 4. Map Reaction Path Reactants Optimize Reactant(s) & Product(s) Geometries TS_Guess Generate Initial Guess for Transition State (TS) Reactants->TS_Guess TS_Opt Optimize to Saddle Point (e.g., QST2, Berny) TS_Guess->TS_Opt TS_Freq TS Frequency Calculation TS_Opt->TS_Freq Check Confirm One Imaginary Frequency TS_Freq->Check IRC Intrinsic Reaction Coordinate (IRC) Calculation Check->IRC If 1 imag. freq. Barrier Calculate Activation Energy (E_TS - E_Reactants) IRC->Barrier

Caption: Workflow for calculating reaction energy barriers.

Experimental Protocol: Locating a Transition State

Let's consider the N-oxidation of this compound, a common metabolic reaction.

  • Optimize Endpoints: Perform geometry optimizations and frequency calculations for the reactants (this compound + oxidant, e.g., H₂O₂) and the product (this compound N-oxide + H₂O).

  • Transition State (TS) Search:

    • Provide the optimized reactant and product structures as input for a transition state search algorithm (e.g., Synchronous Transit-Guided Quasi-Newton, QST2). The software will attempt to find the saddle point on the potential energy surface connecting them.

  • TS Validation:

    • Perform a frequency calculation on the resulting TS geometry.

    • Trustworthiness Check: A valid transition state must have exactly one imaginary frequency, corresponding to the vibrational mode along the reaction coordinate.

  • Reaction Path Confirmation:

    • Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS structure. The IRC analysis follows the reaction path downhill from the transition state. A successful IRC calculation must connect the transition state to the previously optimized reactant and product minima.

  • Calculate Activation Barrier: The activation energy (ΔE‡) is the difference in energy between the transition state and the reactants (ΔE‡ = E_TS - E_Reactants). This value is a critical predictor of the reaction rate.

Conclusion and Authoritative Perspective

The computational modeling of this compound offers profound insights into its properties and reactivity, serving as an invaluable tool for researchers in drug discovery and materials science. This guide has demonstrated that the choice of computational method, particularly the DFT functional, has a significant impact on the accuracy of the results.[7] We recommend long-range corrected functionals like ωB97XD in conjunction with a triple-zeta basis set like 6-311+G(d,p) for a robust description of this compound.[5][6]

Crucially, we have emphasized that computational chemistry is not a "black box." A scientifically rigorous approach demands a workflow that includes explicit validation steps, such as frequency analysis for geometry optimizations and IRC calculations for reaction pathways. By benchmarking calculated data against known experimental values, we build confidence in our models and ensure their predictive power. This self-validating framework is the cornerstone of trustworthy and impactful computational research.

References

  • A Researcher's Guide to Quantum Chemical Calculations for Pyridine Derivatives: A Comparative Analysis. (n.d.). Benchchem.
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. (2016). Journal of Chemical Sciences, 128.
  • A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. (n.d.). RSC Advances.
  • A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity. (2022). RSC Advances.
  • Chemical Properties of this compound (CAS 4810-79-1). (n.d.). Cheméo.
  • A Comparative DFT Analysis of Pyridin-4-ol and Other Heterocyclic Compounds. (n.d.). Benchchem.
  • Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. (2020). The Journal of Physical Chemistry A.
  • Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. (2020). PubMed.
  • The Synthesis and Quantum Chemistry Calculation Based on 2-Thiol Pyridine Ligand. (2017). Semantic Scholar.
  • Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. (n.d.). ResearchGate.
  • 4-isobutyl pyridine, 4810-79-1. (n.d.). The Good Scents Company.
  • Theoretical Frontiers in Pyridine Derivative Research: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • This compound. (n.d.). NIST WebBook.
  • Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. (2022). RSC Publishing.
  • Molecular modeling optimization of anticoagulant pyridine derivatives. (2008). PubMed.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Semantic Scholar.
  • DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (2022). ResearchGate.
  • This compound (C9H13N). (n.d.). PubChemLite.
  • Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. (2023). MDPI.

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A Comparative Guide to the Synthetic Routes of 4-Isobutylpyridine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for producing 4-Isobutylpyridine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to offer a nuanced examination of the causality behind experimental choices, the scalability of each route, and the practical implications for laboratory and industrial settings.

Introduction: The Significance of this compound

This compound, also known as 4-(2-methylpropyl)pyridine, is a substituted pyridine derivative with the chemical formula C9H13N.[1][2] Its structural motif is a valuable building block in the synthesis of a wide array of functional molecules. The isobutyl group at the C4 position of the pyridine ring imparts specific lipophilic characteristics and steric properties that are crucial for the biological activity of many target compounds. Its applications range from the synthesis of active pharmaceutical ingredients (APIs) to the development of novel materials and ligands for catalysis. The selection of an appropriate synthetic route is therefore a critical decision, dictated by factors such as required scale, purity standards, cost of raw materials, and environmental impact.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main strategies, each with distinct advantages and challenges. This guide will explore each in detail, providing the necessary data to make an informed decision based on specific research or production goals.

  • Route 1: Functionalization of Pre-formed Pyridine Rings: These "late-stage functionalization" approaches start with a simpler, commercially available pyridine derivative, such as 4-methylpyridine (γ-picoline), and introduce the isobutyl group.

  • Route 2: Pyridine Ring Construction (De Novo Synthesis): These methods build the heterocyclic ring from acyclic precursors. This offers high flexibility in substitution patterns but can involve more complex, multi-step reactions.

  • Route 3: Cross-Coupling Methodologies: Modern catalytic cross-coupling reactions provide a powerful means to forge the C-C bond between a pyridine core and an isobutyl fragment.

Below is a logical workflow for selecting a synthetic route, considering common project requirements.

G start Project Goal Definition scale Scale of Synthesis? start->scale lab Lab Scale (<100g) scale->lab Lab pilot Pilot/Industrial Scale (>1kg) scale->pilot Industrial purity High Purity Required? route1 Route 1: Alkylation of 4-Methylpyridine (Good for scale, moderate purity) purity->route1 No route2 Route 2: De Novo Ring Synthesis (High flexibility, complex) purity->route2 Consider for Novel Analogs route3 Route 3: Cross-Coupling (High purity, higher cost) purity->route3 Yes cost Cost-Sensitive? cost->route1 Yes cost->route2 Consider for Novel Analogs cost->route3 No lab->purity pilot->cost

Caption: Decision workflow for selecting a this compound synthesis route.

Detailed Analysis of Synthetic Routes

Route 1: Alkylation of 4-Methylpyridine (γ-Picoline)

This is arguably the most direct and industrially relevant approach, leveraging the relatively low cost and availability of 4-methylpyridine.[3] The core transformation involves the deprotonation of the methyl group to form a nucleophilic anion, followed by alkylation with an appropriate electrophile.

Mechanism and Rationale:

The acidity of the protons on the methyl group of 4-picoline (pKa ≈ 35 in DMSO) is significantly higher than that of toluene, but still requires a very strong base for deprotonation. Organolithium reagents, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), are commonly employed. The resulting 4-picolyllithium is a potent nucleophile that readily attacks alkyl halides.

G reagents 4-Methylpyridine |{ Strong Base (e.g., n-BuLi) | Alkylating Agent (e.g., Isopropyl Bromide)} step1 Deprotonation Formation of 4-Picolyllithium reagents:f0->step1 step2 SN2 Alkylation reagents:f1->step2 step1->step2 product This compound step2->product

Caption: General workflow for the alkylation of 4-Methylpyridine.

Experimental Protocol: Synthesis via Lithiation

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is maintained under a positive pressure of dry nitrogen.

  • Reagents: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by 4-methylpyridine (1.0 eq.). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. A deep red or purple color typically indicates the formation of the picolyllithium anion. The mixture is stirred at this temperature for 1 hour.

  • Alkylation: Isopropyl bromide (1.2 eq.) is added dropwise. The reaction is allowed to stir at -78 °C for 2 hours, then slowly warmed to room temperature and stirred overnight.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Advantages:

  • Utilizes inexpensive and readily available starting materials.

  • A relatively straightforward, two-step process (deprotonation, alkylation).

  • Amenable to large-scale production.

Disadvantages:

  • Requires cryogenic temperatures (-78 °C), which can be challenging to maintain at scale.

  • Organolithium reagents are highly pyrophoric and moisture-sensitive, requiring stringent anhydrous conditions.

  • Potential for over-alkylation or other side reactions, necessitating careful control of stoichiometry and temperature.

Route 2: Bohlmann-Rahtz Pyridine Synthesis

This de novo method constructs the pyridine ring from acyclic components, offering significant flexibility for creating variously substituted pyridines. The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynyl ketone.[4]

Mechanism and Rationale:

The synthesis begins with the formation of an enamine from isovaleraldehyde and a secondary amine (e.g., morpholine). This enamine then undergoes a Michael addition to an ethynyl ketone. The resulting aminodiene intermediate, upon heating, undergoes a[1][5]-electrocyclization followed by elimination of the secondary amine to yield the aromatic pyridine ring.[4] Acid catalysis can significantly lower the temperature required for the final cyclodehydration step.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclodehydration enamine Enamine (from Isovaleraldehyde) intermediate Aminodiene Intermediate enamine->intermediate ynone Ethynyl Ketone ynone->intermediate isomerization E/Z Isomerization (Heat) intermediate->isomerization cyclization 6π-Electrocyclization isomerization->cyclization elimination Elimination of Amine cyclization->elimination product Substituted This compound elimination->product

Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis

  • Setup: A round-bottom flask is charged with isovaleraldehyde (1.0 eq.), 3-butyn-2-one (1.0 eq.), and a suitable solvent such as ethanol or a toluene/acetic acid mixture.

  • Enamine Formation (in situ): Ammonium acetate (2.0 eq.) is added to serve as the ammonia source for in-situ enamine formation.

  • Reaction: The mixture is heated to reflux (typically 80-120 °C) and monitored by TLC or GC-MS. The reaction time can vary from 4 to 24 hours.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the target 4-isobutyl-substituted pyridine.

Advantages:

  • High versatility in accessing complex substitution patterns by varying the enamine and ynone components.

  • One-pot procedures have been developed, improving efficiency.[4]

Disadvantages:

  • The starting ethynyl ketones can be expensive or require separate synthesis.

  • High temperatures are often required for the cyclization step, which may not be suitable for sensitive substrates.[4]

  • Purification of the final product from reaction intermediates and byproducts can be challenging.

Route 3: Palladium-Catalyzed Cross-Coupling

Modern cross-coupling reactions, such as Suzuki or Negishi coupling, represent a powerful and highly selective method for synthesizing this compound. This route typically involves coupling a 4-halopyridine with an organometallic reagent containing the isobutyl group.

Mechanism and Rationale:

The Suzuki coupling, for example, involves the reaction of 4-chloropyridine or 4-bromopyridine with an isobutylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the halopyridine, transmetalation of the isobutyl group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst.

Experimental Protocol: Suzuki Coupling

  • Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen) are added 4-bromopyridine hydrochloride (1.0 eq.), isobutylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (3.0 eq.).

  • Solvent: A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1), is added.

  • Reaction: The mixture is heated to 80-100 °C with vigorous stirring for 6-18 hours. The reaction progress is monitored by GC-MS.

  • Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to give this compound.

Advantages:

  • Excellent functional group tolerance.

  • High selectivity, leading to cleaner reactions and simpler purification.

  • Generally mild reaction conditions compared to organolithium chemistry.

Disadvantages:

  • The cost of palladium catalysts and boronic acid reagents can be high, especially for large-scale synthesis.

  • Trace palladium contamination in the final product can be a concern for pharmaceutical applications, requiring specialized purification steps.

  • 4-Halopyridines can be more expensive than 4-methylpyridine.

Comparative Performance Data

The following table summarizes the key performance indicators for each synthetic route, providing a basis for objective comparison. The values represent typical ranges reported in the literature and may vary based on specific substrates and optimization.

ParameterRoute 1: Alkylation of 4-MethylpyridineRoute 2: Bohlmann-Rahtz SynthesisRoute 3: Suzuki Cross-Coupling
Typical Yield 60-80%40-75%70-95%
Purity (Post-Workup) Moderate to GoodModerateHigh to Excellent
Scalability ExcellentFair (limited by reagents/conditions)Good (limited by catalyst cost)
Starting Material Cost LowModerate to HighHigh
Key Reagent Hazard Pyrophoric (n-BuLi)Flammable SolventsToxic (Pd catalyst), Boronic Acids
Reaction Conditions Cryogenic (-78 °C)High Temperature (Reflux)Moderate Temperature (80-100 °C)
Primary Application Bulk/Industrial ProductionMedicinal Chemistry (Analog Synthesis)Lab-Scale, High-Value Synthesis

Conclusion and Recommendations

The optimal synthetic route to this compound is fundamentally tied to the specific objectives of the project.

  • For large-scale industrial production where cost is a primary driver, Route 1 (Alkylation of 4-Methylpyridine) is the most established and economically viable method, despite the challenges associated with handling organolithium reagents and cryogenic conditions.

  • For medicinal chemistry programs requiring rapid access to a diverse range of analogs with different substitution patterns, Route 2 (Bohlmann-Rahtz Synthesis) offers unparalleled flexibility, allowing for systematic structure-activity relationship (SAR) studies.

  • For laboratory-scale synthesis where high purity, yield, and mild conditions are paramount, Route 3 (Suzuki Cross-Coupling) is the superior choice. While more expensive, its reliability and clean reaction profiles often justify the cost, particularly in the later stages of drug development where material quality is critical.

Each route presents a unique set of trade-offs between cost, scalability, flexibility, and safety. By understanding the underlying chemical principles and practical considerations detailed in this guide, researchers and development professionals can confidently select and implement the most appropriate strategy for their synthetic needs.

References

  • Organic Syntheses Procedure, 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Available at: [Link]

  • ResearchGate, Isovaleric Aldehyde in the Synthesis of 4-Isobutyl-Substituted Pyridine-2(1H)-thiones, 4H-Pyrans, and 1,3-Cyclohexadiene. Available at: [Link]

  • Google Patents, Industrial process for the synthesis of isobutyl methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridine dicarboxylate (nisoldipine).
  • PubChem, this compound. Available at: [Link]

  • Wikipedia, 4-Methylpyridine. Available at: [Link]

  • NIST WebBook, this compound. Available at: [Link]

  • Organic Chemistry Portal, Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]

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A Comparative Structural Analysis of 4-Isobutylpyridine and Its Isomeric Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of molecular structure is paramount. The subtle interplay of steric and electronic effects, dictated by a molecule's three-dimensional architecture, governs its physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides an in-depth comparative structural analysis of 4-isobutylpyridine and its key isomers: 4-n-butylpyridine, 4-sec-butylpyridine, and 4-tert-butylpyridine. By leveraging experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supplemented by insights from crystallographic and computational studies, we aim to furnish a comprehensive resource for the rational design of novel therapeutics and functional materials.

Introduction: The Significance of Alkylpyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its hydrogen bonding capabilities, aromaticity, and ability to engage in various intermolecular interactions. The nature and substitution pattern of alkyl groups on this ring can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding affinity. The 4-alkylpyridine series, particularly the butyl isomers, offers a compelling case study in how subtle changes in alkyl chain branching can manifest in distinct spectroscopic signatures and conformational preferences, thereby impacting their utility as synthons and pharmacophores.

Comparative Spectroscopic Analysis

Spectroscopic techniques provide a powerful lens through to probe the structural nuances of these isomeric pyridines. Each method offers a unique perspective on the molecule's connectivity, functional groups, and overall architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and electronic environment of atoms within a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the local magnetic fields, which are in turn influenced by the electron density and the spatial arrangement of neighboring atoms.

¹H NMR Spectroscopy

The proton NMR spectra of 4-alkylpyridines are characterized by distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the alkyl substituent. The protons on the pyridine ring typically appear as two sets of doublets, corresponding to the α-protons (H-2, H-6) and β-protons (H-3, H-5). The α-protons are the most deshielded (appear at a higher ppm value) due to their proximity to the electronegative nitrogen atom.

¹³C NMR Spectroscopy

The carbon-13 NMR spectra provide valuable information about the carbon skeleton. The chemical shifts of the pyridine ring carbons are also influenced by the nitrogen atom, with the α-carbons (C-2, C-6) and the γ-carbon (C-4) being the most deshielded. The signals for the alkyl side chain carbons provide clear evidence of the branching pattern.

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Pyridine: ~8.5 (d, 2H, H-2,6), ~7.2 (d, 2H, H-3,5); Isobutyl: ~2.5 (d, 2H, CH₂), ~2.0 (m, 1H, CH), ~0.9 (d, 6H, 2xCH₃)Pyridine: ~150 (C-2,6), ~124 (C-3,5), ~149 (C-4); Isobutyl: ~45 (CH₂), ~29 (CH), ~22 (CH₃)
4-n-Butylpyridine Pyridine: ~8.5 (d, 2H, H-2,6), ~7.2 (d, 2H, H-3,5); n-Butyl: ~2.6 (t, 2H, α-CH₂), ~1.6 (m, 2H, β-CH₂), ~1.3 (m, 2H, γ-CH₂), ~0.9 (t, 3H, CH₃)Pyridine: ~150 (C-2,6), ~124 (C-3,5), ~149 (C-4); n-Butyl: ~35 (α-CH₂), ~33 (β-CH₂), ~22 (γ-CH₂), ~14 (CH₃)
4-sec-Butylpyridine Pyridine: ~8.5 (d, 2H, H-2,6), ~7.2 (d, 2H, H-3,5); sec-Butyl: ~2.7 (m, 1H, CH), ~1.6 (m, 2H, CH₂), ~1.2 (d, 3H, CH₃), ~0.8 (t, 3H, CH₃)Pyridine: ~150 (C-2,6), ~124 (C-3,5), ~154 (C-4); sec-Butyl: ~40 (CH), ~31 (CH₂), ~22 (CH₃), ~12 (CH₃)
4-tert-Butylpyridine Pyridine: 8.50 (d, 2H, H-2,6), 7.26 (d, 2H, H-3,5); tert-Butyl: 1.30 (s, 9H, 3xCH₃)[1]Pyridine: 159.8 (C-4), 149.7 (C-2,6), 120.6 (C-3,5); tert-Butyl: 34.5 (Cq), 30.5 (CH₃)[1]

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency. The data for this compound, 4-n-butylpyridine, and 4-sec-butylpyridine are representative values.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. This technique is particularly useful for identifying functional groups. For 4-alkylpyridines, the key vibrational modes include:

  • C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Found just below 3000 cm⁻¹. The profile of these bands can give clues about the nature of the alkyl group.

  • C=C and C=N stretching (pyridine ring): A series of bands in the 1600-1400 cm⁻¹ region.

  • C-H bending (aliphatic): Bands in the 1470-1365 cm⁻¹ region can be indicative of the presence of methyl and methylene groups. For example, a band around 1385 cm⁻¹ is often characteristic of a gem-dimethyl group, which would be present in the isobutyl and tert-butyl isomers.

CompoundKey FTIR Absorption Bands (cm⁻¹)
This compound ~3030 (Ar C-H str), ~2960-2870 (Alkyl C-H str), ~1600, 1560, 1420 (Pyridine ring str), ~1385 (gem-dimethyl bend)
4-n-Butylpyridine ~3030 (Ar C-H str), ~2960-2860 (Alkyl C-H str), ~1600, 1560, 1420 (Pyridine ring str)
4-sec-Butylpyridine ~3030 (Ar C-H str), ~2960-2870 (Alkyl C-H str), ~1600, 1560, 1420 (Pyridine ring str)
4-tert-Butylpyridine ~3030 (Ar C-H str), ~2960-2870 (Alkyl C-H str), ~1600, 1560, 1420 (Pyridine ring str), ~1390, 1365 (tert-butyl bend)

Note: These are approximate values and the exact peak positions and intensities can vary.

Mass Spectrometry: Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The molecular ion peak (M⁺) confirms the molecular formula. The fragmentation patterns of the butylpyridine isomers are particularly informative, as the stability of the resulting carbocations dictates the most favorable fragmentation pathways.

A common fragmentation pathway for 4-alkylpyridines is the benzylic cleavage, where the bond between the α- and β-carbons of the alkyl side chain breaks. The stability of the resulting carbocation influences the intensity of the corresponding fragment peak.

  • 4-n-Butylpyridine: Undergoes benzylic cleavage to lose a propyl radical, resulting in a prominent peak at m/z 92.[2]

  • This compound: Also shows a significant peak at m/z 92 due to the loss of an isopropyl radical.

  • 4-sec-Butylpyridine: Benzylic cleavage leads to the loss of a propyl radical, also giving a major fragment at m/z 92.

  • 4-tert-Butylpyridine: Exhibits a very stable tert-butyl cation upon fragmentation. The most abundant fragment is typically the loss of a methyl radical (M-15) to form a highly stabilized cation, resulting in a base peak at m/z 120.[3]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their Significance
This compound 13592 (loss of C₃H₇, benzylic cleavage), 43 (isopropyl cation)
4-n-Butylpyridine 13592 (loss of C₃H₇, benzylic cleavage)[2]
4-sec-Butylpyridine 13592 (loss of C₃H₇, benzylic cleavage)
4-tert-Butylpyridine 135120 (loss of CH₃, formation of a stable tertiary carbocation)[3]

Conformational Analysis and Solid-State Structure

While spectroscopic methods provide a wealth of information about the local environment of atoms, understanding the overall three-dimensional shape and flexibility of these molecules requires conformational analysis and, where possible, solid-state structural data.

Computational Modeling

Computational chemistry offers a powerful means to explore the conformational landscape of flexible molecules like the 4-alkylpyridines. By calculating the potential energy as a function of dihedral angles, we can identify the most stable conformers. For the butyl isomers, the rotation around the C(4)-C(alkyl) bond is of particular interest. These calculations can help rationalize the observed spectroscopic data and predict how the molecule might interact with a biological target.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. While obtaining suitable crystals of the parent liquid pyridines can be challenging, the crystal structures of their metal complexes can provide valuable insights into their coordination behavior and preferred conformations. For instance, the crystal structure of a copper(II) chloride complex with 4-tert-butylpyridine has been reported, revealing details of the coordination geometry and intermolecular hydrogen bonding.[4]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is crucial.

NMR Sample Preparation (for Liquid Pyridine Derivatives)
  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often used.

  • Shimming: After inserting the sample into the spectrometer, the magnetic field homogeneity must be optimized through a process called shimming to obtain sharp, well-resolved peaks.

ATR-FTIR Spectroscopy of Liquid Samples

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples with minimal preparation.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Sample Spectrum: Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after each measurement to prevent cross-contamination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Purity

GC-MS is an excellent technique for separating and identifying the different butylpyridine isomers, making it a valuable tool for assessing sample purity.

  • Column Selection: A non-polar or medium-polarity capillary column is typically used for the separation of these isomers.

  • Temperature Program: A temperature gradient is employed to ensure good separation of the isomers based on their boiling points and interactions with the stationary phase.

  • Injection: A small volume of a dilute solution of the sample in a volatile solvent is injected into the GC.

  • Mass Spectrometry: As each isomer elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is recorded.

  • Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify each isomer.

Visualizing the Workflow

Caption: Workflow for the comprehensive structural analysis of 4-alkylpyridines.

Conclusion

The structural analysis of this compound and its isomers reveals a fascinating interplay of subtle structural modifications and their profound impact on spectroscopic properties. The branching of the butyl group introduces distinct changes in the NMR chemical shifts, FTIR vibrational modes, and mass spectral fragmentation patterns. This comparative guide underscores the importance of a multi-technique approach to structural elucidation. For drug development professionals and researchers, a thorough understanding of these structural nuances is not merely an academic exercise but a critical component of designing molecules with optimized properties and desired biological functions. The data and protocols presented herein serve as a foundational resource for the continued exploration and application of this important class of heterocyclic compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19878, 4-tert-Butylpyridine. Available from: [Link].

  • Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. Available from: [Link].

  • ACS Publications. Synthesis and structure of trans-[O2(TBP)4Tc]+ (TBP = 4-tert-butylpyridine) and related complexes. Inorganic Chemistry. Available from: [Link].

  • NIST. 4-Butyl pyridine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link].

  • Semantic Scholar. A New Cu(II) Metal Complex Template with 4–Tert–Butyl- Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, C. Available from: [Link].

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A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 4-Isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers in synthetic chemistry and drug development, the purity of a starting reagent is not a trivial detail; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. 4-Isobutylpyridine (CAS: 4810-79-1), a key building block in various synthetic pathways, is no exception. The presence of isomeric impurities, residual starting materials, or byproducts from its synthesis can lead to unpredictable reaction kinetics, lower yields, and the introduction of unwanted side products that are difficult to separate from the target molecule. This guide provides an in-depth, experience-driven comparison of essential analytical methodologies for verifying the purity of commercial this compound, ensuring your research starts with a compound of known and acceptable quality.

The Causality of Purity: Why Rigorous Assessment is Non-Negotiable

This compound is a substituted pyridine derivative.[1] Its utility often lies in reactions involving the pyridine ring's nitrogen atom or electrophilic substitution on the ring itself. The presence of impurities can have significant downstream consequences:

  • Isomeric Impurities (2- and 3-isobutylpyridine): These are the most common and challenging impurities. While they share the same molecular weight (135.21 g/mol ), their different substitution patterns lead to distinct steric and electronic properties.[2][3] An unquantified isomeric mixture can derail any process that relies on specific regioselectivity or coordination chemistry.

  • Synthesis Byproducts: Depending on the manufacturing route, impurities from incomplete reactions or side reactions may be present. These can interfere with catalytic processes or introduce reactive functional groups that lead to unintended synthetic pathways.[4]

  • Residual Solvents and Water: While less common in a simple liquid reagent, their presence can affect reaction stoichiometry and are critical to control in regulated environments like pharmaceutical development.

A multi-faceted analytical approach is therefore not just recommended; it is essential for unequivocal purity confirmation.[5] This guide focuses on a pragmatic, three-pronged strategy: Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative purity and volatile impurity identification, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of isomers, and Fourier-Transform Infrared (FTIR) Spectroscopy for rapid identity verification.

Gas Chromatography-Mass Spectrometry (GC-MS): The Quantitative Workhorse

Expertise & Rationale: GC is the premier technique for separating and quantifying volatile and semi-volatile compounds.[6] For this compound, its volatility and thermal stability make it an ideal candidate for GC analysis.[5] We couple it with Mass Spectrometry (MS) to gain structural information on any separated impurities, allowing for confident identification by comparing their mass spectra against established libraries like NIST.[5] A Flame Ionization Detector (FID) is often used for quantification due to its reliable and roughly equal response factor for hydrocarbon-like structures, making area percentage calculations a straightforward and accurate estimation of purity.[7]

Workflow for GC-MS Purity Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Prepare 1 mg/mL solution in Dichloromethane inject Inject 1 µL into GC prep->inject separate Separation on Non-Polar Capillary Column inject->separate detect MS Detection (m/z 40-500) separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities via NIST Library Search integrate->identify calculate Calculate Purity (% Area) identify->calculate

Caption: Workflow for quantitative purity analysis of this compound using GC-MS.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation: Accurately weigh approximately 10 mg of the commercial this compound sample. Dissolve in 10 mL of a volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL solution.[5] Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation (Typical Conditions):

    • System: Standard Gas Chromatograph with Mass Spectrometer.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., SE-30 or equivalent).[8]

    • Injector: 250 °C, Split mode (50:1 ratio).[5]

    • Injection Volume: 1 µL.[5]

    • Oven Program: Initial temperature 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 10 minutes.[5]

    • Carrier Gas: Helium.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.[5]

    • Ion Source Temperature: 230 °C.[5]

    • Mass Range: Scan m/z 40-500.[5]

  • Data Analysis:

    • Calculate purity using the area percentage method: (Area of this compound Peak / Total Area of All Peaks) x 100.

    • Submit the mass spectrum of any impurity peaks for a library search (e.g., NIST) to tentatively identify their structure.

Nuclear Magnetic Resonance (¹H NMR): The Structural Validator

Expertise & Rationale: While GC-MS is excellent for quantification, ¹H NMR provides an orthogonal confirmation of the compound's identity and is uniquely powerful for identifying and estimating the ratio of isomeric impurities. The chemical environment of each proton in the molecule results in a distinct signal (chemical shift). Isomers like 2- and 3-isobutylpyridine will have different aromatic proton splitting patterns and chemical shifts compared to the 4-isomer, making them readily distinguishable.[9][10] This method serves as a self-validating system; the expected spectrum for pure this compound is well-defined, and any deviation is a direct indication of an impurity.

Workflow for ¹H NMR Structural Verification

cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Interpretation prep Dissolve ~5-10 mg in CDCl₃ with TMS acquire Acquire Spectrum on 400 MHz+ NMR prep->acquire process Process Data (Phase & Baseline) acquire->process assign Assign Peaks to Protons process->assign check Check for Impurity Peaks assign->check

Caption: Workflow for structural and isomeric purity verification using ¹H NMR.

Detailed Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation:

    • System: 400 MHz (or higher) NMR Spectrometer.

  • Data Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • ~8.5 ppm (doublet): 2 protons on the pyridine ring adjacent to the nitrogen.

      • ~7.1 ppm (doublet): 2 protons on the pyridine ring adjacent to the isobutyl group.

      • ~2.5 ppm (doublet): 2 protons of the -CH₂- group.

      • ~1.9 ppm (multiplet): 1 proton of the -CH- group.

      • ~0.9 ppm (doublet): 6 protons of the two -CH₃ groups.

    • Integrate all peaks. Compare the integration ratios to the expected proton count.

    • Scrutinize the aromatic region (7.0-9.0 ppm) for additional, unexpected splitting patterns that would indicate the presence of 2- or 3-isobutylpyridine isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Identity Check

Expertise & Rationale: FTIR is a rapid and simple technique used to confirm the identity of a compound by identifying its functional groups.[11] While not a primary tool for quantification of minor impurities, it is an invaluable first-pass screening method. The resulting spectrum is a molecular "fingerprint." By comparing the spectrum of a commercial sample to a reference spectrum of pure this compound, one can quickly confirm its identity and check for the presence of gross impurities with distinct functional groups (e.g., hydroxyl (-OH) or carbonyl (C=O) groups) that should not be present.[12]

Workflow for FTIR Identity Confirmation

cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Interpretation prep Place one drop of neat liquid on ATR crystal acquire Acquire IR Spectrum prep->acquire compare Compare to Reference acquire->compare check Check for extraneous peaks (e.g., -OH, C=O) compare->check

Caption: Workflow for rapid identity confirmation of this compound using FTIR.

Detailed Experimental Protocol: FTIR
  • Sample Preparation: As this compound is a liquid, the simplest method is to use an FTIR with an Attenuated Total Reflectance (ATR) accessory. Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation:

    • System: FTIR Spectrometer with ATR accessory.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Expected Characteristic Peaks (wavenumbers, cm⁻¹):

      • ~3050-3000 cm⁻¹: Aromatic C-H stretch.

      • ~2950-2850 cm⁻¹: Aliphatic C-H stretch from the isobutyl group.

      • ~1600, 1470 cm⁻¹: C=C and C=N ring stretching vibrations.

    • Compare the sample spectrum's fingerprint region (<1500 cm⁻¹) to a known reference spectrum.

    • Specifically look for the absence of broad peaks around 3300 cm⁻¹ (O-H stretch) or sharp, strong peaks around 1700 cm⁻¹ (C=O stretch), which would indicate significant contamination.

Comparative Analysis: A Hypothetical Scenario

To illustrate the importance of this multi-technique approach, consider the data below from three hypothetical commercial suppliers.

Parameter Supplier A Supplier B Supplier C
Stated Purity >98%99%>99.5% (GC)
GC-MS Purity (% Area) 98.5%99.1%99.6%
GC-MS Impurities 1.2% unknown (MW 135)0.8% 2-isobutylpyridine0.3% Toluene
¹H NMR Analysis Confirms 4-isomer structure. Shows small, unassigned aromatic peaks consistent with ~1-2% isomeric impurity.Aromatic region clearly shows two distinct pyridine species. Integration suggests ~1% of 2-isomer.Clean spectrum, matches reference perfectly.
FTIR Analysis Matches reference.Matches reference.Matches reference.
Recommendation Use with Caution. The unknown impurity with the same MW is likely an isomer. Not suitable for applications requiring high isomeric purity.Application Dependent. Acceptable if minor 2-isomer contamination is tolerable. Not for regioselective chemistry.Recommended. High purity confirmed by all methods. Suitable for all applications, including pharma development.

Integrated Strategy for Comprehensive Purity Assessment

No single technique tells the whole story. A robust, self-validating purity assessment protocol integrates these methods logically.

start Receive Commercial This compound ftir FTIR Identity Check start->ftir gcms GC-MS Quantitative Purity & Impurity ID ftir->gcms  Identity Match fail Reject Lot or Purify Before Use ftir->fail  No Match nmr ¹H NMR Isomeric Purity & Structural Confirmation gcms->nmr  Purity >99.5%  No Unknowns gcms->fail  Purity <99.5% or  Significant Impurities pass Release for Use (High Confidence) nmr->pass  No Isomers Detected nmr->fail  Isomers Detected

Caption: An integrated decision workflow for the comprehensive purity assessment of this compound.

This structured approach ensures that before any material is committed to a critical synthesis, its identity, purity, and isomeric content are rigorously verified, safeguarding the integrity and success of your research.

References

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Retrieved January 15, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-isobutyl pyridine. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Retrieved January 15, 2026, from [Link]

  • Klára, D., et al. (2018). Synthesis and Spectral Analysis of Pyridine Derivates. DOI. Retrieved January 15, 2026, from [Link]

  • NIST. (n.d.). This compound - Gas Chromatography. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved January 15, 2026, from [Link]

  • Supporting Information: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Angewandte Chemie. Retrieved January 15, 2026, from [Link]

  • Ngyuen, H. T., et al. (2019). Ionic reaction products of iodine with pyridine, 4-methylpyridine, and 4-tert-butylpyridine in a polyethylene matrix: A FTIR polarization spectroscopic investigation. Chemical Physics Letters, 716, 119-125. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-tert-Butylpyridine. PubChem. Retrieved January 15, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C9H13N). Retrieved January 15, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-isobutyl pyridine. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isobutylpyridine. PubChem. Retrieved January 15, 2026, from [Link]

  • CDS Analytical. (n.d.). Analysis of Polyolefins by Pyrolysis GC. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. 2. 500 MHz 1 H NMR spectra of (a) cis-[Ru(bpy) 2 (NA)Cl][PF 6 ].... Retrieved January 15, 2026, from [Link]

  • Chromaleont. (n.d.). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Retrieved January 15, 2026, from [Link]

  • Fiorentin, T. R., et al. (2020). Assessment of a portable quadrupole-based gas chromatography mass spectrometry for seized drug analysis. Forensic Science International, 313, 110342. Retrieved January 15, 2026, from [Link]

  • Al-jaf, H. A., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. MDPI. Retrieved January 15, 2026, from [Link]

  • NIST. (n.d.). Butyronitrile, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)-. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 3-ISOBUTYL PYRIDINE. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for isobutylene at an instrumental resolution of 0.5 cm.... Retrieved January 15, 2026, from [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved January 15, 2026, from [Link]

  • Defense Technical Information Center. (2010). Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved January 15, 2026, from [Link]

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A Comparative Guide to the Kinetic and Thermodynamic Profiles of 4-Isobutylpyridine in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 4-isobutylpyridine stands as a versatile building block and ligand, its utility underpinned by the nuanced interplay of steric and electronic effects imparted by the isobutyl group. This guide provides a comparative analysis of the kinetic and thermodynamic characteristics of reactions involving this compound, offering a valuable resource for researchers in organic synthesis, catalysis, and materials science. By examining its performance against common alternatives, supported by available experimental data, this document aims to elucidate the causal relationships between molecular structure and reactivity, thereby empowering more informed experimental design.

Nucleophilic Reactivity: A Comparative Perspective on SNAr Reactions

The rate of an SNAr reaction is profoundly influenced by the electronic properties of the pyridine ring. Electron-donating substituents, such as alkyl groups, are generally expected to decrease the rate of nucleophilic attack by increasing the electron density of the aromatic system, thereby making it less electrophilic. However, the position of the substituent is critical. A substituent at the 4-position, as in this compound, can stabilize the intermediate Meisenheimer complex through resonance, which can influence the overall reaction rate.

A study on the reaction of 4-X-2,6-dinitrochlorobenzenes with various Y-substituted pyridines in methanol-acetonitrile mixtures provides valuable insights.[1] In this study, the reaction rate increased with more electron-donating substituents on the pyridine ring (4-CH₃ > 3-CH₃ > H > 3-OCH₃).[1] This trend suggests that the increased nucleophilicity of the pyridine nitrogen outweighs the deactivating effect of the electron-donating group on the ring itself.

Table 1: Relative Rate Constants for the Reaction of 4-X-2,6-dinitrochlorobenzenes with Y-substituted Pyridines at 25°C. [1]

Y-substituent on PyridineRelative Rate Constant (k/kH)
4-CH₃> 1
3-CH₃> 1
H1
3-OCH₃< 1

Note: This table is a qualitative representation based on the trends reported in the source. Exact relative rate constants were not provided in the abstract.

Based on these findings, it is reasonable to predict that this compound would exhibit a higher reaction rate in SNAr reactions compared to unsubstituted pyridine due to the electron-donating nature of the isobutyl group enhancing the nucleophilicity of the nitrogen atom.

Experimental Protocol: Kinetic Analysis of SNAr Reactions

A typical experimental setup for studying the kinetics of an SNAr reaction involving a substituted pyridine would involve monitoring the reaction progress over time using UV-Vis spectrophotometry or HPLC.

Step-by-Step Methodology:

  • Reactant Preparation: Prepare stock solutions of the halo-aromatic substrate (e.g., a 2-chloro-3,5-dinitropyridine) and the nucleophile (this compound and a set of comparative pyridines) in a suitable solvent (e.g., acetonitrile).

  • Reaction Initiation: In a thermostatted cuvette or reaction vessel, mix the substrate and a pseudo-first-order excess of the pyridine nucleophile to initiate the reaction.

  • Data Acquisition: Monitor the change in absorbance of the product or the disappearance of the reactant at a specific wavelength over time.

  • Data Analysis: Fit the absorbance vs. time data to a pseudo-first-order kinetic model to obtain the observed rate constant (kobs).

  • Determination of Second-Order Rate Constant: Plot kobs against the concentration of the pyridine nucleophile. The slope of the resulting linear plot will give the second-order rate constant (k₂).

SNAr_Workflow A Prepare Stock Solutions (Substrate & Nucleophiles) B Thermostat Reaction Vessel A->B C Mix Reactants (Pseudo-first-order conditions) B->C D Monitor Reaction Progress (UV-Vis or HPLC) C->D E Determine k_obs (Pseudo-first-order fit) D->E F Plot k_obs vs. [Nucleophile] E->F G Calculate Second-Order Rate Constant (k_2) F->G

Caption: Experimental workflow for a kinetic study of an SNAr reaction.

This compound in Catalysis: The Case of Esterification

Pyridine and its derivatives are widely employed as nucleophilic catalysts, particularly in acylation and esterification reactions. While 4-(dimethylamino)pyridine (DMAP) is the preeminent catalyst in this class, understanding the catalytic potential of other substituted pyridines like this compound is crucial for fine-tuning reaction conditions and selectivity.

A study on the catalytic esterification of palmitic acid with isobutanol utilized a pyridine-based ionic liquid as the catalyst and provides a detailed kinetic model.[2] The reaction was found to have an activation energy of 57.38 kJ/mol and a pre-exponential factor of 2.70 × 10⁷.[2] Although this study does not use this compound directly, it offers a valuable framework for comparison.

The catalytic activity of a pyridine derivative in esterification is primarily dependent on the nucleophilicity of the pyridine nitrogen. The electron-donating isobutyl group in this compound would be expected to enhance its nucleophilicity compared to unsubstituted pyridine, thus potentially increasing its catalytic activity. However, it is unlikely to match the exceptional activity of DMAP, where the dimethylamino group provides significant resonance stabilization to the N-acylpyridinium intermediate.

Table 2: Comparison of Catalytic Properties of Pyridine Derivatives in Acylation/Esterification.

CatalystKey Structural FeatureExpected Relative Catalytic Activity
PyridineUnsubstitutedBaseline
This compoundElectron-donating alkyl groupHigher than pyridine
4-(Dimethylamino)pyridine (DMAP)Resonance-stabilized amino groupSignificantly higher than pyridine and this compound
Experimental Protocol: Evaluating Catalytic Activity in Esterification

To quantitatively compare the catalytic activity of this compound with other pyridines in an esterification reaction, a kinetic study can be performed by monitoring the formation of the ester product over time, typically using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the carboxylic acid, alcohol, and a known amount of the pyridine catalyst.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Quench the reaction in the aliquot, for example, by rapid cooling and dilution.

  • Analysis: Analyze the composition of the quenched aliquot using GC or NMR to determine the concentration of the ester product.

  • Kinetic Analysis: Plot the concentration of the product versus time and fit the data to an appropriate rate law to determine the reaction rate and the catalytic efficiency.

Catalysis_Workflow A Set up Reaction (Acid, Alcohol, Catalyst) B Withdraw Aliquots at Timed Intervals A->B C Quench Reaction B->C D Analyze Product Concentration (GC or NMR) C->D E Plot [Product] vs. Time D->E F Determine Reaction Rate and Catalytic Efficiency E->F

Caption: Workflow for evaluating the catalytic activity of pyridine derivatives in esterification.

Thermodynamic Considerations: Metal Complexation

The ability of pyridine derivatives to act as ligands in coordination chemistry is fundamental to their application in catalysis, materials science, and bioinorganic chemistry. The thermodynamic stability of the resulting metal complexes is a key parameter that governs their formation and reactivity.

A study on the thermodynamic stability of a mercury(II) complex with four pyridine ligands, [Hg(Pyridine)₄(NO₃)₂], provides insights into the thermodynamics of metal-pyridine interactions.[3] The dissociation of a pyridine ligand from this complex was found to have a standard enthalpy change (ΔH°) of 49.4 kJ/mol and a standard entropy change (ΔS°) of 127 J/(mol·K).[3] These values indicate that the dissociation is endothermic and entropically driven.

Table 3: Expected Thermodynamic Trends for Metal Complexation with 4-Substituted Pyridines.

LigandSubstituent EffectExpected Relative Stability Constant (log K)
PyridineReferenceBaseline
This compoundElectron-donatingHigher than pyridine
4-CyanopyridineElectron-withdrawingLower than pyridine
Experimental Protocol: Determination of Complex Stability Constants

The thermodynamic stability of a metal complex with this compound can be determined using techniques such as potentiometric titration, isothermal titration calorimetry (ITC), or UV-Vis spectrophotometry.

Step-by-Step Methodology (Spectrophotometric Titration):

  • Prepare Solutions: Prepare solutions of the metal salt and the pyridine ligand of known concentrations.

  • Titration: Titrate the metal salt solution with the ligand solution, or vice versa, in a thermostatted cell.

  • Spectrophotometric Monitoring: Record the UV-Vis spectrum after each addition of the titrant.

  • Data Analysis: Analyze the changes in absorbance at a wavelength where the complex absorbs significantly to determine the stoichiometry and the stability constant (K) of the complex using appropriate binding models.

Thermodynamics_Workflow A Prepare Metal Salt and Ligand Solutions B Titrate Metal with Ligand (or vice versa) A->B C Record UV-Vis Spectrum after each addition B->C D Analyze Absorbance Changes C->D E Determine Stoichiometry and Stability Constant (K) D->E

Caption: Workflow for determining the stability constant of a metal complex using spectrophotometric titration.

Conclusion

This guide has provided a comparative overview of the kinetic and thermodynamic aspects of reactions involving this compound. While a lack of direct experimental data for this compound in several key reaction classes necessitates a comparative approach based on structurally similar compounds, the available evidence strongly suggests that the isobutyl group at the 4-position enhances its nucleophilicity and Lewis basicity compared to unsubstituted pyridine. This translates to an expected increase in its reactivity in SNAr reactions, enhanced catalytic activity in processes like esterification, and the formation of more stable metal complexes.

For researchers and professionals in drug development and chemical synthesis, these insights provide a rational basis for the selection and application of this compound in various chemical transformations. The detailed experimental protocols provided herein offer a practical guide for conducting further studies to generate specific kinetic and thermodynamic data for this versatile compound, thereby contributing to a more comprehensive understanding of its chemical behavior.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of displacement reactions with pyridines as both leaving group and nucleophile. Royal Society of Chemistry. [Link]

  • YorkSpace. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. [Link]

  • Diversification of 4-Alkylpyridines: Mining for Reactivity with Alkylidene Dihydropyridines. (n.d.). [Link]

  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. [Link]

  • Sung, R. Y., Choi, H., Lee, J. P., Park, J. K., Yang, K., & Koo, I. S. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. [Link]

  • Catalytic esterification, kinetics, and cold flow properties of isobutyl palmitate. (2025, August 6). Request PDF. [Link]

  • Crystal Structure and Thermodynamic Stability of the [Hg(Pyridine) 4 (NO 3 ) 2 ] · 2(Pyridine) Inclusion Compound. (2025, August 6). ResearchGate. [Link]

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Safety Operating Guide

Navigating the Disposal of 4-Isobutylpyridine: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

The Chemical Profile of 4-Isobutylpyridine: Understanding the "Why" of Disposal

This compound (C9H13N) is a pyridine derivative recognized for its utility in various chemical syntheses.[1][2] However, its chemical properties necessitate a cautious approach to its disposal. While some safety data sheets may not list it as having significant environmental hazards, it is crucial to treat it as a hazardous waste due to its potential for harm if mishandled.[3] Pyridine and its derivatives are generally considered hazardous waste, and their disposal is regulated by state and federal laws.[4][5]

The primary concerns with pyridine-based compounds revolve around their flammability and potential toxicity. Improper disposal, such as pouring it down the drain, is strictly prohibited as it can contaminate waterways and interfere with wastewater treatment processes.[6][7] Similarly, disposal in regular trash is not an option due to the risk of fire and exposure to personnel.[6][7] Therefore, a structured and informed disposal plan is not just a matter of best practice but a legal and ethical obligation.

Regulatory Landscape: Adherence to EPA and OSHA Standards

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][8] These regulations mandate a "cradle-to-grave" approach to hazardous waste management, meaning the generator of the waste is responsible for it from its creation to its final disposal.[9]

Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for container compatibility and labeling to ensure worker safety.[6] Academic laboratories may also be subject to the EPA's Subpart K regulations, which offer an alternative set of requirements tailored to the academic research environment.[10]

Regulatory Body Key Requirements for this compound Disposal Source
EPA (RCRA) - Prohibition of disposal in regular trash or sewer systems.- Mandatory documentation of waste generation.- Adherence to specific waste codes.- Proper training for all personnel handling hazardous waste.[6][8]
OSHA - Use of chemically compatible and properly sealed containers.- Clear and accurate labeling of waste containers.- Storage in well-ventilated areas.[6]
EPA (Subpart K) - For eligible academic labs, allows for accumulation of waste in the lab for up to twelve months.- Requires a written Laboratory Management Plan.[10]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for the safe disposal of this compound. This workflow is designed to be a self-validating system, with each step building upon the last to ensure a comprehensive approach to safety and compliance.

Step 1: Waste Identification and Segregation

The "Why": The first and most critical step is to correctly identify this compound waste. This includes pure, unused this compound, solutions containing it, and any materials contaminated with it (e.g., gloves, absorbent pads). Proper segregation prevents dangerous chemical reactions that can occur when incompatible waste streams are mixed.

Procedure:

  • Designate a Waste Stream: Establish a dedicated waste container for this compound and its contaminated materials.

  • Incompatibility Check: Never mix this compound waste with strong oxidizing agents or strong acids.[11] Consult your institution's chemical hygiene plan for a comprehensive list of incompatible materials.

  • Physical Separation: Store the this compound waste container in a designated satellite accumulation area (SAA) away from incompatible chemicals, utilizing secondary containment to prevent spills from spreading.[6]

Step 2: Container Selection and Labeling

The "Why": The integrity of the waste container is paramount to preventing leaks and spills. Proper labeling is a legal requirement and a critical communication tool that informs everyone of the container's contents and associated hazards.

Procedure:

  • Container Choice: Select a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[7] Ensure the container has a secure, leak-proof closure.[6]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[8][9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • A clear indication of the hazards (e.g., "Flammable," "Irritant")[8]

    • The date of initial waste accumulation.

Step 3: Accumulation and Storage

The "Why": Regulations strictly limit the amount of hazardous waste that can be stored in a laboratory and for how long. Adhering to these limits minimizes the risk of accidents and ensures timely disposal.

Procedure:

  • Satellite Accumulation Area (SAA): Accumulate the waste at or near the point of generation, under the control of laboratory personnel.[6][9]

  • Quantity Limits: Be aware of your facility's generator status (Very Small, Small, or Large Quantity Generator), as this dictates the maximum amount of waste that can be accumulated and the storage time limits.[8][9]

  • Storage Conditions: Store the waste container in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[3][11] Keep the container tightly closed when not in use.[3]

Step 4: Arranging for Disposal

The "Why": Hazardous waste must be disposed of through a licensed and approved waste disposal vendor. This ensures that the waste is treated and disposed of in an environmentally sound manner, in compliance with all regulations.

Procedure:

  • Contact Environmental Health & Safety (EHS): When the waste container is full or nearing its storage time limit, contact your institution's EHS department.

  • Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical collection request form.[11]

  • Manifesting: For off-site disposal, a hazardous waste manifest will be required. This document tracks the waste from your facility to its final destination.[12]

Visualizing the Disposal Decision Process

The following diagram illustrates the key decision points in the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Disposal Pathway start Experiment Generates This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Chemicals identify->segregate container Select & Label Compatible Container segregate->container accumulate Accumulate in SAA container->accumulate full Container Full or Time Limit Reached? accumulate->full full->accumulate No contact_ehs Contact EHS for Pickup full->contact_ehs Yes disposal Licensed Vendor Disposal contact_ehs->disposal

Caption: Decision workflow for the disposal of this compound.

Spill Management: Immediate Actions

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate hazards.

Procedure for Small Spills:

  • Alert Personnel: Notify others in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[3][7]

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.[11]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Daniels Health. (2021, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Seamons, B. (2019, July). Laboratory Waste Management: The New Regulations. Medical Laboratory Observer (MLO). Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Seamons, B. (2022, April 1). Managing Hazardous Chemical Waste in the Lab. Lab Manager. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-isobutyl pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Public Health Statement for Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2022, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19878, 4-tert-Butylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78532, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19593485, 2-(4-Iodobutyl)pyridine. Retrieved from [Link]

Sources

Mastering the Unseen Threat: A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug development, our command over chemical reagents defines the boundary between breakthrough and breakdown. 4-Isobutylpyridine, a versatile building block, is a common reagent in our laboratories. However, its unassuming appearance belies a host of potential hazards that demand our utmost respect and diligence. This guide moves beyond a simple checklist, offering a deep, experience-driven dive into the principles and practices of personal protective equipment (PPE) for handling this compound. Our goal is to empower you with the knowledge to not only protect yourself but also to cultivate a culture of unwavering safety and scientific integrity within your team.

The this compound Hazard Profile: Understanding the "Why" Behind the "What"

Before we don our first piece of PPE, we must first understand the nature of the risks we aim to mitigate. This compound is not merely a liquid in a bottle; it is a reactive chemical with a specific hazard profile. It is classified as a flammable liquid, meaning its vapors can readily ignite.[1][2] Beyond its flammability, it poses a significant threat to personal health. Contact with the liquid can cause skin irritation, and more alarmingly, it can lead to serious eye irritation.[1][3] Inhalation of its vapors may also cause respiratory irritation.[1][3] Our PPE strategy, therefore, is a multi-faceted defense against these distinct chemical and physical threats.

Your Armor in the Lab: A Curated PPE Ensemble for this compound

The selection of PPE is a critical control measure, forming the last line of defense between you and potential exposure. The following table outlines the essential PPE for handling this compound, with a rationale rooted in both regulatory standards and practical laboratory experience.

Body PartPersonal Protective Equipment (PPE)Specifications & Rationale
Hands Chemical-resistant glovesNitrile gloves are a robust choice for protection against pyridine compounds.[4] Ensure they are of adequate thickness and are changed regularly (e.g., every 30-60 minutes) or immediately upon suspected contamination to prevent permeation.[5]
Eyes Chemical splash gogglesStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors that can cause serious eye irritation.[1][3][4]
Face Face shield (in conjunction with goggles)When there is a heightened risk of splashes, such as during bulk transfers or when working with heated solutions, a face shield provides an additional and crucial layer of protection for the entire face.
Body Flame-resistant laboratory coatGiven the flammability of this compound, a flame-resistant lab coat should be worn and kept fully fastened. This not only protects the skin from splashes but also provides a critical barrier in the event of a fire.
Respiratory Chemical fume hoodThe primary means of respiratory protection is to handle this compound within a properly functioning and certified chemical fume hood .[4] This engineering control is designed to capture and exhaust vapors at the source, minimizing the risk of inhalation.

The Workflow of Safety: A Step-by-Step Protocol

A disciplined and sequential approach to handling hazardous chemicals is the bedrock of a safe laboratory environment. The following workflow diagram illustrates the key stages of engagement with this compound, from preparation to the final, crucial step of waste disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep_hood Verify Fume Hood Certification & Airflow prep_ppe Don Appropriate PPE (Coat, Goggles, Gloves) prep_hood->prep_ppe prep_materials Gather & Inspect All Necessary Equipment prep_ppe->prep_materials handle_dispense Dispense this compound Inside Fume Hood prep_materials->handle_dispense handle_reaction Perform Experimental Procedures handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware & Work Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Dispose of Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE in Designated Area cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A systematic workflow for the safe handling of this compound.

The Critical Art of Donning and Doffing PPE

The sequence of putting on and taking off PPE is not arbitrary; it is a practiced procedure designed to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Securely fasten the lab coat.

  • Goggles: Position your chemical splash goggles.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves overlap the sleeves of your lab coat to create a seal.

Doffing Sequence (perform in a designated area away from the immediate workspace):

  • Gloves: Remove gloves using a technique that avoids skin contact with the outer, contaminated surface.

  • Lab Coat: Remove the lab coat by folding it in on itself, containing any potential contaminants.

  • Goggles: Remove your goggles by handling the strap.

  • Hand Hygiene: The final, non-negotiable step is to wash your hands thoroughly with soap and water.

A Responsible Conclusion: The Operational and Disposal Plan

Our responsibility extends beyond the experiment itself to the safe and environmentally conscious disposal of all waste materials.

  • Liquid Waste: All unused this compound and solutions containing it must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[1][4] This container should be stored in a designated, well-ventilated satellite accumulation area.

  • Solid Waste: Any materials that have come into contact with this compound, including gloves, weigh boats, and absorbent materials from spill cleanups, are considered hazardous waste.[1] These must be collected in a designated, sealed hazardous waste container.

  • Spill Response: In the event of a small spill within the fume hood, use an inert absorbent material (such as vermiculite or sand) to contain the liquid.[2][4] The absorbed material should then be scooped into a hazardous waste container. For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency response procedures.

By internalizing these principles and protocols, you transform safety from a set of rules into a scientific discipline. This proactive and informed approach to handling this compound not only safeguards your well-being but also upholds the integrity and quality of your invaluable research.

References

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Dow. (2012). Personal Protective Equipment Guidance. [Link]

  • The Good Scents Company. (n.d.). 4-isobutyl pyridine. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.